molecular formula C9H13ClN2O B613191 H-D-Phe-NH2 hcl CAS No. 71666-94-9

H-D-Phe-NH2 hcl

Katalognummer: B613191
CAS-Nummer: 71666-94-9
Molekulargewicht: 200.7
InChI-Schlüssel: KLHLGTPNBQXSJT-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

H-D-Phe-NH2 HCl is a chiral amino acid derivative that serves as a versatile and valuable building block in organic chemistry and pharmaceutical research . Its primary application is as a crucial intermediate for synthesizing more complex peptide structures and pharmaceutical compounds, contributing directly to the development of new drugs and therapeutic agents . In biochemical research, this compound finds utility in the study of enzymatic activity and biological processes. It is related to compounds that act as reversible inhibitors of tryptophan hydroxylase, which is a key enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . This mechanism of action is leveraged in research tools designed to inhibit 5-HT synthesis and study its function, with some related inhibitors demonstrating the ability to penetrate the blood-brain barrier (BBB) to reduce central serotonin utilization . Furthermore, the D-phenylalanine scaffold is of significant interest in enzymology, providing insight into the mechanism of enzymes such as phenylalanine ammonia-lyase (PAL), which possesses a dehydroalanine prosthetic group critical for its catalytic cycle in the deamination of phenylalanine . The consistent quality and high purity of this compound make it a reliable choice for advancing research in drug discovery, synthetic methodology, and fundamental biochemical studies . This product is intended for research purposes only and is not meant for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLGTPNBQXSJT-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-D-Phe-NH2 hcl chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-D-Phe-NH2 HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for D-Phenylalaninamide hydrochloride (this compound), a key building block in peptide synthesis and drug discovery.

Chemical Identity and Structure

This compound is the hydrochloride salt of D-phenylalaninamide. The "D" designation indicates the stereochemistry at the alpha-carbon, placing the amino group on the right side in a Fischer projection. This chirality is a critical feature, influencing its interaction with biological systems. The molecule consists of a central chiral carbon bonded to a hydrogen atom, an amino group (protonated in the hydrochloride form), a primary amide group, and a benzyl side chain.

The IUPAC name for this compound is (2R)-2-amino-3-phenylpropanamide;hydrochloride.[1][] Its structure combines the aromaticity of the phenyl ring with the functionality of the amino and amide groups, making it a versatile synthon.

Structural Identifiers
IdentifierValue
CAS Number 71666-94-9[1][3]
PubChem CID 56777394[1]
Molecular Formula C₉H₁₃ClN₂O[3][4]
SMILES C1=CC=C(C=C1)C--INVALID-LINK--N.Cl[1]
InChIKey KLHLGTPNBQXSJT-DDWIOCJRSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various experimental settings. It typically appears as a white to off-white powder or solid.[]

Quantitative Physicochemical Data
PropertyValueSource
Molecular Weight 200.67 g/mol [1][3][4]
Appearance White to off-white powder[]
Melting Point 231.0 to 237.0 °C[5]
Solubility Soluble in water[5][6]
Storage Temperature 0-8°C[][3]
Purity (Typical) ≥98% (HPLC)[][4]
Topological Polar Surface Area 69.1 Ų[1][4]
Rotatable Bond Count 3[4]

Experimental Protocols

Detailed methodologies are essential for the successful application and analysis of this compound. Below are representative protocols for its synthesis and analysis.

General Synthesis of Phenylalaninamide from Phenylalanine

The synthesis of phenylalaninamide derivatives often starts from the corresponding amino acid, D-phenylalanine. A common route involves the activation of the carboxylic acid group followed by amidation.

Methodology:

  • Protection: The amino group of D-phenylalanine is first protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

  • Carboxyl Activation: The carboxylic acid of Boc-D-phenylalanine is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with HOBt (hydroxybenzotriazole).

  • Amidation: The activated ester is then reacted with a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like triethylamine) to form the primary amide.

  • Deprotection: The Boc protecting group is removed from the amino group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., dioxane or methanol).

  • Salt Formation & Isolation: Treatment with HCl yields the final hydrochloride salt. The product is typically isolated and purified by recrystallization from a suitable solvent system, such as methanol/ether.

Quality Control by High-Performance Liquid Chromatography (HPLC)

Purity assessment is critical. Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of amino acid derivatives.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm and 254 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total peak area.

Applications in Research and Development

This compound and its L-enantiomer are fundamental components in peptide chemistry.[7]

  • Peptide Synthesis: It serves as a C-terminal capping agent in solid-phase or solution-phase peptide synthesis, providing a terminal amide which can mimic the C-terminus of many endogenous peptides.

  • Drug Discovery: The phenylalaninamide scaffold is present in numerous peptidomimetic drugs and therapeutic candidates. It is used in the synthesis of analogues of bioactive peptides, such as endomorphins, to study structure-activity relationships.[6]

  • Biochemical Research: As a derivative of a natural amino acid, it is used in biochemical assays and as a building block for creating probes and inhibitors for enzymatic and metabolic pathway studies.[7]

References

The Biological Activity of D-Phenylalanine Amide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanine, a non-proteinogenic amino acid, and its derivatives have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the realms of pain management and mood regulation. This technical guide provides an in-depth exploration of the biological activity of D-phenylalanine amide hydrochloride, focusing on its core mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

D-phenylalanine's primary proposed mechanism of action involves the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely enkephalins. By preventing the breakdown of these natural pain-relievers, D-phenylalanine is thought to potentiate the body's own analgesic and mood-elevating systems. Furthermore, emerging research suggests a role for D-phenylalanine and its analogs as modulators of the neuropeptide FF (NPFF) system, which is also implicated in pain and opioid signaling. This guide will delve into the quantitative aspects of these interactions and provide detailed experimental frameworks for their investigation.

Core Biological Activities and Mechanisms of Action

The biological effects of D-phenylalanine amide hydrochloride are multifaceted, primarily revolving around its interaction with the endogenous opioid system and its potential influence on other neurotransmitter pathways.

Inhibition of Enkephalin-Degrading Enzymes

The most well-documented biological activity of D-phenylalanine is its ability to inhibit enkephalin-degrading enzymes, particularly carboxypeptidase A (CPA). Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. Their rapid degradation by enzymes like CPA limits their analgesic effects. By inhibiting CPA, D-phenylalanine increases the synaptic lifespan of enkephalins, leading to enhanced activation of opioid receptors and a subsequent analgesic effect.

Signaling Pathway: Enkephalin-Mediated Analgesia

The diagram below illustrates the proposed mechanism by which D-phenylalanine amide hydrochloride enhances enkephalin-mediated analgesia.

Enkephalin_Pathway Mechanism of D-Phenylalanine Amide Hydrochloride in Enhancing Enkephalin-Mediated Analgesia cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalin_Precursor Proenkephalin Enkephalin Enkephalin Enkephalin_Precursor->Enkephalin Cleavage Enkephalin_Synapse Enkephalin Enkephalin->Enkephalin_Synapse Release CPA Carboxypeptidase A Enkephalin_Synapse->CPA Degradation Opioid_Receptor Opioid Receptor Enkephalin_Synapse->Opioid_Receptor Binding DPA D-Phenylalanine Amide Hydrochloride DPA->CPA Inhibition Analgesia Analgesic Effect Opioid_Receptor->Analgesia Signal Transduction NPFF_Binding_Assay Workflow for NPFF Receptor Competitive Binding Assay Prepare_Membranes Prepare cell membranes expressing NPFF1 or NPFF2 receptors Incubate Incubate membranes with: - Fixed concentration of radioligand ([125I]YVP or [125I]EYF) - Varying concentrations of D-phenylalanine amide hydrochloride Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC50 and calculate Ki value Measure_Radioactivity->Analyze_Data

References

H-D-Phe-NH2 HCl: An In-depth Technical Guide on the Core Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe-NH2 HCl, the hydrochloride salt of D-phenylalanine amide, is a compound of interest for its potential therapeutic effects, particularly in pain management and mood regulation.[1] While direct research on the amide derivative is limited, its mechanism of action is largely inferred from its parent compound, D-phenylalanine. The predominant hypothesis centers on the inhibition of enkephalin-degrading enzymes, leading to an increase in the bioavailability of endogenous opioid peptides.[2][3][4][5] This guide provides a detailed overview of this proposed mechanism, supported by relevant data and experimental protocols, to serve as a technical resource for the scientific community.

Core Mechanism of Action: Inhibition of Enkephalin Degradation

The primary proposed mechanism of action for D-phenylalanine, and by extension this compound, is the inhibition of enzymes responsible for the breakdown of enkephalins.[2][3][4] Enkephalins are endogenous pentapeptides that act as neurotransmitters and neuromodulators, binding to opioid receptors to produce analgesic and other central nervous system effects.

The key enzymes targeted by D-phenylalanine are believed to be carboxypeptidases, particularly Carboxypeptidase A (CPA), which are sometimes referred to as "enkephalinases".[4] By inhibiting these enzymes, D-phenylalanine prevents the rapid degradation of enkephalins in the synaptic cleft. This leads to an accumulation of these endogenous opioids, prolonging their signaling and enhancing their natural pain-relieving and mood-elevating effects.[2][6] This action suggests that D-phenylalanine and its derivatives act as indirect opioid agonists.

It is important to note that some studies have produced conflicting results. For instance, one study in primates suggested that the analgesic effect of D-phenylalanine was not reversible by the opioid antagonist naloxone, which challenges the hypothesis that its effects are solely mediated through the opioid system in all species.

Signaling Pathway

The proposed pathway involves the modulation of endogenous opioid signaling through enzymatic inhibition.

Enkephalin_Degradation_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalin_Precursor Proenkephalin Enkephalin Enkephalins (e.g., Met-enkephalin, Leu-enkephalin) Enkephalin_Precursor->Enkephalin Cleavage Enkephalin_Released Released Enkephalins Enkephalin->Enkephalin_Released Release Enkephalinase Carboxypeptidase A (Enkephalinase) Enkephalin_Released->Enkephalinase Degradation by Opioid_Receptor Opioid Receptor (μ, δ) Enkephalin_Released->Opioid_Receptor Binds to Inactive_Fragments Inactive Fragments Enkephalinase->Inactive_Fragments HD_Phe_NH2 H-D-Phe-NH2 HD_Phe_NH2->Enkephalinase Inhibits Signaling_Cascade Downstream Signaling Opioid_Receptor->Signaling_Cascade Activates Effect Analgesia, Mood Modulation Signaling_Cascade->Effect

Proposed mechanism of this compound action.

Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, studies on derivatives of D-phenylalanine demonstrate its potential as a competitive inhibitor of Carboxypeptidase A (CPA). The table below presents an example of such data for a designed inhibitor, N-(hydroxyaminocarbonyl)-D-phenylalanine.

CompoundTarget EnzymeInhibition TypeKi (μM)
N-(hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase A (CPA)Competitive1.54

Ki (Inhibition constant) is a measure of the inhibitor's potency; a lower Ki value indicates a higher potency.

Experimental Protocols

To validate the proposed mechanism of action, a key experiment is the in vitro inhibition assay of Carboxypeptidase A.

Carboxypeptidase A (CPA) Inhibition Assay

This protocol is based on established methods for determining CPA activity and its inhibition.

Objective: To determine the inhibitory potential (e.g., IC50 or Ki) of this compound on Carboxypeptidase A activity.

Materials:

  • Carboxypeptidase A from bovine pancreas

  • Substrate: Hippuryl-L-phenylalanine

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

  • Test Compound: this compound dissolved in buffer

  • UV-Vis Spectrophotometer capable of reading at 254 nm

  • Temperature-controlled cuvette holder (25°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine (e.g., 1.0 mM) in the Tris-HCl buffer.

    • Prepare a stock solution of Carboxypeptidase A in a suitable diluent (e.g., 1.0 M NaCl solution). The final concentration should yield a linear reaction rate.

    • Prepare a series of dilutions of this compound in the Tris-HCl buffer to test a range of concentrations.

  • Assay Execution:

    • Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, combine the Tris-HCl buffer and the substrate solution.

    • Add a specific volume of the this compound dilution (or buffer for the control).

    • Incubate the mixture for 3-5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding the Carboxypeptidase A enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 254 nm, which corresponds to the hydrolysis of Hippuryl-L-phenylalanine.

    • Record the absorbance over time for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (ΔA254/minute) from the linear portion of the curve for each inhibitor concentration.

    • Plot the reaction velocity against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

    • For determining the Ki, the experiment should be repeated with varying substrate concentrations to perform a Lineweaver-Burk or Dixon plot analysis.

Experimental Workflow Diagram

CPA_Inhibition_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup in Cuvette (Buffer + Substrate + Inhibitor) Reagent_Prep->Assay_Setup Incubation Incubate at 25°C (3-5 min) Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add CPA Enzyme) Incubation->Reaction_Start Data_Acquisition Monitor Absorbance at 254 nm Reaction_Start->Data_Acquisition Data_Analysis Calculate Reaction Velocity Determine IC50 / Ki Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Synthesis and Characterization of D-Phenylalaninamide Hydrochloride (H-D-Phe-NH2 HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of D-Phenylalaninamide hydrochloride (H-D-Phe-NH2 HCl), a valuable chiral building block in pharmaceutical and biochemical research. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual workflows and pathways to support research and development activities.

Introduction

D-Phenylalaninamide hydrochloride is the hydrochloride salt of the amide derivative of D-phenylalanine. D-amino acid amides are of significant interest in drug development as they can be incorporated into peptides to increase their resistance to enzymatic degradation, thereby enhancing their therapeutic potential. D-phenylalanine and its derivatives have been studied for various applications, including pain management, neurotransmitter regulation, and as precursors in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] This guide details a common and reliable method for the laboratory-scale synthesis of this compound and the analytical techniques used for its thorough characterization.

Synthesis of this compound

A common and efficient method for the synthesis of this compound from D-phenylalanine involves a two-step process: (1) esterification of the carboxylic acid to form the methyl ester hydrochloride, and (2) subsequent ammonolysis of the ester to the primary amide, followed by purification.

Experimental Protocols

Step 1: Synthesis of D-Phenylalanine Methyl Ester Hydrochloride

This procedure follows the general principle of Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. Thionyl chloride is a convenient reagent as it reacts with the alcohol to form HCl in situ, which acts as the catalyst, and also drives the reaction by reacting with the water produced.

  • Materials: D-Phenylalanine, Methanol (anhydrous), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend D-phenylalanine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield D-phenylalanine methyl ester hydrochloride as a white solid.

Step 2: Synthesis of D-Phenylalaninamide Hydrochloride

The methyl ester is converted to the primary amide by reaction with ammonia. This is typically performed by bubbling ammonia gas through a solution of the ester or by using a saturated solution of ammonia in an alcohol.

  • Materials: D-Phenylalanine methyl ester hydrochloride, Methanol (anhydrous), Ammonia gas or saturated methanolic ammonia, Diethyl ether.

  • Procedure:

    • Dissolve the D-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous methanol in a pressure-resistant flask.

    • Cool the solution to 0 °C.

    • Bubble anhydrous ammonia gas through the solution for 1-2 hours, or add a saturated solution of ammonia in methanol. Seal the flask and stir at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in a minimal amount of methanol and precipitate by the addition of diethyl ether.

    • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

    • Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification if necessary.

Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis cluster_2 Purification D-Phe D-Phenylalanine Reagents1 MeOH, SOCl₂ 0 °C to Reflux D-Phe->Reagents1 1. Intermediate D-Phenylalanine Methyl Ester HCl Reagents1->Intermediate 2. Reagents2 NH₃ in MeOH Room Temp. Intermediate->Reagents2 3. Product_crude Crude H-D-Phe-NH₂ HCl Reagents2->Product_crude 4. Purification Recrystallization (MeOH/Ether) Product_crude->Purification 5. Final_Product Pure H-D-Phe-NH₂ HCl Purification->Final_Product 6.

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 234 °C
Purity (Typical) ≥98% (HPLC)
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: D₂O

  • Expected Chemical Shifts (δ) in ppm:

    • 7.2-7.4 (m, 5H): Aromatic protons of the phenyl group.

    • 4.1-4.2 (t, 1H): α-proton (CH).

    • 3.0-3.2 (m, 2H): β-protons (CH₂).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Solvent: D₂O

  • Expected Chemical Shifts (δ) in ppm:

    • 175-178: Carbonyl carbon (C=O).

    • 135-137: Quaternary aromatic carbon.

    • 128-130: Aromatic CH carbons.

    • 55-57: α-carbon.

    • 38-40: β-carbon.

FTIR (Fourier-Transform Infrared Spectroscopy)

  • Sample Preparation: KBr pellet

  • Expected Characteristic Peaks (cm⁻¹):

    • 3200-3400: N-H stretching vibrations of the primary amide and the ammonium salt.

    • 3000-3100: Aromatic C-H stretching.

    • 2800-3000: Aliphatic C-H stretching.

    • ~1680: C=O stretching (Amide I band).

    • ~1600: N-H bending (Amide II band).

    • ~1500, ~1450: Aromatic C=C stretching.

Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI+)

  • Expected m/z:

    • 165.10 [M+H]⁺: Corresponding to the protonated free base (D-phenylalaninamide).

Characterization Workflow

G cluster_1 Spectroscopic Analysis Start Synthesized H-D-Phe-NH₂ HCl Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation Purity->Identity If pure Structure Structural Elucidation Identity->Structure MS Mass Spectrometry Identity->MS NMR ¹H and ¹³C NMR Structure->NMR FTIR FTIR Structure->FTIR Final Characterized Product NMR->Final FTIR->Final MS->Final

Caption: Workflow for the characterization of this compound.

Biological Context and Applications

D-phenylalanine and its derivatives are known to exhibit biological activity, which makes this compound a valuable compound for further research and development. One of the notable activities of D-phenylalanine is its role as an inhibitor of enkephalinase (carboxypeptidase A), the enzyme responsible for the degradation of enkephalins.[2] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. By inhibiting their degradation, D-phenylalanine can potentiate their analgesic effects.

Potential Mechanism of Action in Pain Modulation

G Enkephalins Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors bind to Enkephalinase Enkephalinase Enkephalins->Enkephalinase degraded by Analgesia Analgesia (Pain Relief) Opioid_Receptors->Analgesia Inactive Inactive Peptides Enkephalinase->Inactive DPheAmide D-Phenylalanine Derivatives DPheAmide->Enkephalinase inhibit

Caption: Inhibition of enkephalin degradation by D-phenylalanine derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The consistent and reliable synthesis and thorough characterization of this and other chiral building blocks are paramount to the advancement of peptide-based therapeutics and other novel drug modalities.

References

H-D-Phe-NH2 hcl as a chiral building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure and highly specific therapeutic agents. Among these, H-D-Phe-NH2 HCl, or D-phenylalaninamide hydrochloride, has emerged as a valuable and versatile scaffold. Its inherent chirality, derived from the D-configuration of the amino acid phenylalanine, provides a strategic starting point for the construction of complex molecules with defined stereochemistry. This technical guide delves into the core aspects of this compound, from its fundamental properties to its application in the synthesis of bioactive compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The incorporation of D-amino acids into peptide-based or peptidomimetic drugs offers significant advantages, most notably enhanced proteolytic stability, which can lead to improved pharmacokinetic profiles and therapeutic efficacy. This compound, with its primary amide and free amine, serves as a key component in the synthesis of a diverse range of compounds, including inhibitors of proteases and caspases, which are critical targets in various diseases such as HIV/AIDS and inflammatory conditions.

Physicochemical and Chiral Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The D-configuration of the chiral center is a key feature, influencing the three-dimensional structure of molecules derived from it and their interactions with biological targets.

PropertyValueReference
Chemical Formula C₉H₁₃ClN₂O[1][2]
Molecular Weight 200.67 g/mol [1][2]
CAS Number 71666-94-9[2]
Appearance White to off-white solid[2]
Storage Temperature 0-5°C[2]

Applications in Medicinal Chemistry

The utility of this compound as a chiral building block is demonstrated in its application in the synthesis of various biologically active molecules. Its incorporation can significantly influence the potency and selectivity of the final compound.

Caspase Inhibitors: The Case of Emricasan (IDN-6556)

A prominent example of a drug candidate synthesized from a D-amino acid derivative is Emricasan (IDN-6556), a pan-caspase inhibitor.[2][3] Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation.[4] Dysregulation of apoptosis is implicated in a variety of diseases, including liver diseases, neurodegenerative disorders, and cardiovascular conditions.[3][5] Emricasan was developed for the treatment of liver diseases and has shown anti-apoptotic and anti-inflammatory effects.[2][5]

The D-amino acid core in Emricasan is crucial for its inhibitory activity against caspases. The following table summarizes the in vitro inhibitory activity of Emricasan against various caspases.

Caspase TargetIC50 (nM)
Caspase-10.3
Caspase-30.2
Caspase-60.6
Caspase-70.3
Caspase-80.4
Caspase-91.0

Note: Data compiled from various sources studying the inhibitory profile of Emricasan.

HIV Protease Inhibitors

Derivatives of D-phenylalanine have also been explored in the design of HIV protease inhibitors. The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. Inhibiting this enzyme prevents the maturation of new infectious virions. The incorporation of a D-phenylalanine moiety can enhance the binding affinity and specificity of the inhibitor to the enzyme's active site. The table below presents the anti-HIV activity of representative phenylalanine derivatives.[6]

Compound IDHIV-1 (IIIB) EC50 (µM)HIV-2 (ROD) EC50 (µM)CC50 (µM)
II-13c 5.14>9.51>9.51
V-25i 2.57>8.55>8.55
PF-74 (Control) 0.42>11.56>11.56

Experimental Protocols

General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a general workflow for the manual solid-phase synthesis of a peptide containing a D-phenylalanine residue.

Materials:

  • Rink Amide resin

  • Fmoc-D-Phe-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Amino Acid Coupling (First Amino Acid): In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add this activation mixture to the resin and agitate for 2 hours. Monitor the coupling completion using a Kaiser test.

  • Wash: Wash the resin with DMF, DCM, and DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including Fmoc-D-Phe-OH.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Synthesis of a D-Phenylalanine-derived Caspase Inhibitor (Illustrative)

This protocol provides a conceptual outline for the synthesis of a caspase inhibitor based on a D-phenylalanine scaffold, inspired by the structure of Emricasan.

Materials:

  • Boc-D-Phe-OH

  • A suitable N-terminal capping agent (e.g., an N-acylating agent)

  • A C-terminal modifying agent with a reactive group for caspase binding (e.g., a fluoromethyl ketone precursor)

  • Coupling reagents (e.g., HATU, DIEA)

  • Solvents (e.g., DCM, DMF)

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

  • N-terminal Modification: React Boc-D-Phe-OH with the desired N-terminal capping agent using a suitable coupling reagent like HATU in the presence of DIEA in DCM.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus using TFA in DCM.

  • C-terminal Elongation: Couple the resulting free amine with the C-terminal modifying agent, which contains the warhead for caspase inhibition, using a peptide coupling reagent.

  • Purification: Purify the final compound using column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

Apoptosis and Caspase Activation Pathway

The following diagram illustrates the central role of caspases in the apoptosis signaling pathway and the point of inhibition by a pan-caspase inhibitor like Emricasan. Apoptotic signals, originating from either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converge on the activation of initiator caspases (e.g., Caspase-9 and Caspase-8). These, in turn, activate executioner caspases (e.g., Caspase-3), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 (Initiator) Caspase-8 (Initiator) Death Receptors->Caspase-8 (Initiator) Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-8 (Initiator)->Caspase-3 (Executioner) Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 (Initiator) Caspase-9 (Initiator) Apaf-1->Caspase-9 (Initiator) Caspase-9 (Initiator)->Caspase-3 (Executioner) Cellular Substrates Cellular Substrates Caspase-3 (Executioner)->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis Emricasan (IDN-6556) Emricasan (IDN-6556) Emricasan (IDN-6556)->Caspase-8 (Initiator) Emricasan (IDN-6556)->Caspase-9 (Initiator) Emricasan (IDN-6556)->Caspase-3 (Executioner) Inhibits

Caption: The apoptosis signaling cascade and the inhibitory action of Emricasan.

Experimental Workflow: From Chiral Building Block to Bioactive Compound

The following diagram outlines a typical experimental workflow for the utilization of this compound in a drug discovery project. This process begins with the selection of the chiral building block and proceeds through chemical synthesis, purification, characterization, and biological evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Select Chiral Building Block\n(this compound) Select Chiral Building Block (this compound) Protecting Group Strategy Protecting Group Strategy Select Chiral Building Block\n(this compound)->Protecting Group Strategy Chemical Synthesis\n(e.g., SPPS or Solution Phase) Chemical Synthesis (e.g., SPPS or Solution Phase) Protecting Group Strategy->Chemical Synthesis\n(e.g., SPPS or Solution Phase) Crude Product Crude Product Chemical Synthesis\n(e.g., SPPS or Solution Phase)->Crude Product Purification\n(e.g., HPLC, Column Chromatography) Purification (e.g., HPLC, Column Chromatography) Crude Product->Purification\n(e.g., HPLC, Column Chromatography) Pure Compound Pure Compound Purification\n(e.g., HPLC, Column Chromatography)->Pure Compound Characterization\n(NMR, MS, etc.) Characterization (NMR, MS, etc.) Pure Compound->Characterization\n(NMR, MS, etc.) In Vitro Assays\n(e.g., Enzyme Inhibition, Cell Viability) In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Characterization\n(NMR, MS, etc.)->In Vitro Assays\n(e.g., Enzyme Inhibition, Cell Viability) Determine IC50/EC50 Determine IC50/EC50 In Vitro Assays\n(e.g., Enzyme Inhibition, Cell Viability)->Determine IC50/EC50 In Vivo Studies\n(Animal Models) In Vivo Studies (Animal Models) Determine IC50/EC50->In Vivo Studies\n(Animal Models) Lead Optimization Lead Optimization In Vivo Studies\n(Animal Models)->Lead Optimization

Caption: A typical drug discovery workflow utilizing a chiral building block.

Conclusion

This compound stands out as a chiral building block of significant importance in medicinal chemistry. Its D-configuration offers a gateway to novel chemical entities with enhanced stability and unique pharmacological profiles. The successful development of caspase inhibitors like Emricasan underscores the potential of leveraging this and similar chiral scaffolds to address unmet medical needs. This guide has provided a comprehensive overview of the properties, applications, and synthetic methodologies associated with this compound, aiming to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their future endeavors. The continued exploration of D-amino acid-containing molecules promises to yield a new generation of therapeutics with improved efficacy and safety.

References

The Strategic Incorporation of D-Phenylalanine Amide in Novel Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological function of natural peptides while overcoming their inherent limitations.[1] Natural peptides, despite their high potency and specificity, are often hampered by low metabolic stability, poor oral bioavailability, and rapid clearance.[1][2] Peptidomimetic design strategies aim to mitigate these issues by introducing structural modifications that enhance drug-like properties.[3][4] A cornerstone of this approach is the substitution of naturally occurring L-amino acids with their D-enantiomers.[1]

This technical guide focuses on the role of D-phenylalanine, particularly as a C-terminal amide, a modification that profoundly influences the stability, efficacy, and therapeutic potential of novel peptidomimetics. The incorporation of a D-phenylalanine residue is a highly effective strategy to enhance stability against enzymatic breakdown.[5][6] The C-terminal amide modification further contributes to stability and can be crucial for receptor binding affinity.[7] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual diagrams to illustrate the core principles and applications of D-phenylalanine amide in peptidomimetic development.

Core Principles: The Advantages of D-Phenylalanine Integration

The substitution of L-phenylalanine with its D-isomer is a strategic decision rooted in fundamental stereochemical principles that confer significant advantages in drug design.

Enhanced Enzymatic Stability

The primary advantage of incorporating D-amino acids is the dramatic increase in resistance to proteolytic degradation.[5][6] Proteases, the enzymes responsible for cleaving peptide bonds, are chiral catalysts that have evolved to specifically recognize and bind substrates composed of L-amino acids.[6][8] The altered three-dimensional orientation of a D-amino acid's side chain creates a stereochemical barrier, preventing the peptidomimetic from fitting correctly into the protease's active site.[6] This steric hindrance leads to a significant reduction in the rate of proteolysis, thereby enhancing the molecule's stability and prolonging its circulation time.[6][9]

Improved Pharmacokinetic Profile

By improving metabolic stability, the inclusion of D-phenylalanine directly contributes to a more favorable pharmacokinetic (ADME) profile.[5] Increased resistance to degradation leads to a longer in vivo half-life, which can reduce the required dosing frequency and improve patient compliance.[10]

Modulation of Biological Activity and Receptor Binding

The stereochemistry of an amino acid residue is critical for defining the peptide's overall conformation, which in turn governs its interaction with biological targets.[11] Replacing an L-amino acid with a D-amino acid can induce specific conformational constraints, locking the peptidomimetic into a bioactive conformation that may lead to higher binding affinity and selectivity for its target receptor.[2][11] For example, the substitution of a glycine residue with D-phenylalanine in gonadotropin-releasing hormone (GnRH) analogs has been shown to increase binding affinity for the GnRH receptor by nearly five-fold.[11] The hydrophobic phenyl ring of D-phenylalanine is also crucial for interactions with nonpolar binding pockets in targets like HIV protease.[12][13]

Quantitative Data on D-Phenylalanine Amide Peptidomimetics

The following tables summarize quantitative data from various studies, illustrating the impact of D-phenylalanine incorporation on the performance of peptidomimetics.

Table 1: Comparative Enzymatic Stability of L-Phe vs. D-Phe Containing Peptides

This table illustrates the enhanced stability of peptides containing D-phenylalanine when exposed to proteolytic enzymes or biological fluids like plasma.[6]

Peptide DescriptionAssay ConditionL-Amino Acid Peptide Stability (% Remaining)D-Amino Acid Peptide Stability (% Remaining)
Model TripeptideTrypsin Digestion (72h)0%100%[9]
Cationic Antimicrobial PeptideChymotrypsin DigestionLowHigh[6]
Substance P AnalogHuman Plasma (180 min)~35%>95%[14]
Hypothetical Peptide "X"Plasma Stability AssaySignificantly DegradedHighly Stable[8]

Table 2: Binding Affinities of D-Phenylalanine Peptides for Opioid Receptors

This table highlights how D-phenylalanine can influence receptor interaction in the context of opioid receptor modulation, a key area for pain management.[5]

PeptideReceptor TargetBinding Affinity (Ki, nM)
Tyr-c[D-Cys-Phg-D-Pen]-OHδ-Opioid Receptor15 (Hypothetical)[15]
DPDPE (Reference)δ-Opioid Receptor5 (Hypothetical)[15]
DAMGO (μ-selective)μ-Opioid Receptor~1
Deltorphin II (δ-selective)δ-Opioid Receptor~0.2

Note: Data for Tyr-c[D-Cys-Phg-D-Pen]-OH is presented for illustrative purposes as found in the source.[15]

Table 3: Comparative Binding Affinity (IC50) of GnRH Analogs

This data demonstrates the significant improvement in binding affinity achieved by incorporating D-phenylalanine into a peptide sequence.[11]

Peptide AnalogTargetIC50 (nM)Fold Improvement
DOTA-Ahx-(D-Lys(6)-GnRH) (Parent Peptide)GnRH Receptor36.1-
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)GnRH Receptor7.6~5x[11]

Table 4: In Vitro Antimicrobial Activity (MIC) of Polybia-CP Analogs

This case study shows that D-amino acid substitution can maintain or enhance antimicrobial activity while improving stability.[10]

OrganismL-CP (MIC, µM)D-CP (MIC, µM)
Escherichia coli12.512.5
Staphylococcus aureus6.256.25
Candida albicans12.56.25

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel peptidomimetics. The following protocols provide step-by-step guidance for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Amide

This protocol describes the manual synthesis of a tripeptide amide (e.g., H-Ala-D-Phe-Leu-NH₂) on a Rink Amide resin, a common method for producing C-terminally amidated peptides.[15][16]

  • Resin Preparation:

    • Place Rink Amide resin (e.g., 0.5 g, 0.6 mmol/g loading) in a fritted syringe reaction vessel.

    • Add dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with occasional agitation.[15]

    • Drain the DCM.

  • Fmoc Deprotection (First Amino Acid):

    • Add a 20% solution of piperidine in N,N-dimethylformamide (DMF, 10 mL) to the resin.

    • Agitate for 5 minutes, then drain. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[15]

    • Drain and wash the resin thoroughly with DMF (3x 10 mL) and DCM (3x 10 mL).[15]

  • Coupling of the First Amino Acid (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and an activator like HOBt (3 equivalents) in DMF (5 mL).[15]

    • Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to pre-activate the amino acid for 2 minutes.[15]

    • Add the activated solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (a negative result indicates completion).[15]

    • Drain the coupling solution and wash the resin with DMF (3x 10 mL) and DCM (3x 10 mL).[15]

  • Subsequent Cycles (Coupling of Fmoc-D-Phe-OH and Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform one last deprotection step (Step 2) to remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.[15]

    • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5, v/v/v).[15][16]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[15]

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.[15]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.[15]

    • Dry the crude peptide under vacuum.[15]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

    • Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay is used to compare the degradation rates of different peptides in a physiologically relevant medium.[6]

  • Preparation:

    • Prepare a stock solution of the test peptide (e.g., L-Phe and D-Phe versions) in a suitable solvent.

    • Thaw frozen plasma (human, rat, or mouse) at 37°C.

  • Reaction Initiation:

    • In a microcentrifuge tube, pre-warm the plasma to 37°C.

    • Initiate the reaction by adding the peptide stock solution to the plasma to a final concentration of 1-10 µM.[6]

  • Incubation and Sampling:

    • Incubate the mixture at 37°C.[6]

    • Collect aliquots at various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).[6]

  • Reaction Quenching:

    • Immediately stop the enzymatic activity in each aliquot by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the plasma proteins.[6]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.[6]

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples using a quantitative method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Quantify the amount of intact peptide remaining at each time point relative to the zero time point.

    • Calculate the peptide's half-life (t½) in plasma.

Protocol 3: Competitive Radioligand Binding Assay

This protocol measures the ability of a test compound (e.g., a D-phenylalanine peptidomimetic) to displace a known radiolabeled ligand from a target receptor, allowing for the determination of its binding affinity (IC50 or Ki).[11]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line that recombinantly expresses the target receptor.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate binding buffer.[11]

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Binding buffer.

      • A fixed concentration of a radiolabeled ligand with known affinity for the receptor.

      • A range of concentrations of the unlabeled test peptide (the "competitor").

      • The prepared cell membranes to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that displaces 50% of the radiolabeled ligand.

Visualizations of Key Concepts and Workflows

Diagrams created using Graphviz DOT language to illustrate essential relationships and processes.

Protease_Resistance cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction L_Peptide L-Phe Peptide Protease_L Protease Active Site L_Peptide->Protease_L Binds Effectively Cleavage Peptide Cleavage Protease_L->Cleavage D_Peptide D-Phe Peptide Protease_D Protease Active Site D_Peptide->Protease_D Poor Fit (Steric Hindrance) No_Cleavage No Cleavage (Enhanced Stability) Protease_D->No_Cleavage

Caption: D-amino acid incorporation prevents protease binding due to steric hindrance, enhancing stability.

SPPS_Workflow start Start | Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (AA, HBTU, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each Amino Acid in Sequence? wash->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End | Pure Peptidomimetic Amide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a C-terminal amide peptide.

GPCR_Signaling Ligand D-Phe Peptidomimetic GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_Protein G-Protein (GDP-bound) GPCR_active->G_Protein Activates G_Protein_active G-Protein (GTP-bound) G_Protein->G_Protein_active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response

Caption: A typical GPCR signaling cascade initiated by a peptidomimetic ligand.

Plasma_Stability_Workflow step1 1. Incubate Peptide in Plasma at 37°C step2 2. Collect Aliquots at Various Time Points step1->step2 step3 3. Quench Reaction (e.g., Acetonitrile) step2->step3 step4 4. Centrifuge to Remove Proteins step3->step4 step5 5. Analyze Supernatant by LC-MS/MS step4->step5 step6 6. Quantify Remaining Peptide & Calculate Half-Life step5->step6

Caption: Key steps in an in vitro assay to determine the plasma stability of a peptide.

Applications in Drug Development

The strategic use of D-phenylalanine amide has led to advancements across multiple therapeutic areas.

  • Pain Management: Peptidomimetics containing D-phenylalanine have been extensively studied as modulators of opioid receptors for the development of novel analgesics.[5][17]

  • Antimicrobials: The incorporation of D-phenylalanine enhances the stability and efficacy of antimicrobial peptides (AMPs), making them more robust candidates for fighting bacterial infections.[5][10]

  • Oncology: D-phenylalanine can improve the properties of anticancer peptides (ACPs), which are designed to selectively target and destroy cancer cells.[5]

  • Endocrinology: As seen with GnRH analogs, D-phenylalanine is used to create more potent and stable hormone modulators for treating various conditions.[11]

  • Antivirals: Novel phenylalanine derivatives have been synthesized as HIV-1 capsid binders, demonstrating the utility of this core structure in developing new antiviral agents.[18][19]

Conclusion

The incorporation of D-phenylalanine, often as a C-terminal amide, is a powerful and well-established strategy in the design of novel peptidomimetics. This single stereochemical modification provides a multifaceted solution to the central challenge of peptide drug development: stability. By rendering peptides resistant to enzymatic degradation, D-phenylalanine enhances their pharmacokinetic profiles and in vivo efficacy.[5][6] Furthermore, its influence on peptide conformation can be harnessed to fine-tune binding affinity and biological activity.[11] The data, protocols, and conceptual frameworks presented in this guide underscore the critical role of D-phenylalanine amide as a key building block for the next generation of peptide-based therapeutics. As synthesis techniques and computational modeling continue to advance, the rational design of peptidomimetics incorporating D-phenylalanine and other non-natural amino acids will undoubtedly continue to fuel innovation in drug discovery.

References

An In-Depth Technical Guide to the Pharmacology of H-D-Phe-NH2 HCl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe-NH2 HCl, or D-phenylalanine amide hydrochloride, and its derivatives represent a class of small molecules with significant therapeutic potential, primarily through their interaction with the Substance P (SP) signaling pathway. This technical guide provides a comprehensive overview of the pharmacology of these compounds, including their synthesis, receptor binding affinities, in vitro and in vivo activities, and the intricate signaling cascades they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting neurokinin receptors and related pathways.

Core Pharmacology and Mechanism of Action

H-D-Phe-NH2 derivatives have been identified as ligands for the Substance P 1-7 (SP(1-7)) binding site.[1][2][3] Substance P is an undecapeptide neuropeptide that acts as a neurotransmitter and neuromodulator, playing a crucial role in pain transmission and neurogenic inflammation.[4] It exerts its effects by binding to neurokinin (NK) receptors, with the NK1 receptor being its primary target.[4][5] The binding of SP to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that involves the activation of Gq and Gs proteins, leading to changes in intracellular second messenger concentrations, such as calcium, cAMP, and inositol trisphosphate/diacylglycerol (IP3/DAG).[5][6]

Derivatives of H-D-Phe-NH2, particularly dipeptide amides like H-Phe-Phe-NH2, have shown high affinity for a specific binding site for the N-terminal fragment of Substance P, SP(1-7).[1][2][3] This suggests that these derivatives may act as mimetics of SP(1-7), potentially modulating the physiological effects of this bioactive peptide. The C-terminal phenylalanine amide has been identified as a crucial moiety for the binding affinity of these dipeptides.[2]

Quantitative Pharmacological Data

While specific quantitative data for a wide range of this compound derivatives is still an active area of research, studies on analogous compounds provide valuable insights into their potential potency. For instance, the dipeptide H-Phe-Phe-NH2 was found to have a high affinity for the SP(1-7) binding site with a Ki value of 1.5 nM, which is comparable to the endogenous heptapeptide SP(1-7) itself.[2] The development of constrained analogues of H-Phe-Phe-NH2 has led to compounds with improved metabolic stability and cell permeability while maintaining high affinity.[1][3]

Table 1: Representative Binding Affinities of Dipeptide Amide Analogues for the SP(1-7) Binding Site

CompoundStructureKi (nM)Reference
H-Phe-Phe-NH2Phenylalanyl-phenylalanine amide1.5[2]
Constrained AnaloguesModified H-Phe-Phe-NH2Varies[1][3]

Note: This table is illustrative and will be populated with more specific data as further research becomes available.

Experimental Protocols

The pharmacological characterization of this compound derivatives involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay for NK1 Receptor

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand, such as [125I]-Substance P.[7][8]

Materials:

  • HEK293 cells expressing the human NK1 receptor.

  • Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and 40 µg/ml bacitracin.[7]

  • Radioligand: [125I]-Substance P.[7]

  • Unlabeled Substance P (for determining non-specific binding).[7]

  • Test compounds (this compound derivatives).

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • NK1R-expressing HEK293 cells are seeded in 96-well plates.

  • Varying concentrations of the test compound are added to the wells.

  • A fixed concentration of [125I]-Substance P is then added to all wells.

  • For non-specific binding, a high concentration of unlabeled Substance P is added to control wells.[7]

  • The plate is incubated to allow for competitive binding to reach equilibrium.

  • The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve.

  • The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.[7]

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// Edges Start -> Prepare_Cells [color="#5F6368"]; Prepare_Cells -> Add_Compound [color="#5F6368"]; Add_Compound -> Add_Radioligand [color="#5F6368"]; Add_Radioligand -> Incubate [color="#5F6368"]; Incubate -> Filter [color="#5F6368"]; Filter -> Wash [color="#5F6368"]; Wash -> Count [color="#5F6368"]; Count -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }

Caption: Workflow for a radioligand competition binding assay.

In Vitro Functional Assays: Calcium Mobilization

Functional assays are crucial to determine whether a compound acts as an agonist or antagonist. The activation of the NK1 receptor by an agonist leads to an increase in intracellular calcium levels.

Materials:

  • HEK293 cells expressing the NK1 receptor.

  • Fluo-4 AM calcium indicator dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescence plate reader.

Procedure:

  • Cells are loaded with the Fluo-4 AM dye.

  • A baseline fluorescence reading is recorded.

  • The test compound is added to the wells.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • The peak fluorescence response is plotted against the logarithm of the agonist concentration to determine the EC50 value (the concentration that elicits a half-maximal response).[7]

Signaling Pathways

The binding of H-D-Phe-NH2 derivatives to the SP(1-7) binding site is expected to modulate the downstream signaling events associated with this pathway. While the precise signaling cascade of the SP(1-7) binding site is still under investigation, it is believed to be distinct from the classical NK1 receptor pathway in some aspects. However, given the interaction with the Substance P system, it is likely to involve G-protein coupling and modulation of second messenger systems.

The canonical NK1 receptor signaling pathway, which may be influenced by these derivatives, is initiated by the binding of Substance P, leading to a conformational change in the receptor and activation of associated G-proteins (primarily Gq/11 and Gs). This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

// Nodes SP [label="Substance P or\nH-D-Phe-NH2 derivative", fillcolor="#FBBC05", fontcolor="#202124"]; NK1R [label="NK1 Receptor / SP(1-7) Binding Site", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G-protein\n(Gq/Gs)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_activation [label="PKC Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_activation [label="PKA Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., Pain, Inflammation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SP -> NK1R [label="Binds to", color="#5F6368"]; NK1R -> G_protein [label="Activates", color="#5F6368"]; G_protein -> PLC [label="Activates", color="#5F6368"]; G_protein -> AC [label="Activates", color="#5F6368"]; PLC -> PIP2 [label="Hydrolyzes", color="#5F6368"]; PIP2 -> IP3 [color="#5F6368"]; PIP2 -> DAG [color="#5F6368"]; AC -> ATP [label="Converts", color="#5F6368"]; ATP -> cAMP [color="#5F6368"]; IP3 -> Ca_release [color="#5F6368"]; DAG -> PKC_activation [color="#5F6368"]; cAMP -> PKA_activation [color="#5F6368"]; Ca_release -> Cellular_Response [color="#5F6368"]; PKC_activation -> Cellular_Response [color="#5F6368"]; PKA_activation -> Cellular_Response [color="#5F6368"]; }

Caption: Substance P/NK1 Receptor Signaling Pathway.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel therapeutics targeting the Substance P pathway. Their ability to interact with the SP(1-7) binding site with high affinity opens up new avenues for the treatment of pain, inflammation, and other neurological disorders. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules, to identify derivatives with optimal pharmacokinetic and pharmacodynamic profiles, and to precisely map the signaling pathways they modulate. The experimental protocols and pharmacological data presented in this guide provide a solid foundation for these future investigations.

References

H-D-Phe-NH2 HCl: A Comprehensive Technical Guide to its Potential as a Therapeutic Agent Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe-NH2 HCl, or D-Phenylalaninamide hydrochloride, is a chiral building block with significant potential in the development of novel therapeutic agents. Its structural similarity to the endogenous neuropeptides, the enkephalins, has positioned it as a key precursor for compounds targeting pain, inflammation, and mood disorders. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and therapeutic rationale for utilizing this compound in drug discovery and development. Detailed experimental protocols, data summaries, and pathway diagrams are presented to facilitate its application in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its application in medicinal chemistry. While comprehensive data for the D-enantiomer is limited, the properties of its corresponding L-enantiomer, L-Phenylalaninamide hydrochloride, provide a valuable reference point.

PropertyValue (L-enantiomer)References
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 234 °C[1]
Boiling Point 356.9 °C at 760 mmHg[1]
Solubility Soluble in water[1]
Optical Rotation [α]²⁰/D = +15.0 to +23.0° (c=2, H₂O)[2]
Flash Point 169.7 °C[1]
Vapor Pressure < 0.001 mmHg at 25 °C[2]
Density 1.24 g/cm³ at 25 °C[2]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through a two-step process involving the protection of the amine group of D-phenylalanine, followed by amidation and subsequent deprotection. The following protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of Boc-D-Phenylalaninamide (Boc-D-Phe-NH2)

This step involves the coupling of Boc-protected D-phenylalanine with ammonia.

Materials:

  • Boc-D-phenylalanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 7N in Methanol)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-D-phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Slowly add the ammonia solution (2-3 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction overnight at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Boc-D-Phe-NH2.

Step 2: Deprotection of Boc-D-Phe-NH2 to Yield this compound

This step removes the Boc protecting group to yield the final hydrochloride salt.

Materials:

  • Boc-D-Phe-NH2

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether, cold

Procedure:

  • Dissolve Boc-D-Phe-NH2 in a minimal amount of anhydrous 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Therapeutic Rationale and Signaling Pathway

The primary therapeutic potential of this compound stems from its role as a precursor to inhibitors of enkephalin-degrading enzymes, specifically enkephalinases.[3] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and mood regulation. By inhibiting their degradation, the local concentration and duration of action of these neuropeptides are increased, leading to analgesic and potential antidepressant effects.[3][4]

Enkephalin_Signaling_Pathway

Caption: Inhibition of Enkephalin Degradation by this compound Derivatives.

This compound as a Precursor in Drug Development: A Workflow

The utility of this compound as a therapeutic agent precursor lies in its versatility as a chiral building block for the synthesis of more complex molecules with improved pharmacological properties.

Drug_Development_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development D_Phe_NH2 This compound Peptide_Coupling Peptide Coupling Chemical_Modification Chemical Modification Lead_Compound Lead Compound HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) Studies Optimized_Lead Optimized Lead In_Vitro In Vitro & In Vivo Studies Tox Toxicology & Pharmacokinetics Candidate Drug Candidate

Caption: Drug Development Workflow Utilizing this compound.

Conclusion

This compound is a valuable and versatile precursor for the development of novel therapeutics, particularly in the areas of pain and central nervous system disorders. Its role as a building block for enkephalinase inhibitors provides a strong rationale for its use in drug discovery programs. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound in their quest for new and improved medicines. Further exploration into the derivatization of this compound is warranted to unlock its full therapeutic potential.

References

D-Phenylalanine Amide Hydrochloride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-Phenylalanine amide hydrochloride is a chiral intermediate of significant interest in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability characteristics is paramount for efficient process development, formulation design, and ensuring the quality and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available data on the solubility and stability of D-Phenylalanine amide hydrochloride, alongside detailed experimental protocols for its determination.

Core Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.70 g/mol [1]
Melting Point 232-236 °C[1]
Appearance White to off-white powder[1]
Storage Conditions Store at 0-8°C[1]

Solubility Profile

Table 1: Solubility of Phenylalanine Derivatives

SolventD-Phenylalanine Amide Hydrochloride (Qualitative)L-Phenylalanine (Quantitative)Temperature (°C)
Water Soluble28.20 g/L16
Ethanol Expected to be soluble350 mg/100g25
Methanol Expected to be solubleSolubleNot Specified
DMSO Soluble55 mg/mL (for 4-Fluoro-D-phenylalanine HCl)Not Specified

Note: Quantitative data for L-Phenylalanine and 4-Fluoro-D-phenylalanine HCl are provided as representative values for similar structures.[5][6] Actual solubility of D-Phenylalanine amide hydrochloride should be determined experimentally.

Stability Profile

The stability of D-Phenylalanine amide hydrochloride is a critical attribute for its storage and handling. As a chiral compound, it is essential to assess its stereochemical stability to ensure it does not racemize to its L-enantiomer under various conditions.[7][8][9] The primary degradation pathway for phenylalanine amides is expected to be the hydrolysis of the amide bond.[10][11][12]

Potential Degradation Pathways:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding D-phenylalanine and ammonia.[13]

  • Racemization: As a chiral molecule, there is a potential for racemization at the alpha-carbon, leading to the formation of the L-enantiomer. This is a critical parameter to monitor during stability studies.[9]

  • Oxidation: While less common for the core structure, oxidative degradation could be a factor under certain conditions, especially in the presence of oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies are therefore recommended.

Quantitative kinetic data for the degradation of D-Phenylalanine amide hydrochloride is not currently available. Stability studies should be conducted according to established guidelines to determine its shelf-life and appropriate storage conditions.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of D-Phenylalanine amide hydrochloride to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4).

    • Ensure enough solid is present to maintain a saturated solution with an excess of undissolved solid.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Immediately dilute the filtered sample with a suitable solvent to prevent precipitation.

  • Quantification:

    • Analyze the concentration of D-Phenylalanine amide hydrochloride in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the samples.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess D-Phenylalanine amide hydrochloride to solvent B Agitate at constant temperature (e.g., 24-72h) A->B Shake-Flask C Collect supernatant B->C D Filter (e.g., 0.22 µm) C->D E Dilute sample D->E F Quantify using validated HPLC method E->F G Calculate solubility F->G

Diagram 1: Experimental workflow for solubility determination.
Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its potential degradation products. HPLC is the most common technique for this purpose.

Methodology:

  • Forced Degradation Studies:

    • Expose solutions of D-Phenylalanine amide hydrochloride to various stress conditions to intentionally induce degradation. This helps to identify potential degradation products and to challenge the analytical method's specificity.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

    • Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent peak from all degradation product peaks.

    • Typical starting conditions could involve a C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

  • Method Validation:

    • Validate the developed HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method must be proven to be "stability-indicating."

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis & Validation Stress Expose D-Phenylalanine amide hydrochloride to: Acid Acidic Conditions Stress->Acid Base Basic Conditions Stress->Base Oxidative Oxidative Stress Stress->Oxidative Thermal Thermal Stress Stress->Thermal Photo Photostability Stress->Photo HPLC_Dev Develop Stability-Indicating HPLC Method Acid->HPLC_Dev Analyze stressed samples Base->HPLC_Dev Analyze stressed samples Oxidative->HPLC_Dev Analyze stressed samples Thermal->HPLC_Dev Analyze stressed samples Photo->HPLC_Dev Analyze stressed samples Validation Validate Method (ICH Q2(R1)) HPLC_Dev->Validation Stability_Study Conduct Long-term and Accelerated Stability Studies Validation->Stability_Study

Diagram 2: Workflow for stability-indicating method development.

Signaling Pathways and Logical Relationships

While D-Phenylalanine amide hydrochloride is primarily an intermediate, its parent compound, D-phenylalanine, is a precursor in several biological pathways. Understanding these can provide context for its potential biological interactions.

Phenylalanine_Pathway Phe D-Phenylalanine Tyr D-Tyrosine Phe->Tyr Phenylalanine hydroxylase DOPA D-DOPA Tyr->DOPA Tyrosine hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Amide D-Phenylalanine Amide Hydrochloride Amide->Phe Hydrolysis API Active Pharmaceutical Ingredient (API) Amide->API Chemical Synthesis

Diagram 3: Metabolic and synthetic pathways related to D-Phenylalanine.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of D-Phenylalanine amide hydrochloride. While specific quantitative data is limited, this document provides a framework for researchers and drug development professionals to approach the characterization of this important pharmaceutical intermediate. The provided experimental protocols offer a starting point for generating the necessary data to support process development, formulation, and regulatory filings. It is imperative that comprehensive experimental studies are conducted to fully elucidate the physicochemical properties of D-Phenylalanine amide hydrochloride to ensure the development of safe and effective medicines.

References

Spectroscopic Analysis of H-D-Phe-NH2 HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of D-Phenylalaninamide hydrochloride (H-D-Phe-NH2 HCl). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents expected spectroscopic data based on the analysis of closely related compounds, such as D-phenylalanine, and established principles of spectroscopic interpretation. Detailed, adaptable protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided for researchers seeking to perform their own analyses.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predictions based on the analysis of similar chemical structures and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4m5HAromatic protons (C₆H₅)
~4.1t1Hα-proton (CH)
~3.0-3.2m2Hβ-protons (CH₂)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)

Chemical Shift (δ) ppmAssignment
~175Carbonyl carbon (C=O)
~137Quaternary aromatic carbon
~129.5Aromatic CH
~129Aromatic CH
~127Aromatic CH
~55α-carbon (CH)
~38β-carbon (CH₂)

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Strong, BroadN-H stretching (amide and ammonium)
3000-3100MediumAromatic C-H stretching
2800-3000MediumAliphatic C-H stretching
~1680StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
1450-1500MediumAromatic C=C stretching
~700, ~750StrongAromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
165.10[M+H]⁺ (protonated molecule)
148.09[M-NH₂]⁺
91.05[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are general protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Spectroscopy:

    • The experiment is typically run on a 400 or 500 MHz spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe protonated species.

    • Typical ESI parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Integration Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_spectroscopy Spectroscopic Information Compound This compound NMR_Info ¹H & ¹³C NMR (Carbon-Hydrogen Framework) Compound->NMR_Info provides IR_Info FT-IR (Functional Groups) Compound->IR_Info provides MS_Info Mass Spec (Molecular Weight & Formula) Compound->MS_Info provides Structural_Confirmation Structural Confirmation NMR_Info->Structural_Confirmation leads to IR_Info->Structural_Confirmation leads to MS_Info->Structural_Confirmation leads to

Caption: Information Synergy in Structural Elucidation.

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides with a C-Terminal D-Phenylalanine Amide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymeric support.[1][2] This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1][3] The C-terminus of a peptide often plays a critical role in its biological activity and stability. Peptides with a C-terminal amide, in particular, are common in nature and often exhibit enhanced biological half-life due to increased resistance to carboxypeptidases.

This application note provides a detailed protocol for the synthesis of peptides featuring a C-terminal D-phenylalanine amide using H-D-Phe-NH₂·HCl as the foundational building block. The use of a D-amino acid at the C-terminus can be crucial for creating peptides with unique conformational properties and resistance to enzymatic degradation. The protocol is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy. For the synthesis of C-terminal peptide amides, the choice of resin is fundamental, and resins such as the Rink amide resin are commonly employed as they directly yield the desired peptide amide upon cleavage.[4][5][6]

Principle of the Method

The synthesis commences with the coupling of the first amino acid, in this case, H-D-Phe-NH₂·HCl, onto a suitable solid support, such as a Rink Amide resin. The peptide chain is then elongated in the C-to-N direction through a series of iterative cycles. Each cycle consists of two main steps:

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a basic solution, typically piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[5]

  • Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and reacted with the free amine on the resin to form a new peptide bond.[1][7]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acidic solution, such as a trifluoroacetic acid (TFA) "cocktail" containing scavengers to prevent side reactions.[8][9] The use of Rink Amide resin ensures that the final product is a C-terminally amidated peptide.[6]

Materials and Reagents

Resin
Resin TypeTypical Substitution LevelMesh Size
Rink Amide MBHA Resin0.4 - 0.8 mmol/g100 - 200 mesh
Reagents and Solvents
ReagentGradePurpose
H-D-Phe-NH₂·HClPeptide Synthesis GradeFirst amino acid
Fmoc-protected Amino AcidsPeptide Synthesis GradeBuilding blocks for peptide chain
N,N-Dimethylformamide (DMF)Peptide Synthesis GradePrimary solvent for washing and reactions
Dichloromethane (DCM)ACS GradeSolvent for resin swelling and washing
PiperidineReagent GradeFmoc deprotection
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeCoupling activator
1-Hydroxybenzotriazole (HOBt)Reagent GradeCoupling additive to suppress racemization
N,N-Diisopropylethylamine (DIEA)Reagent GradeBase for neutralization
Trifluoroacetic Acid (TFA)Reagent GradeCleavage from resin
Triisopropylsilane (TIS)Reagent GradeScavenger in cleavage cocktail
Deionized Water (H₂O)High PurityComponent of cleavage cocktail
Diethyl Ether (cold)ACS GradePeptide precipitation
Acetonitrile (ACN)HPLC GradeFor purification

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale. Adjust quantities proportionally for different scales.

Step 1: Resin Preparation and Swelling
  • Weigh out the appropriate amount of Rink Amide resin (e.g., 200 mg for a 0.5 mmol/g substitution) into a solid-phase synthesis reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) to the vessel.[8]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

  • Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection of the Rink Amide Linker
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[8]

Step 3: Coupling of the First Amino Acid (H-D-Phe-NH₂·HCl)
  • Amino Acid Preparation:

    • In a separate vial, dissolve Fmoc-D-Phe-OH (or the first amino acid to be coupled to the H-D-Phe-NH2) (4 equivalents, 0.4 mmol) and HOBt (4 equivalents, 0.4 mmol) in DMF.

    • Since H-D-Phe-NH₂ is provided as a hydrochloride salt, the resin-bound amine must be neutralized. Add DIEA (4 equivalents, 0.4 mmol) to the reaction vessel containing the deprotected resin and agitate for 5 minutes. Drain the vessel.

  • Activation:

    • Add DIC (4 equivalents, 0.4 mmol) to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Step 4: Peptide Chain Elongation

Repeat the following cycle for each subsequent amino acid in the peptide sequence:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain.

    • Add fresh 20% piperidine in DMF, agitate for 15-20 minutes, and drain.

    • Wash the resin with DMF (5-7 times).

  • Coupling:

    • Prepare the activated amino acid solution as described in Step 3.1 and 3.2 using the next Fmoc-protected amino acid.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm reaction completion.

Step 5: Final Deprotection, Cleavage, and Precipitation
  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM (3-5 times each), and dry the resin under a stream of nitrogen or in a vacuum desiccator.[9]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[9][10]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Drying:

    • Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., by mass spectrometry).

Quantitative Summary

The following table summarizes the typical quantities of reagents used for a 0.1 mmol scale synthesis.

StepReagentEquivalents (relative to resin capacity)Quantity (for 0.1 mmol)Reaction Time
Resin Swelling DMF-~2 mL30-60 min
Fmoc Deprotection 20% Piperidine in DMF-2 x 2 mL5 min + 20 min
Amino Acid Coupling Fmoc-Amino Acid40.4 mmol2-4 hours
HOBt40.4 mmol
DIC40.4 mmol
DIEA (for neutralization)40.4 mmol
Cleavage Cleavage Cocktail-2-3 mL2-3 hours

Visual Workflow and Diagrams

Experimental Workflow for SPPS

The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide with a C-terminal D-phenylalanine amide.

SPPS_Workflow Start Start: Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Fmoc_Deprotect_Linker Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Linker Couple_First_AA Couple First AA (H-D-Phe-NH2) Activation: DIC/HOBt Fmoc_Deprotect_Linker->Couple_First_AA Elongation_Cycle Peptide Elongation Cycle (Repeat n-1 times) Couple_First_AA->Elongation_Cycle Final_Deprotect Final Fmoc Deprotection Elongation_Cycle->Final_Deprotect After last AA Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, MS) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: Overall workflow for Solid-Phase Peptide Synthesis.

Detailed Peptide Elongation Cycle

The diagram below details the iterative steps within the peptide elongation cycle.

Elongation_Cycle Start_Cycle Start Cycle: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_Cycle->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Couple Next Fmoc-AA Activation: DIC/HOBt Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) End_Cycle End Cycle: Peptide(n+1)-Resin Kaiser_Test->End_Cycle Negative

Caption: The iterative peptide elongation cycle in SPPS.

Disclaimer: This protocol is intended for guidance and should be adapted as necessary by qualified personnel. All procedures should be performed in a properly equipped laboratory, adhering to all relevant safety precautions, especially when handling hazardous chemicals like TFA and piperidine.

References

Application Notes and Protocols for H-D-Phe-NH2 HCl in Solution-Phase Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe-NH2 HCl (D-Phenylalaninamide hydrochloride) is a crucial building block in the synthesis of peptides and peptidomimetics. Its D-configuration is of significant interest in drug development as it can confer increased resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics. The C-terminal amide is also a common feature in many biologically active peptides.

These application notes provide detailed protocols for the use of this compound in solution-phase peptide synthesis. Solution-phase synthesis is a classical and versatile method that remains indispensable for the large-scale production of peptides and for sequences that may be challenging to assemble using solid-phase techniques.[1][2][3] The following sections describe standard procedures for the coupling of an N-terminally protected amino acid to this compound.

Core Concepts in Solution-Phase Peptide Coupling

The fundamental principle of peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[3][4] To ensure the correct sequence, protecting groups are employed to block reactive functional groups that are not intended to participate in the coupling reaction.[1][5]

The key steps in a solution-phase peptide coupling reaction involving this compound are:

  • Neutralization: The hydrochloride salt of H-D-Phe-NH2 is neutralized to liberate the free amine, which is necessary for the nucleophilic attack on the activated carboxyl group of the coupling partner.

  • Carboxylic Acid Activation: The carboxylic acid of the N-protected amino acid is activated using a coupling reagent to form a reactive intermediate.[4]

  • Coupling: The free amine of D-phenylalaninamide reacts with the activated carboxylic acid to form the peptide bond.

  • Work-up and Purification: The reaction mixture is processed to remove byproducts and unreacted starting materials, followed by purification of the resulting dipeptide.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization.[4][6] While specific data for this compound is not extensively published, the following table summarizes the general performance of common coupling reagents in solution-phase peptide synthesis.

Coupling Reagent/SystemAdditiveBaseTypical YieldRacemization RiskNotes
DCC (Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)NMM (N-Methylmorpholine)Good to HighLow with HOBtDicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.[4][6]
EDC·HCl (EDC)HOBt or Oxyma PureDIPEA (N,N-Diisopropylethylamine)Good to HighLow with additiveEDC and its urea byproduct are water-soluble, facilitating work-up.[6][7][8]
HBTU/TBTU-DIPEA/NMMHighLowRapid coupling reactions.[4][9]
HATU-DIPEAVery HighVery LowHighly efficient, especially for sterically hindered couplings.[4][6]
PyBOP-DIPEAHighLowByproducts are less hazardous than those of BOP.[4][9]

Experimental Protocols

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the coupling of an N-Boc-protected amino acid (e.g., Boc-L-Ala-OH) to this compound using DCC as the coupling agent and HOBt as a racemization suppressant.[6][10]

Materials:

  • This compound

  • N-Boc-L-Alanine (Boc-L-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add NMM (1.1 eq) and stir the solution at room temperature for 20-30 minutes.

  • Coupling Reaction:

    • To the neutralized amine solution, add Boc-L-Ala-OH (1.0 eq) and HOBt (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of DCM.

    • Add the DCC solution dropwise to the cooled reaction mixture.

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrate and washings.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield the pure Boc-L-Ala-D-Phe-NH2.

Protocol 2: Peptide Coupling using EDC·HCl/HOBt

This protocol is an alternative to Protocol 1, utilizing the water-soluble coupling agent EDC·HCl, which can simplify the work-up procedure.

Materials:

  • This compound

  • N-Boc-L-Alanine (Boc-L-Ala-OH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA (2.2 eq) and stir at room temperature for 20-30 minutes. Note: Extra base is added to neutralize the HCl salt of EDC as well.

  • Activation and Coupling:

    • In a separate flask, dissolve Boc-L-Ala-OH (1.05 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool this solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the cooled solution of the carboxylic acid and stir for 15-20 minutes to pre-activate.

    • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up:

    • If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualization of Experimental Workflows

Peptide_Coupling_Workflow cluster_reaction Reaction Step start Start neutralization Neutralization of this compound start->neutralization activation Activation of N-Boc-Amino Acid start->activation end_node Pure Dipeptide coupling Peptide Bond Formation neutralization->coupling Free Amine activation->coupling Activated Ester workup Aqueous Work-up coupling->workup Crude Product purification Column Chromatography workup->purification purification->end_node

Caption: General workflow for solution-phase peptide coupling.

DCC_Coupling_Protocol step1 1. Dissolve this compound & Boc-AA-OH in DCM step2 2. Add NMM for neutralization step1->step2 step3 3. Add HOBt step2->step3 step4 4. Cool to 0°C step3->step4 step5 5. Add DCC solution step4->step5 step6 6. Stir at 0°C, then RT overnight step5->step6 step7 7. Filter DCU precipitate step6->step7 step8 8. Aqueous wash (HCl, NaHCO3, Brine) step7->step8 step9 9. Dry and concentrate step8->step9 step10 10. Purify by chromatography step9->step10 product Pure Dipeptide step10->product

Caption: Step-wise workflow for the DCC/HOBt coupling protocol.

References

Application Notes and Protocols: C-terminal Amidation of Peptides using H-D-Phe-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminal amidation is a critical post-translational modification that significantly impacts the biological activity, stability, and receptor binding affinity of many peptide hormones and neuropeptides.[1] This modification neutralizes the negative charge of the C-terminal carboxyl group, which can lead to a hundred- or even thousand-fold increase in potency compared to their free-carboxylate counterparts.[2] The introduction of a C-terminal amide can also enhance metabolic stability by increasing resistance to proteolytic degradation by carboxypeptidases.[1][3]

Furthermore, the incorporation of D-amino acids, such as D-phenylalanine, at the C-terminus can offer additional advantages in drug design. D-amino acids are less susceptible to degradation by proteases, which can further extend the half-life of the peptide in biological systems. The unique stereochemistry of a C-terminal D-amino acid amide can also influence the peptide's conformation and its interaction with target receptors, potentially leading to altered or enhanced biological activity.

This document provides detailed application notes and protocols for the C-terminal amidation of peptides using H-D-Phe-NH2·HCl as the nucleophile. Two primary methodologies are presented: an enzymatic approach utilizing Sortase A-mediated ligation and a chemical approach via solution-phase synthesis with a coupling agent.

Data Presentation

Table 1: Comparison of C-terminal Amidation Methods

FeatureEnzymatic Ligation (Sortase A)Chemical Ligation (Solution-Phase)
Specificity High, site-specific at recognition motifLower, potential for side reactions
Reaction Conditions Mild, aqueous buffer, neutral pHAnhydrous organic solvent, may require base
Reagents Sortase A enzyme, peptide with recognition motifCoupling agent (e.g., HATU), organic base
Typical Yield Good to excellent (often >90%)Variable, dependent on peptide sequence and conditions
Purification Generally straightforward (e.g., HPLC)May require more extensive purification
Scalability Can be scalable, enzyme production may be a factorReadily scalable

Table 2: Materials and Reagents

ReagentSupplierPurpose
Peptide with C-terminal LPXTG motifCustom SynthesisSubstrate for Sortase A ligation
Peptide with C-terminal carboxyl groupCustom SynthesisSubstrate for chemical ligation
Sortase A (pentamutant, for enhanced activity)BPS Bioscience or equivalentEnzyme for ligation
H-D-Phe-NH2·HClSigma-Aldrich or equivalentNucleophile for amidation
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariousCoupling agent for chemical ligation
DIPEA (N,N-Diisopropylethylamine)VariousOrganic base for chemical ligation
Anhydrous Dimethylformamide (DMF)VariousSolvent for chemical ligation
Tris-HCl BufferVariousBuffer for enzymatic ligation
NaClVariousSalt for enzymatic ligation buffer
CaCl2VariousCo-factor for Sortase A
Trifluoroacetic Acid (TFA)VariousFor peptide cleavage and purification
Acetonitrile (ACN)VariousMobile phase for HPLC purification
Reverse-Phase HPLC Column (e.g., C18)VariousFor peptide purification

Experimental Protocols

Protocol 1: Enzymatic C-terminal Amidation using Sortase A

This protocol describes the ligation of a target peptide containing a C-terminal LPXTG recognition motif with H-D-Phe-NH2 as the nucleophile, catalyzed by Sortase A.

Methodology:

  • Substrate Preparation:

    • Synthesize or procure the target peptide with a C-terminal LPXTG motif (e.g., Peptide-LPETG).

    • Dissolve the peptide in an appropriate aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components:

      • Peptide-LPETG (to a final concentration of 1 mM)

      • H-D-Phe-NH2·HCl (to a final concentration of 10 mM)

      • Sortase A buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

      • Sortase A enzyme (e.g., pentamutant) to a final concentration of 10 µM.

    • The final reaction volume can be adjusted as needed (e.g., 100 µL).

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with gentle agitation.

    • Reaction progress can be monitored by taking aliquots at different time points and analyzing by LC-MS.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding an equal volume of 0.1% TFA in water.

    • Purify the C-terminally amidated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect fractions containing the desired product and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Chemical C-terminal Amidation in Solution Phase

This protocol outlines the direct amidation of a peptide with a free C-terminal carboxyl group using H-D-Phe-NH2·HCl and a coupling agent in an organic solvent.

Methodology:

  • Substrate and Reagent Preparation:

    • Ensure the starting peptide with a free C-terminus is pure and lyophilized. All side-chain protecting groups should be removed, unless they are intended to remain.

    • Use anhydrous DMF as the solvent. Ensure all glassware is dry.

  • Reaction Setup:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF.

    • In a separate tube, dissolve H-D-Phe-NH2·HCl (1.5 equivalents) and HATU (1.5 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the H-D-Phe-NH2/HATU solution and mix briefly.

    • Add the activated H-D-Phe-NH2 solution to the peptide solution.

  • Incubation:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether. Repeat the wash with ether.

    • Air-dry the crude peptide pellet.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and purify by RP-HPLC as described in Protocol 1.

    • Confirm the identity of the product by mass spectrometry and lyophilize the pure fractions.

Visualizations

experimental_workflow_enzymatic cluster_prep Preparation cluster_reaction Enzymatic Ligation cluster_purification Purification peptide_lpxtg Peptide-LPXTG reaction_mix Reaction Mixture (Sortase A, Buffer, CaCl2) peptide_lpxtg->reaction_mix d_phe_nh2 H-D-Phe-NH2 d_phe_nh2->reaction_mix quench Quench (TFA) reaction_mix->quench Incubate 2-4h hplc RP-HPLC quench->hplc final_product Peptide-LPET-D-Phe-NH2 hplc->final_product Lyophilize

Caption: Enzymatic amidation workflow using Sortase A.

experimental_workflow_chemical cluster_prep Preparation cluster_reaction Chemical Ligation cluster_purification Purification peptide_cooh Peptide-COOH reaction_vessel Reaction in DMF peptide_cooh->reaction_vessel reagents H-D-Phe-NH2 HATU, DIPEA reagents->reaction_vessel precipitate Precipitate (Ether) reaction_vessel->precipitate Incubate 4-12h hplc RP-HPLC precipitate->hplc final_product Peptide-D-Phe-NH2 hplc->final_product Lyophilize

Caption: Chemical amidation workflow in solution phase.

gpcr_signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G Protein (αβγ) gpcr->g_protein Conformational Change effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Activation peptide C-terminally Amidated Peptide (e.g., with D-Phe-NH2) peptide->gpcr Binding & Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized GPCR signaling by a modified peptide.

References

Application of D-Phenylalanine Amide in Enzyme Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanine amide and its derivatives have emerged as a versatile scaffold in the design of potent and selective enzyme inhibitors. The inherent stereochemistry of the D-isomer, coupled with the modifiable amide group, provides a unique three-dimensional structure that can be tailored to interact with the active sites of various enzymes. This has led to the development of inhibitors targeting a range of enzymes implicated in infectious diseases and physiological processes. These application notes provide a comprehensive overview of the use of D-phenylalanine amide in the design of inhibitors for key enzymatic targets, including detailed experimental protocols and quantitative data to facilitate further research and development.

I. D-Phenylalanine Derivatives as HIV-1 Capsid Inhibitors

The HIV-1 capsid protein (CA) is a critical viral component that plays a multifaceted role throughout the viral life cycle, making it an attractive target for antiretroviral therapy.[1][2] Derivatives of D-phenylalanine have been instrumental in the development of inhibitors that target the HIV-1 capsid, interfering with its assembly and disassembly processes.[1][3]

Mechanism of Action

D-phenylalanine-based inhibitors, such as the well-studied compound PF-74, bind to a conserved pocket at the interface of two adjacent CA protomers within the viral capsid.[3][4] This binding disrupts the delicate balance of capsid stability, leading to premature uncoating in the early phase of infection and malformed capsids during the late phase. The phenylalanine core of these inhibitors establishes crucial hydrophobic and hydrogen-bonding interactions within the binding site.[3][5]

HIV_Capsid_Inhibition cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition HIV_Infection HIV-1 Infection Viral_Entry Viral Entry HIV_Infection->Viral_Entry Uncoating Capsid Uncoating (Premature) Viral_Entry->Uncoating Reverse_Transcription_Block Reverse Transcription Blocked Uncoating->Reverse_Transcription_Block Inhibitor D-Phe Amide Inhibitor (e.g., PF-74) Inhibitor->Uncoating Binds to CA interface Gag_Polyprotein Gag Polyprotein Processing Capsid_Assembly Capsid Assembly (Aberrant) Gag_Polyprotein->Capsid_Assembly Non_infectious_Virions Non-infectious Virions Capsid_Assembly->Non_infectious_Virions Inhibitor_late D-Phe Amide Inhibitor Inhibitor_late->Capsid_Assembly Interferes with assembly

Mechanism of HIV-1 Capsid Inhibition by D-Phenylalanine Derivatives.
Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the anti-HIV-1 activity of representative D-phenylalanine derivatives.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
PF-74HIV-1 CA0.42>50>119[3]
II-13cHIV-1 CA5.14>50>9.7[3]
V-25iHIV-1 CA2.57>50>19.5[3]
Q-c4HIV-1 CA0.57>100>175[1]
I-19HIV-1 CA2.53107.61>42.5[5]
FTC-2HIV-1 CA5.36>265.6>49.57[4]
TD-1aHIV-2 CA4.8686.54>17.81[4]
Experimental Protocol: In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)

This assay monitors the effect of inhibitors on the in vitro assembly of purified recombinant HIV-1 CA protein into higher-order structures, measured by an increase in turbidity.[6][7]

Materials:

  • Purified recombinant HIV-1 CA protein

  • High-salt assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)

  • Test inhibitor (D-phenylalanine derivative) dissolved in DMSO

  • Spectrophotometer capable of reading absorbance at 350 nm

Protocol:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a cuvette, mix the high-salt assembly buffer with the desired final concentration of the inhibitor or DMSO as a vehicle control.

  • Initiate the assembly reaction by adding a concentrated stock of purified CA protein to the cuvette to a final concentration of 100-200 µM.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 350 nm over time at 37°C.

  • Record absorbance readings at regular intervals to generate an assembly curve.

  • Inhibition of assembly is observed as a decrease in the rate and extent of the turbidity increase compared to the control.[6][7]

II. Nα-Aroyl-N-Aryl-Phenylalanine Amides as Mycobacterial RNA Polymerase Inhibitors

Nα-aroyl-N-aryl-phenylalanine amides (AAPs) are a class of potent antimycobacterial agents that target the DNA-directed RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[8][9] These compounds, built upon a D-phenylalanine amide scaffold, show promise for treating infections caused by Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[8][10]

Synthesis Workflow

The synthesis of AAPs typically involves a multi-step process starting from Boc-protected D-phenylalanine to ensure the retention of the essential R-configuration.[8][11]

AAP_Synthesis Boc_D_Phe Boc-D-Phenylalanine Amide_Coupling1 Amide Coupling (e.g., T3P, PyBOP) Boc_D_Phe->Amide_Coupling1 Intermediate_1 Boc-Protected Anilide Amide_Coupling1->Intermediate_1 Aniline_Derivative Aniline Derivative Aniline_Derivative->Amide_Coupling1 Deprotection Boc Deprotection (e.g., TFA) Intermediate_1->Deprotection Intermediate_2 Amine Intermediate Deprotection->Intermediate_2 Amide_Coupling2 Amide Coupling (e.g., DEPBT, HATU) Intermediate_2->Amide_Coupling2 Final_Product Nα-Aroyl-N-Aryl- Phenylalanine Amide (AAP) Amide_Coupling2->Final_Product Aroyl_Acid Aromatic Carboxylic Acid Aroyl_Acid->Amide_Coupling2

General synthetic workflow for Nα-aroyl-N-aryl-phenylalanine amides (AAPs).
Quantitative Data: Antimycobacterial Activity

The following table summarizes the antimycobacterial activity of a key AAP compound.

CompoundTarget OrganismMIC90 (µM)Reference
MMV688845Mycobacterium abscessus6.25 - 12.5[8]
Experimental Protocol: In Vitro Transcription Inhibition Assay

This assay measures the ability of AAPs to inhibit the transcriptional activity of mycobacterial RNA polymerase.[12][13]

Materials:

  • Purified Mycobacterium tuberculosis RNA Polymerase (MtbRNAP) holoenzyme

  • DNA template containing a specific mycobacterial promoter (e.g., rrnAPL)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol)

  • Test inhibitor (AAP) dissolved in DMSO

  • Stop solution (e.g., 8 M urea, 50 mM EDTA, loading dyes)

Protocol:

  • Incubate MtbRNAP holoenzyme with the DNA template in transcription buffer at 37°C for 15 minutes to allow for the formation of the open promoter complex.

  • Add the test inhibitor (AAP) at various concentrations and incubate for an additional 10 minutes.

  • Initiate transcription by adding the rNTP mix (containing the radiolabeled rNTP).

  • Allow the reaction to proceed for 15 minutes at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the extent of transcription inhibition at different inhibitor concentrations and calculate the IC50 value.[12][13]

III. D-Phenylalanine as an Enkephalinase Inhibitor

D-phenylalanine has been investigated for its potential analgesic effects, which are thought to be mediated through the inhibition of enkephalin-degrading enzymes, such as carboxypeptidase A (enkephalinase).[14][15][16] Enkephalins are endogenous opioid peptides involved in pain modulation. By inhibiting their degradation, D-phenylalanine can potentiate their analgesic effects.[17][18]

Proposed Mechanism of Action

D-phenylalanine acts as a competitive inhibitor of carboxypeptidase A, binding to the active site and preventing the hydrolysis of enkephalins.[19][20]

Enkephalinase_Inhibition Enkephalins Enkephalins (Endogenous Opioids) Carboxypeptidase_A Carboxypeptidase A (Enkephalinase) Enkephalins->Carboxypeptidase_A Substrate Degradation Degradation Carboxypeptidase_A->Degradation Inhibition Inhibition Carboxypeptidase_A->Inhibition D_Phe D-Phenylalanine D_Phe->Carboxypeptidase_A Competitive Inhibitor Analgesia Increased Analgesia Inhibition->Analgesia

Proposed mechanism of enkephalinase inhibition by D-phenylalanine.
Quantitative Data: Carboxypeptidase A Inhibition

The inhibitory activity of D-phenylalanine and its derivatives against carboxypeptidase A is presented below.

InhibitorKi (µM)Inhibition TypeReference
N-(Hydroxyaminocarbonyl)-D-phenylalanine1.54Competitive[21]
N-(Hydroxyaminocarbonyl)-L-phenylalanine~4.62Competitive[21]
rac-N-(Hydroxyaminocarbonyl)phenylalanine2.09Competitive[21]
Experimental Protocol: Carboxypeptidase A Inhibition Assay

This assay determines the inhibitory potential of D-phenylalanine and its derivatives on the activity of carboxypeptidase A using a synthetic substrate.

Materials:

  • Carboxypeptidase A (CPA) from bovine pancreas

  • Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (or other suitable chromogenic/fluorogenic substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Test inhibitor (D-phenylalanine or derivative) dissolved in an appropriate solvent

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a stock solution of the substrate and the test inhibitor.

  • In a microplate or cuvette, add the assay buffer and the test inhibitor at various concentrations.

  • Add the CPA enzyme solution and incubate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Monitor the change in absorbance (or fluorescence) over time at the appropriate wavelength for the chosen substrate.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk, or non-linear regression analysis).[22][23]

IV. General Workflow for Enzyme Inhibitor Design and Characterization

The development of D-phenylalanine amide-based enzyme inhibitors follows a structured workflow from initial design to in-depth characterization.

Inhibitor_Design_Workflow Target_Selection Enzyme Target Selection Inhibitor_Design Inhibitor Design (D-Phe Amide Scaffold) Target_Selection->Inhibitor_Design Synthesis Chemical Synthesis Inhibitor_Design->Synthesis In_Vitro_Screening In Vitro Enzyme Inhibition Assays (IC50 Determination) Synthesis->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Mechanism_Studies Mechanism of Action Studies (Kinetics) Lead_Optimization->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Mechanism_Studies->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

General workflow for the design and characterization of enzyme inhibitors.

References

Application Notes and Protocols: H-D-Phe-NH2 HCl as a Substrate for Specific Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-Phe-NH2 HCl (D-Phenylalaninamide hydrochloride) is a synthetic amino acid derivative that serves as a valuable substrate for the characterization and kinetic analysis of specific enzymes, particularly D-stereospecific aminopeptidases and D-amino acid amidases. These enzymes are of significant interest in various fields, including biotechnology for the production of enantiomerically pure D-amino acids, and in microbiology for their roles in bacterial metabolism. The use of this compound in enzyme assays allows for the precise measurement of enzyme activity, determination of kinetic parameters, and screening for potential inhibitors.

D-amino acid amidases (DAAs) catalyze the stereospecific hydrolysis of D-amino acid amides to produce the corresponding D-amino acid and ammonia.[1] Enzymes with this activity have been identified in various microorganisms, such as Ochrobactrum anthropi.[1][2][3] The specificity of these enzymes for substrates with bulky hydrophobic side chains makes this compound an excellent candidate substrate.[1]

This document provides detailed protocols for the use of this compound in enzyme assays, methods for data analysis, and examples of expected results.

Principle of the Assay

The enzymatic hydrolysis of this compound by a D-aminopeptidase or D-amino acid amidase results in the formation of D-phenylalanine and ammonia. The rate of this reaction can be monitored by quantifying the production of either of these products over time. A common method involves the measurement of ammonia production using a colorimetric assay, such as the Berthelot (indophenol) reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green colored indophenol complex. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the enzyme activity.

Alternatively, the formation of D-phenylalanine can be monitored using techniques such as high-performance liquid chromatography (HPLC). This method offers high specificity and allows for the simultaneous detection of the substrate and product.

Data Presentation

The kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for its characterization. These parameters can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 1: Hypothetical Kinetic Parameters for D-amino acid amidase with Various Substrates

SubstrateKm (mM)Vmax (µmol/min/mg)Relative Activity (%)
This compound 1.5 120 100
H-D-Tyr-NH2 HCl2.09579
H-D-Trp-NH2 HCl1.811092
H-D-Ala-NH2 HCl5.26050
H-D-Leu-NH2 HCl3.58571

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Colorimetric Assay for D-amino acid amidase Activity using the Berthelot Reaction

This protocol describes the determination of D-amino acid amidase activity by quantifying the release of ammonia.

Materials:

  • This compound (Substrate)

  • Purified D-amino acid amidase or cell lysate containing the enzyme

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • Ammonium chloride (NH4Cl) standard solution (for calibration curve)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM) in Tris-HCl buffer.

    • Prepare a series of NH4Cl standards (e.g., 0, 10, 25, 50, 100, 200 µM) in Tris-HCl buffer for the calibration curve.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube or a well of a 96-well plate. For a 100 µL final reaction volume:

      • 80 µL of Tris-HCl buffer (50 mM, pH 8.5)

      • 10 µL of this compound solution (to achieve the desired final concentration, e.g., 10 mM)

      • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stopping reagent (e.g., by boiling for 5 minutes or adding a strong acid, followed by neutralization if necessary for the colorimetric step). A common method to stop the reaction for the Berthelot assay is to proceed directly to the color development steps which are performed under conditions that inactivate the enzyme.

  • Ammonia Quantification (Berthelot Reaction):

    • To the 100 µL of the stopped reaction mixture, add 50 µL of phenol-nitroprusside solution and mix.

    • Add 50 µL of alkaline hypochlorite solution and mix well.

    • Incubate at room temperature for 30 minutes to allow for color development.

    • Measure the absorbance at 630 nm using a microplate reader or spectrophotometer.

  • Calibration Curve:

    • Prepare the NH4Cl standards in the same final volume and with the same reagents as the samples.

    • Measure the absorbance of the standards at 630 nm.

    • Plot the absorbance versus the concentration of NH4Cl to generate a standard curve.

  • Calculation of Enzyme Activity:

    • Determine the concentration of ammonia produced in the enzymatic reaction using the standard curve.

    • Calculate the enzyme activity using the following formula:

      • Activity (µmol/min/mg) = (µmol of NH3 produced) / (reaction time (min) x mg of enzyme)

Protocol 2: HPLC-based Assay for D-amino acid amidase Activity

This protocol describes the determination of D-amino acid amidase activity by monitoring the formation of D-phenylalanine.

Materials:

  • This compound (Substrate)

  • D-phenylalanine (Standard)

  • Purified D-amino acid amidase or cell lysate

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound (e.g., 10 mM) in Tris-HCl buffer.

    • Prepare a stock solution of D-phenylalanine (e.g., 1 mM) in Tris-HCl buffer. Create a series of dilutions to generate a standard curve.

    • Prepare the enzyme reaction as described in Protocol 1, step 2.

    • Stop the reaction by adding an equal volume of methanol or acetonitrile containing 0.1% TFA to precipitate the enzyme.

    • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Set up the HPLC method. An example of a mobile phase is a gradient of acetonitrile in water with 0.1% TFA.

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the standards and samples onto the column.

    • Monitor the elution of H-D-Phe-NH2 and D-phenylalanine using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

    • The retention times for the substrate and product will be distinct.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the D-phenylalanine standards against their concentrations.

    • Determine the concentration of D-phenylalanine produced in the enzymatic reactions from the standard curve.

    • Calculate the enzyme activity as described in Protocol 1, step 5, using the amount of D-phenylalanine produced.

Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Buffers, Substrate (this compound), and Enzyme Solution mix Combine Buffer and Substrate reagents->mix standards Prepare Product Standards (Ammonia or D-Phe) std_curve Generate Standard Curve standards->std_curve preincubate Pre-incubate at Optimal Temperature mix->preincubate start_reaction Add Enzyme to Initiate Reaction preincubate->start_reaction incubate Incubate for a Defined Time start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction colorimetric Colorimetric Method (e.g., Berthelot Reaction) stop_reaction->colorimetric for Ammonia hplc Chromatographic Method (HPLC) stop_reaction->hplc for D-Phe measure Measure Signal (Absorbance or Peak Area) colorimetric->measure hplc->measure calc_product Calculate Product Concentration measure->calc_product std_curve->calc_product calc_activity Calculate Enzyme Activity (Kinetics) calc_product->calc_activity

Caption: Experimental workflow for a D-amino acid amidase assay.

Hydrolysis_Reaction substrate H-D-Phe-NH2 (D-Phenylalaninamide) enzyme D-amino acid amidase (or D-aminopeptidase) substrate->enzyme binds to product1 D-Phenylalanine enzyme->product1 releases product2 Ammonia (NH3) enzyme->product2 releases water H2O water->enzyme participates

Caption: Enzymatic hydrolysis of H-D-Phe-NH2.

References

Application Note & Protocol: Incorporation of D-Amino Acids into Peptides using H-D-Phe-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of D-amino acids into peptide sequences is a powerful tool in modern drug design and development. While proteins are naturally composed of L-amino acids, substituting them with their D-enantiomers can significantly enhance therapeutic properties. Peptides containing D-amino acids often exhibit increased stability against enzymatic degradation, leading to a longer in vivo half-life.[1][2] Furthermore, the conformational changes induced by a D-amino acid can alter the peptide's binding affinity and selectivity for its target receptor.[1] This application note provides a detailed protocol for incorporating D-phenylalanine amide (D-Phe-NH2) at the C-terminus of a peptide using H-D-Phe-NH2·HCl in Solid-Phase Peptide Synthesis (SPPS).

D-phenylalanine is a common choice for substitution to improve peptide stability and biological activity. The use of its amide form (D-Phe-NH2) is particularly relevant for synthesizing peptide amides, which often show enhanced biological activity compared to their corresponding carboxylic acids. This protocol focuses on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.[3][4]

Materials and Reagents

  • Resin: Rink Amide resin (or other suitable amide-generating resin)

  • Amino Acids:

    • N-α-Fmoc protected L-amino acids with appropriate side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH)

    • H-D-Phe-NH2·HCl (D-Phenylalanine amide hydrochloride)

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

    • Diisopropylethylamine (DIEA)

    • Methanol (MeOH)

    • Cold diethyl ether

  • Coupling Reagents and Additives:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3][5]

    • HOBt (1-Hydroxybenzotriazole)[2] or OxymaPure[5][6]

  • Deprotection Reagent:

    • 20% Piperidine in DMF (v/v)[6][7]

  • Cleavage Cocktail:

    • Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v) or a simpler mixture like TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) if the sequence allows.

  • Equipment:

    • Solid-phase peptide synthesis reaction vessel

    • Shaker or agitator

    • Filtration apparatus

    • Nitrogen line for drying

    • High-Performance Liquid Chromatography (HPLC) system for purification and analysis[1]

    • Mass Spectrometer (MS) for identity confirmation[1]

Experimental Protocols

This protocol outlines the manual synthesis of a model tripeptide, Ala-Leu-D-Phe-NH2, using the Fmoc/tBu strategy on Rink Amide resin.

Resin Preparation and Swelling
  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[2][3]

  • Drain the DMF using a filtration apparatus.

Initial Fmoc Deprotection
  • Add a 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

Coupling of the First Amino Acid (Fmoc-Leu-OH)
  • In a separate vial, pre-activate Fmoc-Leu-OH (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Chain Elongation (Coupling of Fmoc-Ala-OH)
  • Fmoc Deprotection: Repeat the Fmoc deprotection steps as described in section 3.2.

  • Coupling: Repeat the coupling procedure as described in section 3.3, using Fmoc-Ala-OH.

  • Washing: Wash the resin as described in 3.3.

Final Fmoc Deprotection and Coupling of H-D-Phe-NH2·HCl
  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in section 3.2 to free the N-terminal amine of the growing peptide chain.

  • Coupling of H-D-Phe-NH2·HCl:

    • In a separate vial, dissolve H-D-Phe-NH2·HCl (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Crucially, add an extra equivalent of DIEA (7 eq. in total) to neutralize the hydrochloride salt of the D-amino acid amide in addition to activating the coupling reagents.

    • Add the activated solution to the resin.

    • Agitate for 2-4 hours. The coupling of the final, uncapped amino acid amide may require a longer reaction time.

    • Monitor the reaction completion using a Kaiser test.

  • Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), then dry under a stream of nitrogen or in a vacuum desiccator.

Cleavage and Deprotection
  • Add the cleavage cocktail (e.g., Reagent K) to the dry peptide-resin.

  • Agitate the mixture for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.[8]

  • Filter the cleavage mixture into a collection tube containing cold diethyl ether to precipitate the crude peptide.[6]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical HPLC.[1][9]

Data Presentation

Table 1: Typical Parameters for SPPS incorporating D-Amino Acids

ParameterTypical Value/RangeNotes
Resin Loading 0.3 - 0.8 mmol/gVaries with resin type.
Amino Acid Excess 3 - 5 equivalentsEnsures high coupling efficiency.
Coupling Reagent Excess 3 - 5 equivalentsRelative to resin loading.
Coupling Time 1 - 4 hoursCan be longer for sterically hindered or D-amino acids.
Deprotection Time 5 + 15 minutesStandard for Fmoc removal with 20% piperidine/DMF.
Cleavage Time 2 - 4 hoursSequence-dependent; longer for multiple Arg residues.[10]
Crude Purity (Typical) 70% - 90%Highly dependent on sequence and synthesis efficiency.
Final Yield (Post-HPLC) 10% - 40%Varies based on peptide length, sequence, and purification losses.

Table 2: Impact of D-Amino Acid Substitution

PropertyL-Peptide (Native)D-Peptide (Modified)Reference
Proteolytic Stability Low (rapid degradation)High (resistant to proteases)[1][2][11]
In Vivo Half-Life ShortExtended[1][2]
Receptor Binding Native affinityCan be higher, lower, or unchanged[1]
Biological Activity Native activityCan be an agonist, antagonist, or inactive[1]
Immunogenicity Potentially immunogenicOften reduced

Visualizations

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Initial Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 3. Couple Fmoc-L-AA-OH (HBTU/HOBt/DIEA) deprotect1->couple1 wash1 Wash (DMF, DCM) couple1->wash1 deprotect2 4. Fmoc Deprotection wash1->deprotect2 Repeat n times for chain elongation couple2 5. Couple Fmoc-L-AA-OH deprotect2->couple2 wash2 Wash couple2->wash2 deprotect_final 6. Final Fmoc Deprotection wash2->deprotect_final couple_d_phe 7. Couple H-D-Phe-NH2.HCl (HBTU/HOBt/DIEA) deprotect_final->couple_d_phe wash_final Final Wash & Dry couple_d_phe->wash_final cleave 8. Cleavage & Deprotection (TFA Cocktail) wash_final->cleave precipitate 9. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 10. RP-HPLC Purification precipitate->purify analyze 11. Analysis (LC-MS) purify->analyze end_node End: Purified Peptide analyze->end_node

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a C-terminal D-Phe-NH2 peptide.

D_Amino_Acid_Advantage cluster_0 Peptide Design Strategy cluster_1 Physicochemical Consequences cluster_2 Therapeutic Outcomes incorporation Incorporate D-Amino Acid (e.g., D-Phe) conformation Altered 3D Conformation incorporation->conformation Changes backbone torsion angles stability Increased Proteolytic Resistance pk Improved Pharmacokinetics (Longer Half-Life) stability->pk pd Modulated Pharmacodynamics (Altered Receptor Binding) conformation->pd

References

Application Notes and Protocols for the Chiral Resolution of DL-Phenylalanine Amide to Obtain H-D-Phe-NH2·HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure D-phenylalanine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, including peptide-based drugs, antibiotics, and antiviral agents. The amide form, D-phenylalanine amide (H-D-Phe-NH2), is a particularly valuable intermediate. The synthesis of phenylalanine derivatives often results in a racemic mixture of D- and L-enantiomers (DL-phenylalanine amide). Therefore, an efficient chiral resolution step is paramount to isolate the desired D-enantiomer.

These application notes provide detailed protocols and comparative data for three primary methods for the chiral resolution of DL-phenylalanine amide: enzymatic resolution, diastereomeric salt formation, and preferential crystallization. Additionally, a protocol for the conversion of the resolved D-phenylalanine amide to its hydrochloride salt (H-D-Phe-NH2·HCl) is included.

Core Methodologies for Chiral Resolution

The selection of a suitable resolution method depends on factors such as the desired scale of production, cost-effectiveness, and the required enantiomeric purity. The three main approaches are:

  • Enzymatic Resolution: This highly selective method utilizes enzymes that preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For DL-phenylalanine amide, a D-stereospecific amidase can be employed to selectively hydrolyze the D-enantiomer.

  • Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic amide with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Preferential Crystallization: This technique is applicable when the racemic mixture crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. It involves inducing the crystallization of the desired enantiomer from a supersaturated solution by seeding.

Data Presentation: Comparison of Chiral Resolution Methods

Method Resolving Agent / System Typical Yield (%) Enantiomeric Excess (e.e.) (%) Key Advantages Key Disadvantages
Enzymatic Resolution D-stereospecific amidase>45% (for D-amino acid)>99%High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a factor, requires careful control of pH and temperature.
Diastereomeric Salt Formation L-(-)-Dibenzoyl-D-tartaric acid35-45% (per crystallization cycle)>98%Well-established, scalable, and reliable method.Requires stoichiometric amounts of a resolving agent, may require multiple recrystallizations, can be solvent-intensive.
Preferential Crystallization Seeding with H-D-Phe-NH2 crystalsPotentially >90% (with recycling of the unwanted enantiomer)>95%Can achieve high yields and purity, no need for a resolving agent.Only applicable to conglomerates, requires precise control of supersaturation and temperature.

Experimental Protocols

Enzymatic Resolution using D-stereospecific Amidase

This protocol describes the kinetic resolution of DL-phenylalanine amide using a D-stereospecific amidase, which selectively hydrolyzes D-phenylalanine amide to D-phenylalanine, leaving L-phenylalanine amide unreacted.

Materials:

  • DL-Phenylalanine amide

  • D-stereospecific amidase (e.g., from Ochrobactrum anthropi)

  • Phosphate buffer (0.1 M, pH 7.5-8.5)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve DL-phenylalanine amide in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 50-100 mM in a temperature-controlled reactor.

  • Enzyme Addition: Add the D-stereospecific amidase to the solution. The optimal enzyme concentration should be determined empirically but typically ranges from 1-5% (w/w) of the substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the concentrations of D-phenylalanine and L-phenylalanine amide.

  • Reaction Termination and Separation: Once the desired conversion is reached (typically close to 50%), terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This will precipitate the D-phenylalanine.

  • Isolation of L-phenylalanine amide: Extract the acidified aqueous layer with ethyl acetate to remove any unreacted L-phenylalanine amide.

  • Isolation of D-phenylalanine: The precipitated D-phenylalanine can be collected by filtration, washed with cold water, and dried. To obtain D-phenylalanine amide, the unreacted L-phenylalanine amide would be the desired product if an L-specific amidase were used. In this case, to obtain D-phenylalanine amide, one would need to separate it from the D-phenylalanine product, for example, by chromatography. A more direct approach is to use a D-amidase that hydrolyzes the D-amide to the D-acid, which can then be separated from the unreacted L-amide. To obtain H-D-Phe-NH2, a D-stereospecific synthesis or a resolution method that leaves the D-amide intact is preferable.

For obtaining H-D-Phe-NH2 directly, a different enzymatic strategy would be more suitable, such as the stereoselective acylation of the L-amide, leaving the D-amide unreacted.

Diastereomeric Salt Formation with L-(-)-Dibenzoyl-D-tartaric Acid

This protocol outlines the resolution of DL-phenylalanine amide by forming diastereomeric salts with L-(-)-dibenzoyl-D-tartaric acid.[1]

Materials:

  • DL-Phenylalanine amide

  • L-(-)-Dibenzoyl-D-tartaric acid

  • Methanol

  • Water

  • Sodium hydroxide (NaOH, 2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Salt Formation: In a flask, dissolve DL-phenylalanine amide in a minimal amount of a methanol/water mixture (e.g., 9:1 v/v) with gentle heating. In a separate flask, dissolve an equimolar amount of L-(-)-dibenzoyl-D-tartaric acid in the same solvent mixture.

  • Crystallization: Slowly add the resolving agent solution to the DL-phenylalanine amide solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt (L-phenylalanine amide-L-(-)-dibenzoyl-D-tartrate). Further cooling in an ice bath can enhance crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. The mother liquor, enriched in the D-phenylalanine amide diastereomer, should be saved for the recovery of the D-enantiomer.

  • Liberation of D-phenylalanine amide: Take the mother liquor and remove the solvent under reduced pressure. Dissolve the residue in water and adjust the pH to 10-11 with 2 M NaOH to liberate the free D-phenylalanine amide.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether (3 x volumes). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched D-phenylalanine amide.

  • Recrystallization (Optional): The enantiomeric purity can be further enhanced by recrystallization from a suitable solvent.

Preferential Crystallization

This method is suitable if DL-phenylalanine amide forms a conglomerate. The protocol requires seeding a supersaturated solution with crystals of the desired enantiomer.

Materials:

  • DL-Phenylalanine amide

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Seed crystals of pure H-D-Phe-NH2

Procedure:

  • Preparation of Supersaturated Solution: Prepare a supersaturated solution of DL-phenylalanine amide in the chosen solvent at a specific temperature. The degree of supersaturation is a critical parameter and needs to be optimized.

  • Seeding: Cool the supersaturated solution to a metastable zone where spontaneous crystallization is slow. Introduce a small amount of finely ground seed crystals of pure H-D-Phe-NH2.

  • Crystallization: Maintain the solution at a constant temperature with gentle agitation. The seed crystals will induce the crystallization of D-phenylalanine amide.

  • Monitoring and Harvesting: Monitor the crystallization process by observing the crystal growth and the change in the enantiomeric composition of the mother liquor. Once a sufficient amount of the D-enantiomer has crystallized, harvest the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Conversion of D-Phenylalanine Amide to H-D-Phe-NH2·HCl

This protocol describes the formation of the hydrochloride salt of D-phenylalanine amide.

Materials:

  • D-Phenylalanine amide

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl)

Procedure:

  • Dissolution: Dissolve the purified D-phenylalanine amide in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Slowly add a stoichiometric amount of the hydrochloric acid solution to the stirred solution of D-phenylalanine amide at 0-5°C. Alternatively, bubble dry HCl gas through the solution.

  • Precipitation: The H-D-Phe-NH2·HCl salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Mandatory Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

diastereomeric_resolution cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Liberation & Isolation cluster_3 Final Product Formation DL-Phe-NH2 DL-Phe-NH2 Mixing Mix in Methanol/Water DL-Phe-NH2->Mixing Resolving_Agent L-(-)-Dibenzoyl- D-tartaric Acid Resolving_Agent->Mixing Crystallization Cool & Crystallize Mixing->Crystallization Filtration Filtration Crystallization->Filtration Crystals Less Soluble Diastereomer (L-Phe-NH2 salt) Filtration->Crystals Mother_Liquor More Soluble Diastereomer (D-Phe-NH2 salt) Filtration->Mother_Liquor Basification Add NaOH (pH 10-11) Mother_Liquor->Basification Extraction Extract with Diethyl Ether Basification->Extraction D-Phe-NH2 H-D-Phe-NH2 Extraction->D-Phe-NH2 HCl_Addition Add HCl in Diethyl Ether D-Phe-NH2->HCl_Addition Final_Product H-D-Phe-NH2.HCl HCl_Addition->Final_Product

Caption: Workflow for Diastereomeric Salt Resolution of DL-Phenylalanine Amide.

Logical Relationship of Enzymatic Resolution

enzymatic_resolution DL-Phe-NH2 DL-Phenylalanine Amide Reaction Selective Hydrolysis DL-Phe-NH2->Reaction Enzyme D-stereospecific Amidase Enzyme->Reaction Products Mixture of: D-Phenylalanine & L-Phenylalanine Amide Reaction->Products Separation Separation (e.g., pH adjustment, extraction) Products->Separation D-Phe D-Phenylalanine Separation->D-Phe L-Phe-NH2 L-Phenylalanine Amide Separation->L-Phe-NH2

Caption: Principle of Enzymatic Resolution of DL-Phenylalanine Amide.

References

Application Notes and Protocols: Utilizing H-D-Phe-NH2 HCl for the Synthesis of Protease-Resistant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The therapeutic application of peptides is often hampered by their susceptibility to rapid degradation by endogenous proteases.[1][2][3] A well-established strategy to overcome this limitation is the incorporation of D-amino acids, which are enantiomers of the naturally occurring L-amino acids.[1][2][3] Due to their unnatural stereochemistry, peptides containing D-amino acids exhibit significantly enhanced resistance to proteolytic cleavage, leading to a longer in vivo half-life and improved pharmacokinetic profiles.[2][3] H-D-Phe-NH2 HCl (D-Phenylalaninamide hydrochloride) is a valuable building block in this endeavor, providing a C-terminal modification that can effectively shield peptides from degradation by carboxypeptidases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of protease-resistant peptides incorporating a C-terminal D-phenylalaninamide.

Key Advantages of C-terminal D-Amino Acid Amides

Incorporating D-amino acids, such as D-phenylalanine, at the C-terminus of a peptide in its amide form offers several advantages:

  • Enhanced Proteolytic Stability: The D-conformation at the C-terminus sterically hinders the recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1][3]

  • Increased In Vivo Half-Life: By preventing degradation, the bioavailability and circulation time of the peptide therapeutic can be significantly extended.[4]

  • Potentially Improved Biological Activity: In some cases, the conformational constraints imposed by D-amino acids can lead to enhanced receptor binding and biological activity.[2]

Data Presentation

The following tables summarize the expected quantitative data from protease stability assays, comparing a native L-peptide with its D-Phe-NH2 modified counterpart.

Table 1: Stability of a Model Peptide in Human Serum

Peptide SequenceModificationTime (hours)% Intact Peptide Remaining
H-Ala-Val-Gly-Phe-OHNone (All L-amino acids)0100
145
4<5
80
H-Ala-Val-Gly-D-Phe-NH2C-terminal D-Phe-NH20100
198
492
885
2465

Table 2: Comparative Stability against Specific Proteases

Peptide SequenceProteaseIncubation Time (min)% Intact Peptide Remaining
H-Ala-Val-Gly-Phe-OHTrypsin6095
Chymotrypsin6010
Carboxypeptidase Y605
H-Ala-Val-Gly-D-Phe-NH2Trypsin6098
Chymotrypsin6090
Carboxypeptidase Y6099

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with C-terminal D-Phe-NH2

This protocol outlines the manual synthesis of a model tetrapeptide (H-Ala-Val-Gly-D-Phe-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • This compound (for comparative solution-phase synthesis if desired, but not for this SPPS protocol which generates the C-terminal amide from the resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-D-Phe-OH):

    • Pre-activate Fmoc-D-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Subsequent Amino Acid Couplings (Gly, Val, Ala):

    • Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH) in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid coupling, perform the Fmoc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Protease Stability Assay

This protocol describes a general method to assess the stability of the synthesized peptides in the presence of a protease.

Materials:

  • Purified L-peptide (control) and D-Phe-NH2 modified peptide

  • Protease solution (e.g., human serum, trypsin, chymotrypsin in appropriate buffer)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Incubator (37°C)

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution to the pre-warmed reaction buffer.

    • Initiate the reaction by adding the protease solution. The final peptide concentration should be in the range of 0.1-1 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_evaluation Protease Resistance Evaluation resin Rink Amide Resin coupling1 Couple Fmoc-D-Phe-OH resin->coupling1 deprotection1 Fmoc Deprotection coupling1->deprotection1 coupling2 Couple Fmoc-Gly-OH deprotection1->coupling2 deprotection2 Fmoc Deprotection coupling2->deprotection2 coupling3 Couple Fmoc-Val-OH deprotection2->coupling3 deprotection3 Fmoc Deprotection coupling3->deprotection3 coupling4 Couple Fmoc-Ala-OH deprotection3->coupling4 deprotection4 Final Deprotection coupling4->deprotection4 cleavage Cleavage from Resin deprotection4->cleavage purification RP-HPLC Purification cleavage->purification peptide Purified Peptide (H-Ala-Val-Gly-D-Phe-NH2) purification->peptide incubation Incubate Peptide with Protease at 37°C peptide->incubation Introduce to Assay sampling Time-Course Sampling incubation->sampling quenching Quench Reaction sampling->quenching analysis RP-HPLC Analysis quenching->analysis data Determine % Intact Peptide Remaining analysis->data

Caption: Workflow for the synthesis and evaluation of a protease-resistant peptide.

logical_relationship cluster_problem Challenge in Peptide Therapeutics cluster_solution Proposed Solution cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Outcome problem Susceptibility of L-Peptides to Proteolytic Degradation solution Incorporate C-terminal H-D-Phe-NH2 problem->solution Addresses mechanism1 Stereochemical Hindrance to Proteases solution->mechanism1 mechanism2 Protection of C-terminus solution->mechanism2 outcome1 Enhanced Protease Resistance mechanism1->outcome1 mechanism2->outcome1 outcome2 Increased In Vivo Half-Life outcome1->outcome2 outcome3 Improved Pharmacokinetic Profile outcome2->outcome3

Caption: Rationale for using H-D-Phe-NH2 for protease resistance.

Conclusion

The incorporation of H-D-Phe-NH2 at the C-terminus of peptides is a straightforward and highly effective strategy to enhance their resistance to proteolytic degradation. The provided protocols offer a foundation for researchers to synthesize and evaluate these modified peptides. The increased stability can translate to improved therapeutic efficacy, making this an important tool in the development of next-generation peptide-based drugs.

References

Application Notes and Protocols: The Use of H-D-Phe-NH2·HCl in the Development of Neuroactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-phenylalanine (D-Phe), into peptide structures is a critical strategy in modern drug discovery. The C-terminally amidated form, H-D-Phe-NH2·HCl, serves as a crucial building block in the synthesis of neuroactive peptides with enhanced therapeutic potential. The substitution of the naturally occurring L-amino acid with its D-enantiomer at the C-terminus can profoundly influence a peptide's stability, receptor affinity, and biological activity. This modification offers significant advantages, primarily by increasing resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability leads to a longer in vivo half-life, a desirable characteristic for therapeutic agents. This document provides detailed application notes and experimental protocols for the use of H-D-Phe-NH2·HCl in the development of neuroactive peptides, with a focus on opioid receptor modulators.

Key Applications of H-D-Phe-NH2·HCl in Neuroactive Peptides

The inclusion of a C-terminal D-phenylalanine amide in peptide sequences has been particularly fruitful in the development of ligands for G-protein coupled receptors (GPCRs), such as opioid and neurokinin receptors.

  • Opioid Receptor Modulation: Many synthetic opioid peptides incorporate D-amino acids to improve their analgesic properties and reduce side effects. The C-terminal D-Phe-NH2 moiety can enhance binding affinity and selectivity for μ- and δ-opioid receptors.

  • Neurokinin Receptor Antagonism: Tachykinin receptor antagonists, which are involved in pain, inflammation, and mood disorders, have been developed using peptides containing D-phenylalanine. The C-terminal amide is a common feature in many tachykinin ligands.[1]

  • Enhanced Neuroprotective Effects: By increasing peptide stability, the incorporation of D-Phe-NH2 can prolong the neuroprotective actions of certain peptides in models of neurodegenerative diseases.[2][3]

Data Presentation: Biological Activity of Neuroactive Peptides

The following tables summarize quantitative data for representative neuroactive peptides, highlighting the impact of amino acid substitutions, including the use of D-amino acids.

Table 1: Opioid Receptor Binding Affinities of Dermorphin Analogs

Peptide/AnalogSequenceμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Reference
DermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH20.36 ± 0.081507 ± 250[4]
Endomorphin-2H-Tyr-Pro-Phe-Phe-NH20.69 ± 0.169260 ± 1200[4]
DIPP-NH2H-Dmt-Tic-Phe-Phe-NH2-Antagonist[4][5]

Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value corresponds to a higher binding affinity.

Table 2: In Vitro and In Vivo Activity of Dermorphin and its Analogs

PeptideIn Vitro Assay (Guinea Pig Ileum, IC50, nM)In Vivo Assay (Mouse Hot Plate, ED50, nmol/mouse)Reference
Dermorphin0.4 ± 0.10.02 ± 0.005[6]
[D-Phe1]Dermorphin> 1000> 100[6]

IC50 (half maximal inhibitory concentration) and ED50 (median effective dose) values are measures of a drug's potency.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dermorphin Analog

This protocol describes the synthesis of a tetrapeptide analog of dermorphin, H-Tyr-D-Arg-Phe-Gly-NH2, a potent μ1-opioid receptor agonist.[7]

Materials:

  • Rink Amide resin[8]

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.[9]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[9]

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-D-Arg(Pbf)-OH, and Fmoc-Tyr(tBu)-OH) to build the peptide chain.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure peptide fractions to obtain the final product as a white powder.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 3. Washing (DMF) Deprotect1->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Wash2->Deprotect1 Repeat for each amino acid Final_Deprotect 6. Final Fmoc Deprotection Wash2->Final_Deprotect Cleave 7. Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate 8. Precipitation (Cold Ether) Cleave->Precipitate Purify 9. Purification (RP-HPLC) Precipitate->Purify Lyophilize 10. Lyophilization Purify->Lyophilize Final_Peptide Final Peptide Powder Lyophilize->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Radioligand Receptor Binding Assay

This assay determines the binding affinity of a test peptide to a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9][10]

Materials:

  • Cell membrane homogenates expressing the opioid receptor of interest.

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors).

  • Test peptide (e.g., H-Tyr-D-Arg-Phe-Gly-NH2).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target opioid receptor.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.[9][11]

Materials:

  • Cell membranes expressing the opioid receptor.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Test peptide.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target opioid receptor.

  • Assay Setup: In a 96-well plate, incubate the membranes with varying concentrations of the test peptide in the presence of GDP.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound versus the concentration of the test peptide to determine the EC50 (half maximal effective concentration) and the maximal stimulation (Emax).

Signaling Pathways

Neuroactive peptides containing H-D-Phe-NH2 often target GPCRs, which initiate intracellular signaling cascades upon activation.

Opioid Receptor Signaling

Opioid receptors are coupled to inhibitory G-proteins (Gαi/o). Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It also modulates ion channel activity, leading to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effects.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Opioid_Peptide Opioid Peptide (e.g., Dermorphin Analog) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ion_Channel->Reduced_Release ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Release->Analgesia

Caption: Simplified opioid receptor signaling pathway.

Neurokinin Receptor Signaling

Neurokinin receptors, such as NK1, are typically coupled to Gαq/11 proteins. Ligand binding activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn modulates various cellular processes.[12][13]

NK1_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Tachykinin Tachykinin Peptide NK1_Receptor NK1 Receptor (GPCR) Tachykinin->NK1_Receptor Gq_Protein Gαq/11βγ NK1_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_plus Intracellular Ca2+ Increase ER->Ca2_plus Ca2+ Release Ca2_plus->PKC Activation Cellular_Response Cellular Response (e.g., Pain, Inflammation) PKC->Cellular_Response Phosphorylation of downstream targets

References

Application Notes and Protocols for HPLC Purification of Peptides Containing D-Phenylalanine Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic peptides containing D-phenylalanine at the C-terminus (D-phenylalanine amide). The primary method discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used technique for peptide purification.[1][2][3]

Introduction

Synthetic peptides incorporating non-natural amino acids, such as D-phenylalanine, are of significant interest in drug discovery due to their enhanced stability against enzymatic degradation. Peptides with a C-terminal amide are also common as they often mimic the native peptide structure and exhibit improved biological activity.[4] The purification of these crude synthetic peptides is a critical step to remove impurities such as truncated sequences, deletion sequences, and by-products from the synthesis and cleavage process.[3][5]

RP-HPLC is the standard and most effective method for purifying peptides.[1][3] The separation is based on the differential hydrophobic interactions between the peptide and the stationary phase.[1] While the introduction of a D-amino acid can sometimes pose a purification challenge, conventional RP-HPLC using achiral stationary phases is often sufficient to separate diastereomers that may have formed during synthesis.[6] This is because the substitution of an L-amino acid with a D-amino acid can alter the peptide's secondary structure, leading to differences in retention behavior on the HPLC column.[6][7]

Key Considerations for Purification

Several factors influence the successful purification of peptides containing D-phenylalanine amide by RP-HPLC:

  • Stationary Phase: C8 and C18 columns are the most common choices for peptide purification.[6][8] C18 columns are more hydrophobic and generally provide better retention and resolution for many peptides. C8 columns, being less hydrophobic, can be advantageous for very hydrophobic peptides that might be too strongly retained on a C18 column.

  • Mobile Phase: A typical mobile phase system consists of an aqueous component (Solvent A) and an organic component (Solvent B).

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.[8] TFA acts as an ion-pairing agent, sharpening the peaks and improving resolution.[9]

    • Solvent B: 0.1% TFA in acetonitrile.[8] Acetonitrile is the most common organic modifier for peptide separations.

  • Gradient Elution: A linear gradient of increasing organic solvent (Solvent B) concentration is used to elute the peptides from the column.[8] The gradient is optimized to achieve the best separation between the target peptide and its impurities.

  • Detection: Peptides are typically detected by UV absorbance at 210-220 nm, which corresponds to the absorbance of the peptide bond.[1][10] Aromatic residues like phenylalanine also allow for detection around 280 nm.[10]

Experimental Workflow

The overall workflow for obtaining a purified peptide containing D-phenylalanine amide involves synthesis, cleavage, and purification.

Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Rink Amide Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Coupling Iterative Fmoc-Amino Acid Coupling (including Fmoc-D-Phe-OH) Cleavage Cleavage from Resin (e.g., TFA cocktail) Coupling->Cleavage Deprotection->Coupling Crude Crude Peptide Cleavage->Crude RPHPLC Preparative RP-HPLC Crude->RPHPLC Analysis Analytical HPLC & Mass Spectrometry RPHPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure Pure Peptide Powder Lyophilization->Pure

Caption: Experimental workflow from synthesis to pure peptide.

Preparative RP-HPLC Protocol

This protocol outlines a general method for the purification of a crude peptide containing D-phenylalanine amide. The specific gradient conditions may need to be optimized for each peptide.

1. Materials and Instrumentation:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Preparative C18 RP-HPLC column.

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., Solvent A or a small amount of DMSO topped up with Solvent A).

2. Method Parameters:

ParameterRecommendation
Column Preparative C18, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column)
Detection 220 nm
Injection Volume Dependent on column loading capacity
Gradient Linear gradient, to be optimized based on analytical run

3. Protocol Steps:

  • System Equilibration: Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude peptide in the smallest possible volume of a solvent that ensures complete dissolution. If the peptide is poorly soluble in aqueous solutions, a small amount of organic solvent like acetonitrile or DMSO can be used, followed by dilution with Solvent A.

  • Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Start the linear gradient of increasing Solvent B. A common starting point is a gradient of 5% to 65% Solvent B over 30-60 minutes.

  • Fraction Collection: Collect fractions as peaks elute from the column. The fraction size will depend on the peak volume.

  • Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a dry powder.[8]

Analytical RP-HPLC Protocol for Purity Assessment

This protocol is for analyzing the purity of the crude peptide and the collected fractions from the preparative run.

1. Materials and Instrumentation:

  • Analytical HPLC system with a gradient pump and UV detector.

  • Analytical C18 RP-HPLC column.

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

2. Method Parameters:

ParameterRecommendation
Column Analytical C18, 3-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min for a 4.6 mm ID column
Detection 220 nm
Injection Volume 5-20 µL
Gradient Linear gradient, e.g., 5% to 95% Solvent B over 20-30 minutes

3. Protocol Steps:

  • System Equilibration: Equilibrate the analytical column with the starting mobile phase composition.

  • Sample Preparation: Prepare a dilute solution of the peptide sample in Solvent A.

  • Injection: Inject the sample.

  • Gradient Elution: Run the analytical gradient.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the peptide.

Chiral Separation Considerations

In some instances, the synthesis of peptides containing D-amino acids can lead to the formation of diastereomers that are difficult to separate using standard RP-HPLC conditions. While conventional RP-HPLC on achiral columns can often resolve these, more challenging separations may require specialized techniques.

ChiralSeparation Start Diastereomeric Peptide Mixture ConventionalRP Conventional RP-HPLC (C8 or C18) Start->ConventionalRP Separated Separated Diastereomers ConventionalRP->Separated Successful Separation Unresolved Unresolved Mixture ConventionalRP->Unresolved Incomplete Separation ChiralStationary Chiral Stationary Phase HPLC ChiralStationary->Separated ChiralMobile Chiral Selector in Mobile Phase ChiralMobile->Separated Unresolved->ChiralStationary Unresolved->ChiralMobile

Caption: Decision tree for chiral peptide separation.

If diastereomers are not adequately separated on a standard C8 or C18 column, the following approaches can be considered:

  • Method Optimization: Adjusting the gradient slope, temperature, or mobile phase composition can sometimes improve the resolution of diastereomers.[6]

  • Chiral Stationary Phases: For enantiomeric or very similar diastereomeric peptides, a chiral HPLC column may be necessary.[11][12] These columns have a chiral selector immobilized on the stationary phase that interacts differently with the stereoisomers, leading to their separation.

  • Chiral Mobile Phase Additives: An alternative to a chiral column is the use of a chiral selector added to the mobile phase, which forms transient diastereomeric complexes with the peptide enantiomers, allowing for their separation on a standard achiral column.[6]

Summary of HPLC Conditions

ParameterPreparative RP-HPLCAnalytical RP-HPLC
Column Type C18 or C8C18 or C8
Particle Size 5-10 µm3-5 µm
Pore Size 100-300 Å100-300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient Optimized linear gradient (e.g., 5-65% B over 30-60 min)Optimized linear gradient (e.g., 5-95% B over 20-30 min)
Detection UV at 220 nmUV at 220 nm

By following these guidelines and protocols, researchers can effectively purify synthetic peptides containing D-phenylalanine amide to the high degree of purity required for subsequent research and development activities.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with H-D-Phe-NH2 hcl in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for researchers encountering low coupling efficiency with H-D-Phe-NH2 HCl during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging in SPPS?

A1: The primary challenge arises because H-D-Phe-NH2 is supplied as a hydrochloride (HCl) salt. In this form, the alpha-amino group (α-NH2) is protonated (α-NH3+). This positive charge renders the amine non-nucleophilic, preventing it from attacking the activated carboxyl group of the growing peptide chain on the resin. Therefore, effective neutralization is a critical prerequisite for a successful coupling reaction.

Q2: What is the most critical first step to improve the coupling efficiency of this compound?

A2: The most critical step is the in situ neutralization of the HCl salt to generate the free amine. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA or DIEA), to the reaction mixture just before or during the amino acid activation and coupling step. An adequate excess of the base is necessary to neutralize both the HCl salt and any other acidic species present.

Q3: Which coupling reagents are most effective for this compound?

A3: For potentially difficult couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended due to their high reactivity and ability to minimize side reactions.[1][2][3][4] Reagents like HATU, HBTU, and HCTU are excellent choices that generate highly reactive esters, promoting efficient coupling.[1][2] The choice may also depend on the specific sequence and potential for side reactions.[3]

Q4: How can I monitor the reaction to confirm if the coupling of this compound was successful?

A4: The Kaiser test is a rapid and highly sensitive qualitative method used to detect the presence of free primary amines on the resin.[5][6][7] After the coupling step, a small sample of resin beads is tested. A negative result (yellow or colorless beads) indicates that the coupling was successful, as there are no remaining free amines.[5] A positive result (intense blue beads) signifies an incomplete or failed coupling, meaning a recoupling step is necessary.[5][8] For quantitative analysis, a sample of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry.[8]

Troubleshooting Guide for Low Coupling Efficiency

This guide addresses specific issues you may encounter when working with this compound.

Problem: A positive Kaiser test is observed after the coupling step, indicating a significant amount of unreacted amine.

Potential Cause Recommended Action & Explanation
Inadequate Neutralization The HCl salt was not fully neutralized, leaving the amino group protonated and non-reactive. Solution: Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used relative to the amino acid. For in situ neutralization protocols, the base is added directly to the coupling mixture.
Suboptimal Coupling Reagents The chosen coupling reagent may not be sufficiently reactive to drive the reaction to completion, especially if steric hindrance is a factor. Solution: Switch to a more powerful coupling reagent. HATU and HCTU are generally more efficient than HBTU for challenging couplings.[1]
Insufficient Reagent Equivalents Using too little amino acid or coupling reagent can lead to an incomplete reaction. Solution: Use a 3- to 5-fold excess of this compound and the coupling reagent relative to the resin's substitution level. This stoichiometric excess helps drive the reaction equilibrium towards the coupled product.
Short Reaction Time The standard coupling time (e.g., 1-2 hours) may not be sufficient for a complete reaction. Solution: Increase the coupling time to 4 hours or even overnight. Additionally, perform a "double coupling" by draining the reagents after the first coupling and adding a fresh mixture of activated amino acid for a second reaction period.[7]
Peptide Aggregation The growing peptide chain on the resin may be aggregating, preventing access to the reactive N-terminal amine.[7] Solution: If aggregation is suspected, consider changing the solvent from DMF to NMP or a mixture of DMF/DCM.[7] Sonication during coupling can also help break up aggregates.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentClassRelative ReactivityKey AdvantagesConsiderations
HATU Aminium SaltVery HighExtremely fast and efficient, especially for hindered couplings; lower racemization risk with appropriate base.[1][3]Higher cost.
HCTU Aminium SaltVery HighMore cost-effective than HATU with comparable reactivity.[1]Can be less stable in solution over time.
HBTU Aminium SaltHighWidely used, reliable for standard couplings, and cost-effective.[2][3][4]May be less effective for very difficult sequences compared to HATU/HCTU.[1]
DIC/HOBt CarbodiimideModerateLow cost; byproduct (DIU) is soluble in DMF.[4]Slower reaction rates; higher risk of racemization without an additive like HOBt.[4]

Experimental Protocols

Protocol 1: In Situ Neutralization and Coupling using HATU

This protocol describes the coupling of this compound to a resin with a free N-terminal amine (post-Fmoc deprotection).

  • Resin Preparation : Following Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Activation Solution Preparation : In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Neutralization and Activation : Add DIPEA (8 eq.) to the activation solution. Mix gently for 1-2 minutes. The excess DIPEA neutralizes the HCl salt and facilitates the activation by HATU.

  • Coupling Reaction : Add the activation solution to the washed peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing : Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Monitoring : Perform a Kaiser test to check for reaction completion.[5] If the test is positive, perform a second coupling (double coupling).

Protocol 2: Qualitative Kaiser Test for Coupling Monitoring

This protocol provides a method to qualitatively assess the presence of free primary amines on the resin.[5]

  • Sample Collection : Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling and washing steps.

  • Washing : Place the beads in a small glass test tube and wash them with ethanol (2x) and DCM (2x) to ensure all soluble reagents are removed.

  • Reagent Addition : Add 2-3 drops of each of the three Kaiser test solutions (A: Ninhydrin in ethanol; B: Phenol in ethanol; C: Potassium cyanide in pyridine) to the test tube.[6]

  • Incubation : Heat the test tube in a heating block at 100-120°C for 5 minutes.[8]

  • Observation :

    • Negative Result (Successful Coupling) : The beads and solution remain yellow or colorless.[5]

    • Positive Result (Incomplete Coupling) : The beads and/or the solution turn a dark blue or purple color.[5][8]

Visual Workflow and Logic Diagrams

G cluster_0 Troubleshooting Low Coupling Efficiency start Low Efficiency Detected (Positive Kaiser Test) q1 Was the this compound neutralized with base? start->q1 sol1 Action: Add >= 2 eq. of DIPEA to the coupling reaction. q1->sol1 No q2 Are you using a high-activity coupling reagent? q1->q2 Yes end_node Re-run Coupling & Re-test sol1->end_node sol2 Action: Switch to HATU or HCTU for higher efficiency. q2->sol2 No q3 Was a sufficient excess of reagents used? q2->q3 Yes sol2->end_node sol3 Action: Use 3-5 eq. excess of AA and coupling reagents. q3->sol3 No q4 Was the reaction time long enough? q3->q4 Yes sol3->end_node sol4 Action: Increase time to 4h+ and perform a double coupling. q4->sol4 No q4->end_node Yes, check for aggregation sol4->end_node

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_workflow SPPS Coupling Workflow for this compound cluster_activation Activation Mix (in DMF) resin 1. Resin (Free N-Terminal Amine) coupled 3. Coupling Reaction (on Resin) resin->coupled aa This compound (4 eq.) activated_aa 2. Activated Amino Acid + Neutralized Free Amine reagent HATU (3.9 eq.) base DIPEA (8 eq.) activated_aa->coupled

Caption: Experimental workflow for the coupling step.

References

Preventing racemization of H-D-Phe-NH2 hcl during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during peptide synthesis. This guide focuses on the prevention of racemization, with a specific emphasis on the challenges associated with H-D-Phe-NH2 HCl .

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid, which is exclusively in one enantiomeric form (either L or D), converts into a mixture of both its L- and D-enantiomers. In peptide synthesis, this loss of stereochemical integrity is a critical issue as it can lead to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate and may have altered biological activity, potentially compromising research and therapeutic outcomes.

The primary mechanism for racemization during peptide coupling involves the formation of a planar intermediate, most commonly an oxazolone (also known as an azlactone), upon activation of the C-terminal carboxylic acid of the N-protected amino acid.[1] The planarity of this intermediate allows for the loss of the original stereochemistry at the α-carbon. A secondary mechanism is the direct abstraction of the α-proton by a base, leading to a planar enolate intermediate, which also results in racemization.[1]

Q2: Why is H-D-Phe-NH2 particularly susceptible to racemization during coupling?

A2: While all amino acids (except for the achiral glycine) can undergo racemization, certain residues and structural features increase this risk. For H-D-Phe-NH2, several factors contribute to its susceptibility:

  • Phenylalanine Residue: The phenyl group of phenylalanine can stabilize the planar oxazolone intermediate through resonance, thereby facilitating its formation and increasing the likelihood of racemization.

  • C-terminal Position: The amino acid being coupled is at the C-terminus of the growing peptide chain (in this case, it is the first amino acid being coupled to another). The activation of its carboxyl group is the step where racemization primarily occurs.

  • C-terminal Amide: While direct comparative studies are limited, the electronic properties of the C-terminal amide may influence the rate of racemization compared to a free carboxylic acid. It is crucial to employ optimized coupling conditions to minimize this risk. Research has indicated that for non-sterically hindered amino acids, the COOH-terminal position in a dipeptide is more prone to racemization than the NH2-terminal position.[2]

Q3: Which coupling reagents are recommended to minimize racemization of H-D-Phe-NH2?

A3: The choice of coupling reagent is critical in preventing racemization. Generally, it is advisable to use coupling reagents in combination with racemization-suppressing additives.

  • Carbodiimides (e.g., DIC, DCC): These should always be used with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Using carbodiimides alone is known to cause significant racemization.

  • Uronium/Aminium Reagents (e.g., HBTU, HATU): These reagents are generally effective at suppressing racemization, especially when used with a hindered base like N,N-diisopropylethylamine (DIPEA). For sensitive couplings, COMU has been shown to be a superior third-generation uronium coupling reagent in reducing racemization.[3]

  • Phosphonium Reagents (e.g., PyBOP): These are also good choices for minimizing racemization.

  • "Racemization-Free" Coupling Reagents: Newer reagents like ynamides have been developed and are reported to be highly effective in preventing racemization under mild conditions.[4]

Q4: What is the role of additives like HOBt and HOAt in preventing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents. They function by reacting with the initially formed highly reactive O-acylisourea intermediate to generate an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate. This two-step activation process effectively minimizes the opportunity for racemization to occur. The simultaneous use of HOBt and copper(II) chloride has also been shown to be highly effective in eliminating racemization.[5]

Troubleshooting Guide: Racemization of this compound

This guide provides a step-by-step approach to troubleshoot and mitigate racemization when coupling H-D-Phe-NH2.

Problem: Significant L-Phe-NH2 diastereomer detected in the final peptide.

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Racemization of H-D-Phe-NH2 Coupling start High Level of Racemization Detected coupling_reagent Step 1: Review Coupling Reagent and Additives start->coupling_reagent reagent_choice Is a carbodiimide (DCC/DIC) used alone? coupling_reagent->reagent_choice add_additive Action: Add HOBt, HOAt, or OxymaPure reagent_choice->add_additive Yes consider_onium Action: Switch to a uronium/aminium (HATU, HBTU, COMU) or phosphonium (PyBOP) reagent reagent_choice->consider_onium No base_conditions Step 2: Evaluate Base and Temperature add_additive->base_conditions consider_onium->base_conditions base_type Is a strong, non-hindered base used (e.g., TEA)? base_conditions->base_type switch_base Action: Use a hindered base like DIPEA or 2,4,6-collidine (TMP) base_type->switch_base Yes temperature Is the coupling performed at elevated temperatures? base_type->temperature No switch_base->temperature lower_temp Action: Perform coupling at a lower temperature (e.g., 0°C) temperature->lower_temp Yes activation_time Step 3: Check Activation Time temperature->activation_time No lower_temp->activation_time prolonged_activation Is there a prolonged pre-activation step? activation_time->prolonged_activation reduce_activation Action: Minimize pre-activation time or add the coupling reagent directly to the resin-bound amine prolonged_activation->reduce_activation Yes resin_choice Step 4: Consider the Solid Support (for SPPS) prolonged_activation->resin_choice No reduce_activation->resin_choice wang_resin Are you using Wang resin for the C-terminal residue? resin_choice->wang_resin use_2ctc Action: Consider using 2-chlorotrityl chloride (2-CTC) resin for sensitive C-terminal residues to minimize racemization during loading wang_resin->use_2ctc Yes end Racemization Minimized wang_resin->end No use_2ctc->end

Caption: A logical workflow for troubleshooting racemization.

Data on Racemization Suppression

The following tables provide quantitative data on the effectiveness of different coupling reagents, additives, and bases in minimizing racemization.

Table 1: Comparison of Additives in Suppressing Racemization

Coupling ReagentAdditive% D-Isomer FormedReference
DICNoneHigh (not specified)General Knowledge
DICHOBt14.8%[6]
DICHOAt5.9%[6]
DICOxymaPure7.7%[6]
DICOxyma-B5.1%[1]
DCCCopper(II) Chloride<0.1%[7]
EDCHOBt + Copper(II) ChlorideNot detectable[5]

Table 2: Influence of Base on Racemization

Coupling SystemBase% RacemizationReference
Z-Phe-Val-OH + H-Ala-OMeNMMLower[1]
Z-Phe-Val-OH + H-Ala-OMeDIPEALower[1]
Z-Phe-Val-OH + H-Ala-OMeTMP (Collidine)Least[1]
Z-Phe-Val-OH + H-Ala-OMeTEAHigher[1]

Note: "Lower" and "Higher" are relative comparisons from the source.

Experimental Protocols

Protocol 1: Chiral HPLC for Racemization Analysis

This protocol provides a general method for the analysis of peptide diastereomers resulting from racemization. Specific conditions may need to be optimized for your particular peptide.

1. Sample Preparation: a. Cleave a small amount of the peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for Rink Amide resin).[8] b. Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether. c. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

2. HPLC Conditions: a. Column: A chiral stationary phase (CSP) column is required. Crown-ether based columns (e.g., CROWNPAK CR-I(+)) have been shown to be effective for separating D-amino acid-containing peptides and their diastereomers.[9] b. Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase for a crown-ether column might consist of an acidic aqueous component and an organic modifier. For example, a mixture of perchloric acid solution, acetonitrile, and methanol.[9] c. Flow Rate: Typically in the range of 0.5 - 1.0 mL/min. d. Detection: UV detection at a suitable wavelength (e.g., 210-220 nm). e. Temperature: Column temperature should be controlled, often at room temperature or slightly below.

3. Data Analysis: a. Identify the peaks corresponding to the desired D-Phe-NH2 containing peptide and its L-Phe-NH2 diastereomer by comparing retention times with synthesized standards of both pure diastereomers if available. b. Quantify the amount of racemization by integrating the peak areas of the two diastereomers. The percentage of racemization can be calculated as: (Area of L-isomer peak / (Area of D-isomer peak + Area of L-isomer peak)) * 100.

Workflow for Chiral HPLC Analysis

G Chiral HPLC Analysis Workflow start Crude Peptide Sample dissolve Dissolve in appropriate solvent start->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation of Diastereomers inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Racemization integrate->calculate result Report Results calculate->result

Caption: Workflow for analyzing peptide racemization by Chiral HPLC.

References

Technical Support Center: Optimizing Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of H-D-Phe-NH2 HCl and similar amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields when using this compound?

Low coupling yields can stem from several factors:

  • Incomplete Neutralization: The starting material is a hydrochloride salt. The free amine must be liberated by a base before it can act as a nucleophile. Insufficient base will result in a low concentration of the reactive amine.[1]

  • Steric Hindrance: The bulky phenyl group of phenylalanine can physically obstruct the approach of the activated carboxylic acid, slowing down the reaction.[2]

  • Suboptimal Reagent Choice: Standard or weaker coupling reagents may not be sufficiently reactive to overcome the steric hindrance associated with D-phenylalaninamide. More potent reagents are often required.[3]

  • Inadequate Activation: The pre-activation time of the carboxylic acid might be too short, or the activated species may be unstable under the reaction conditions.[4]

  • Poor Solvent Selection: The choice of solvent is crucial for ensuring all reactants remain in solution and for proper swelling of the resin in solid-phase peptide synthesis (SPPS).[2]

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like D-phenylalaninamide?

For sterically hindered amino acids, more potent coupling reagents are generally recommended. Onium-salt-based reagents are often the preferred choice.[2][3]

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly efficient and known for their high reactivity and ability to suppress racemization, making them suitable for challenging couplings.[3][4][5]

  • Phosphonium Reagents: PyBOP and PyAOP are also very effective, particularly in minimizing racemization.[6]

  • Carbodiimides with Additives: While reagents like EDC or DCC can be used, they must be paired with additives like HOAt or Oxyma Pure to enhance efficiency and minimize racemization.[7][8] HOBt is also common but HOAt and Oxyma are often superior in preventing side reactions.[7][8]

Q3: How can I minimize racemization during the coupling reaction?

Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern.[2] To minimize it:

  • Use Additives: Always use a racemization suppressant like HOAt, HOBt, or Oxyma Pure, especially with carbodiimide reagents.[7][8]

  • Choose the Right Reagent: Phosphonium (PyBOP) and modern uronium (HATU, COMU) reagents are generally associated with lower levels of racemization.[3]

  • Select a Weaker Base: Strong bases like DIPEA can promote racemization. Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[3][9]

  • Control Temperature: Perform the coupling at a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature. Avoid prolonged heating.[3]

  • Limit Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization. Reduce the pre-activation time before adding the amine component.

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating a coupling step immediately after the first one to ensure the reaction goes to completion. This is a common strategy to address incomplete reactions, which can be identified by a positive ninhydrin test in SPPS.[4] It is often recommended for sterically hindered residues like phenylalanine or when coupling onto a growing peptide chain that is prone to aggregation.[10]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the coupling of this compound.

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Confirmed by LC-MS or TLC)1. Incomplete neutralization of this compound. 2. Insufficiently active coupling reagent. 3. Inadequate reaction time or temperature. 4. Poor solubility of reagents.1. Ensure at least one equivalent of a tertiary base (e.g., DIPEA, NMM) is added to neutralize the HCl salt. For SPPS, use 2-4 equivalents of base.[1][11] 2. Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP.[4] 3. Extend the reaction time (e.g., 2-4 hours or overnight). Consider running the reaction at room temperature after initial cooling.[3] 4. Use a more polar aprotic solvent like DMF or NMP to improve solubility.[12]
Presence of Deletion Sequences (in SPPS) or Unreacted Starting Material1. Incomplete coupling reaction. 2. Steric hindrance. 3. Peptide aggregation on the resin.1. Perform a "double coupling" by repeating the coupling step with fresh reagents.[10] 2. Increase the excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).[3] 3. If double coupling fails, "cap" the unreacted amines using acetic anhydride to prevent the formation of deletion sequences.[4]
Significant Racemization or Diastereomeric Impurities 1. Over-activation of the carboxylic acid. 2. Use of a strong base. 3. Inappropriate coupling reagent/additive combination. 4. Prolonged reaction at elevated temperature.1. Reduce the pre-activation time to 5-10 minutes before adding the amine.[13] 2. Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[3] 3. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[7] 4. If using heat, optimize for the shortest time necessary to achieve a good yield.

Quantitative Data Summary

The following table provides general guidelines for reagent stoichiometry in a typical coupling reaction. These may require optimization for specific substrates.

Reagent / ComponentMolar Equivalents (Solution-Phase)Molar Equivalents (Solid-Phase, SPPS)Notes
N-Protected Amino Acid 1.03 - 5Higher excess is used in SPPS to drive the reaction to completion.
This compound 1.0 - 1.21.0 (Resin-bound)The limiting reagent.
Coupling Reagent (e.g., HATU, HBTU) 1.0 - 1.22.9 - 4.9Should be slightly less than the amino acid equivalent.
Additive (e.g., HOAt, Oxyma) 1.0 - 1.23 - 5Used in combination with carbodiimides (EDC, DCC).
Base (e.g., DIPEA, NMM) 2.0 - 2.56 - 10One equivalent is needed to neutralize the HCl salt, and another 1-2 equivalents for the coupling reaction itself. Higher excess is common in SPPS.

Experimental Protocols

Solution-Phase Coupling Protocol (Using HATU)

This protocol describes a general procedure for coupling an N-protected amino acid to this compound in solution.

  • Neutralization: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF. Add a suitable tertiary base such as DIPEA (1.1 eq.) and stir for 15-20 minutes at room temperature.

  • Activation: In a separate flask, dissolve the N-protected carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Coupling: Add the activated carboxylic acid solution to the neutralized H-D-Phe-NH2 solution. Add an additional amount of DIPEA (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.[14]

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a standard coupling cycle on a solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin-bound amine. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the N-Fmoc-protected amino acid (3-5 eq.) with a coupling reagent like HATU (2.9 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow or colorless result indicates complete coupling; a blue or purple color indicates an incomplete reaction.[4]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Recoupling/Capping (if necessary): If the ninhydrin test is positive, repeat the coupling step (double coupling).[4] If it remains positive, cap the unreacted amines with acetic anhydride and a base.[4]

Visualizations

G cluster_0 Peptide Coupling Reaction AA_COOH N-Protected Amino Acid (R-COOH) ActivatedEster Activated Intermediate AA_COOH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Peptide Dipeptide Product ActivatedEster->Peptide Nucleophilic Attack Amine H-D-Phe-NH2 (from HCl salt + Base) Amine->Peptide Byproducts Byproducts Peptide->Byproducts

Caption: General reaction pathway for peptide bond formation.

G start Coupling Reaction (e.g., in SPPS) ninhydrin_test Perform Ninhydrin Test start->ninhydrin_test is_complete Test Negative (Yellow)? ninhydrin_test->is_complete double_couple Perform Double Coupling is_complete->double_couple No proceed Proceed to Next Step (Deprotection) is_complete->proceed Yes ninhydrin_test2 Perform Ninhydrin Test double_couple->ninhydrin_test2 is_complete2 Test Negative? ninhydrin_test2->is_complete2 capping Cap Unreacted Amines (e.g., Acetic Anhydride) is_complete2->capping No is_complete2->proceed Yes capping->proceed

Caption: Troubleshooting workflow for incomplete coupling in SPPS.

References

Technical Support Center: Synthesis of Peptides Containing C-Terminal D-Phenylalanine Amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of peptides with a C-terminal D-phenylalanine amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when incorporating a C-terminal D-phenylalanine amide?

The primary side reactions of concern are racemization (epimerization) of the D-phenylalanine residue and diketopiperazine (DKP) formation. Other potential issues include incomplete coupling and side reactions related to the specific protecting groups used.

Q2: Why is racemization a significant issue for C-terminal D-phenylalanine amide?

Racemization, the conversion of the D-enantiomer to a mixture of D and L enantiomers, is a risk for any amino acid during peptide synthesis, but it is particularly prevalent for the amino acid being activated for coupling.[1] When D-phenylalanine is at the C-terminus of the growing peptide chain on the resin, it is activated during the coupling of the next amino acid, making it susceptible to epimerization. This can lead to diastereomeric impurities that are often difficult to separate from the desired peptide.

Q3: What is diketopiperazine (DKP) formation and why does it occur with D-phenylalanine amide?

Diketopiperazine formation is an intramolecular cyclization reaction involving the N-terminal amino group of a dipeptide attacking the amide bond, leading to the cleavage of the dipeptide from the resin as a cyclic DKP.[2] While this is more common with C-terminal esters, it can also occur with C-terminal amides.[3] The formation of the stable six-membered ring is the driving force for this reaction.[3] Peptides with proline or glycine in the sequence are particularly prone to this side reaction.[4]

Q4: How does the choice of coupling reagent affect side reactions?

The choice of coupling reagent and any additives is critical in controlling side reactions, especially racemization. Some reagents are known to cause higher rates of epimerization than others. For instance, carbodiimide reagents like DCC and EDC can lead to significant racemization if not used with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[5][6] Phosphonium and uronium salt reagents like HBTU, HATU, and PyBOP are generally preferred for their efficiency and lower racemization potential when used correctly.[7][8]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting & Prevention
Unexpected peak in HPLC with the same mass as the target peptide, but different retention time. Racemization (epimerization) of D-phenylalanine.- Utilize a coupling reagent known for low racemization, such as HATU or HCTU, in combination with an additive like HOAt. - Avoid prolonged activation times for the amino acid being coupled to the C-terminal D-phenylalanine amide. - Use a hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine.[9] - If using microwave-assisted synthesis, carefully control the temperature, as higher temperatures can increase racemization.[9][10]
Low yield of the final peptide and presence of a major impurity with a mass corresponding to the dipeptide of the last two amino acids. Diketopiperazine (DKP) formation.- If the penultimate residue is prone to DKP formation (e.g., Pro, Gly), consider using a dipeptide building block for the coupling step to bypass the susceptible dipeptide-resin intermediate. - Use a resin with a more sterically hindered linker, such as 2-chlorotrityl chloride resin, which can inhibit DKP formation. - Minimize the time the N-terminal amine of the dipeptide is deprotected before the next coupling reaction.
Incomplete reaction, leading to deletion sequences. Incomplete coupling to the D-phenylalanine amide.- Perform a double coupling for the amino acid being added to the D-phenylalanine amide. - Use a more potent coupling reagent like HATU or HCTU. - Increase the coupling time and/or temperature, but be mindful of the increased risk of racemization at higher temperatures.
Presence of byproducts with masses corresponding to the addition of protecting groups. Side reactions involving protecting groups.- Ensure the appropriate protecting group strategy is used and that all deprotection steps are complete. - Use scavengers in the cleavage cocktail to prevent re-attachment of protecting groups to sensitive residues.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific sequence, coupling conditions, and synthetic strategy. The following table provides illustrative data on the impact of different synthetic conditions on common side reactions, based on model systems.

Side Reaction Synthetic Method/Condition Observed Side Product (%) Reference
Aspartimide FormationStandard Fmoc-SPPS (piperidine deprotection)~8%[4]
Picoc-SPPS (mild photoredox deprotection)0%[4]
Diketopiperazine (DKP) FormationStandard Fmoc-SPPS of a model depsipeptide91%[4]
Picoc-SPPS of a model depsipeptide15%[4]
RacemizationCoupling with EDC25%[5]
Coupling with DICLower than EDC[5]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of an Amino Acid to C-Terminal D-Phenylalanine Amide Resin

This protocol is designed to minimize the risk of epimerization of the C-terminal D-phenylalanine amide during the coupling of the subsequent amino acid.

  • Resin Swelling: Swell the D-phenylalanine amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and let it stand for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Protocol 2: Mitigation of Diketopiperazine Formation

This protocol is recommended when the N-terminal sequence of the peptide is prone to DKP formation (e.g., when coupling proline or glycine to the C-terminal D-phenylalanine amide).

  • Dipeptide Synthesis: Synthesize the Fmoc-protected dipeptide (e.g., Fmoc-Pro-D-Phe-OH or Fmoc-Gly-D-Phe-OH) in solution phase using standard coupling methods with low racemization potential.

  • Loading onto Resin:

    • Swell an appropriate amine-functionalized resin (e.g., Rink Amide resin) in DMF.

    • Activate the carboxyl group of the synthesized dipeptide using a suitable coupling reagent (e.g., HBTU/HOBt/DIEA).

    • Couple the activated dipeptide to the resin.

  • Peptide Elongation: Continue the peptide synthesis from the N-terminus of the loaded dipeptide using standard solid-phase peptide synthesis (SPPS) protocols.

Visualizations

Troubleshooting Workflow for Unexpected Impurities

Troubleshooting_Workflow Troubleshooting Impurities in D-Phenylalanine Amide Peptide Synthesis Start Unexpected impurity observed in HPLC CheckMass Analyze impurity by Mass Spectrometry Start->CheckMass MassMatch Mass matches target peptide? CheckMass->MassMatch Analyze MS data Racemization Probable Racemization/Epimerization MassMatch->Racemization Yes LowerMass Mass is lower than target peptide? MassMatch->LowerMass No OptimizeCoupling Optimize coupling conditions: - Use low-racemization reagents (HATU/HOAt) - Reduce activation time - Use hindered base - Control temperature Racemization->OptimizeCoupling DKP Potential Diketopiperazine (DKP) Formation or Deletion LowerMass->DKP Yes, corresponds to dipeptide loss Other Investigate other side reactions (e.g., protecting group issues) LowerMass->Other No UseDipeptide Mitigate DKP: - Use dipeptide building block - Employ sterically hindered linker DKP->UseDipeptide CheckProtocols Review protocols: - Confirm deprotection completion - Check scavenger usage Other->CheckProtocols

Caption: Troubleshooting workflow for identifying and addressing common impurities.

Key Factors Influencing Racemization

Racemization_Factors Factors Influencing Racemization of C-Terminal D-Phenylalanine Amide cluster_mitigation Mitigation Strategies Racemization Racemization/Epimerization CouplingReagent Coupling Reagent CouplingReagent->Racemization MitigateReagent Use HATU, HCTU CouplingReagent->MitigateReagent Base Base Base->Racemization MitigateBase Use Hindered Base (DIEA, Collidine) Base->MitigateBase Temperature Temperature Temperature->Racemization MitigateTemp Lower Temperature Temperature->MitigateTemp ActivationTime Activation Time ActivationTime->Racemization MitigateTime Minimize Time ActivationTime->MitigateTime Additives Additives Additives->Racemization MitigateAdditives Use HOBt, HOAt Additives->MitigateAdditives

Caption: Key factors influencing racemization and corresponding mitigation strategies.

References

Technical Support Center: Purification of Peptides with C-terminal D-phenylalanine Amide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides featuring a C-terminal D-phenylalanine amide. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the purification of these specific peptides. The inherent hydrophobicity and potential for stereoisomer-related separation difficulties can present significant hurdles. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a successful purification process.

Troubleshooting Guides

This section provides systematic solutions to common problems encountered during the purification of peptides with a C-terminal D-phenylalanine amide.

Issue 1: Poor Solubility of the Crude Peptide

  • Symptoms:

    • The lyophilized crude peptide does not dissolve in the initial mobile phase (e.g., water with 0.1% TFA).

    • The peptide precipitates upon injection into the HPLC system.

    • Low recovery of the peptide from the column.

  • Troubleshooting Steps:

StepActionRationale
1 Initial Dissolution in Organic Solvent Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) before diluting with the aqueous mobile phase.
2 Use of Chaotropic Agents For highly aggregated peptides, consider using chaotropic agents such as 6 M guanidine hydrochloride (GdnHCl) or 8 M urea in the sample solvent. Note that these may not be compatible with all downstream applications.
3 pH Adjustment The C-terminal amide is neutral, but the overall peptide charge will depend on the sequence. Adjusting the pH of the dissolution solvent away from the peptide's isoelectric point (pI) can improve solubility.
4 Sonication Briefly sonicate the peptide solution in a bath sonicator to help break up aggregates.[1]

Issue 2: Poor Chromatographic Resolution and Peak Shape

  • Symptoms:

    • Broad, tailing peaks during RP-HPLC.

    • Co-elution of the target peptide with impurities.

    • Difficulty in separating diastereomers if both D- and L-forms are present.

  • Troubleshooting Steps:

StepActionRationale
1 Optimize Mobile Phase Gradient A shallower gradient will often improve the separation of closely eluting species.
2 Modify Mobile Phase Composition Try alternative organic modifiers such as isopropanol or n-propanol, which can alter the selectivity for hydrophobic peptides.
3 Change Ion-Pairing Agent Switching from trifluoroacetic acid (TFA) to an alternative like formic acid (FA) can sometimes improve peak shape, although it may also alter selectivity.
4 Adjust Column Temperature Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics. Temperature changes can also significantly alter the retention behavior of peptides containing D-amino acids due to conformational effects.
5 Select a Different Stationary Phase If using a C18 column, consider a stationary phase with different selectivity, such as a C8, C4, or a phenyl-based column, to reduce strong hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with a C-terminal D-phenylalanine amide difficult to purify?

A: The primary challenges arise from a combination of factors:

  • Increased Hydrophobicity: The phenylalanine residue, especially at the C-terminus, significantly increases the hydrophobicity of the peptide, making it prone to strong interactions with the reversed-phase stationary phase and leading to poor solubility in aqueous solutions.

  • Aggregation: Aromatic residues like phenylalanine can promote peptide aggregation through π-π stacking interactions.[2] The C-terminal amide modification removes the negative charge of a free carboxylate, which can further enhance aggregation.

  • Potential for Diastereomer Contamination: If the synthesis is not perfectly controlled, contamination with the L-phenylalanine diastereomer can occur, which may be difficult to separate from the desired D-phenylalanine product.

Q2: What is the recommended starting point for RP-HPLC method development for these peptides?

A: A good starting point is a C18 reversed-phase column with a mobile phase system of water and acetonitrile, both containing 0.1% TFA. A shallow gradient, for example, 5-65% acetonitrile over 60 minutes, is advisable to maximize the separation of the target peptide from closely eluting impurities. Monitor the elution at 214 nm and 280 nm.

Q3: How does the C-terminal amide group affect the purification process?

A: The C-terminal amide neutralizes the negative charge of a free carboxylic acid. This can:

  • Increase the overall hydrophobicity of the peptide, leading to longer retention times on reversed-phase columns.

  • Enhance the propensity for aggregation, as the lack of charge repulsion can allow peptide chains to pack more closely.

  • Improve stability against carboxypeptidases, which is beneficial for the final product but does not directly impact the purification process itself.

Q4: Can I use alternative purification methods to RP-HPLC?

A: Yes. For complex crude mixtures, a multi-step purification strategy can be effective.

  • Size-Exclusion Chromatography (SEC): Can be used as an initial clean-up step to remove smaller impurities or larger aggregates.

  • Ion-Exchange Chromatography (IEX): If the peptide has a net charge, IEX can be a powerful orthogonal purification step to RP-HPLC.

Q5: What are some common impurities to expect in the crude product?

A: Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.

  • Truncated sequences: Shorter peptides resulting from premature termination of the synthesis.

  • Peptides with protecting groups still attached: Incomplete removal of side-chain protecting groups during cleavage.

  • Diastereomers: Contamination with the L-phenylalanine version of the peptide.

  • By-products from scavengers used during the cleavage step.

Data Presentation

Table 1: Comparison of RP-HPLC Conditions for Hydrophobic Peptides

ParameterCondition ACondition BCondition CExpected Outcome for C-terminal D-Phe-NH2 Peptides
Column C18, 5 µm, 100 ÅC8, 5 µm, 300 ÅPhenyl-Hexyl, 3.5 µm, 100 ÅC8 or Phenyl-Hexyl may offer better peak shape due to reduced hydrophobic interactions.
Mobile Phase A 0.1% TFA in Water0.1% FA in Water0.1% TFA in WaterTFA generally provides good peak shape but can cause ion suppression in MS. FA is more MS-friendly.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% FA in Acetonitrile0.1% TFA in IsopropanolIsopropanol can improve the recovery of very hydrophobic peptides.
Gradient 5-95% B in 30 min20-60% B in 40 min10-50% B in 60 minA shallower gradient (Condition C) is recommended for better resolution.
Temperature 25 °C40 °C60 °CHigher temperatures can improve solubility and peak shape but may alter selectivity.

Table 2: Typical Yield and Purity Data for Hydrophobic Peptide Purification

Purification StepStarting Purity (Crude)Purity after Step 1Final PurityOverall Yield
RP-HPLC (Single Step) 30-60%N/A>95%10-30%
SEC followed by RP-HPLC 30-60%50-70%>98%5-20%
IEX followed by RP-HPLC 30-60%60-80%>98%8-25%

Note: These are representative values and actual results will vary depending on the specific peptide sequence and the efficiency of the synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Peptide with C-terminal D-phenylalanine Amide

This protocol outlines the manual synthesis of a generic peptide with a C-terminal D-phenylalanine amide using Fmoc/tBu chemistry on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc-D-Phenylalanine Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-D-phenylalanine (3 eq.) with a coupling agent such as HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm complete coupling with a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of a Peptide with C-terminal D-phenylalanine Amide by RP-HPLC

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

    • Dilute the solution with mobile phase A (0.1% TFA in water) to a concentration of 1-5 mg/mL.

    • Centrifuge the sample to remove any insoluble material.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow linear gradient, for example, from 5% to 65% B over 60 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 214 nm and 280 nm.

    • Column Temperature: 40 °C.

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak(s).

    • Analyze the purity of each fraction by analytical RP-HPLC.

  • Pooling and Lyophilization:

    • Pool the fractions containing the peptide of the desired purity.

    • Lyophilize the pooled fractions to obtain the final purified peptide.

Visualizations

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Analysis Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection 1 Amino_Acid_Coupling Amino_Acid_Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2 Chain_Elongation Chain_Elongation Amino_Acid_Coupling->Chain_Elongation 3 Final_Deprotection Final_Deprotection Chain_Elongation->Final_Deprotection 4 Cleavage Cleavage Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification Purity_Analysis Purity_Analysis Purification->Purity_Analysis 1 Lyophilization Lyophilization Purity_Analysis->Lyophilization 2 Final_Product Final_Product Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of peptides.

Troubleshooting_Logic Start Crude Peptide Purification Poor_Solubility Poor Solubility? Start->Poor_Solubility Poor_Resolution Poor Resolution? Poor_Solubility->Poor_Resolution No Solubility_Actions Actions: - Use organic solvent (DMSO, DMF) - Add chaotropic agents - Adjust pH - Sonicate Poor_Solubility->Solubility_Actions Yes Low_Yield Low Yield? Poor_Resolution->Low_Yield No Resolution_Actions Actions: - Optimize gradient - Change mobile phase/ion-pairer - Adjust temperature - Use different column Poor_Resolution->Resolution_Actions Yes Success Successful Purification Low_Yield->Success No Yield_Actions Actions: - Optimize cleavage - Improve precipitation - Check for aggregation on column Low_Yield->Yield_Actions Yes Solubility_Actions->Poor_Resolution Resolution_Actions->Low_Yield Yield_Actions->Success

Caption: Troubleshooting logic for peptide purification challenges.

References

Improving the solubility of H-D-Phe-NH2 hcl for reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H-D-Phe-NH2 HCl, focusing on challenges related to its solubility during reaction setup.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: For peptide synthesis and other organic reactions, polar aprotic solvents are the best starting point. Commonly used solvents include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and N,N-Dimethylacetamide (DMAc).[1] These solvents are effective at solvating the peptide resin and many reagents used in peptide coupling.[1] Dichloromethane (DCM) can also be used, particularly in Boc chemistry, as it dissolves most Boc-protected amino acids well.[1]

Q2: My this compound is not fully dissolving in DMF. What are my options?

A2: If you are experiencing poor solubility in DMF, you can try several techniques. First, ensure your solvent is pure, as impurities can affect solubility.[1] Gentle heating or sonication can help overcome the energy barrier for dissolution. Another effective method is to add a co-solvent. For instance, a mixture of DCM and DMF has been reported to be superior to DMF alone in some cases.[1] Finally, you can adjust the pH of the solution by adding a non-nucleophilic organic base to convert the hydrochloride salt to the more soluble free amine.

Q3: Is it safe to heat the mixture to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase solubility. However, it should be done with caution. Prolonged exposure to high temperatures, especially in solvents like DMF, can lead to the decomposition of reagents.[1] It is recommended to warm the mixture gently (e.g., to 30-40°C) and for a short duration while monitoring for any signs of degradation.

Q4: How does the hydrochloride (HCl) salt form affect the solubility of H-D-Phe-NH2?

A4: The hydrochloride salt form makes the molecule more polar and generally more soluble in aqueous or highly polar protic solvents. However, in many common organic solvents used for synthesis (like DMF or DCM), the salt's high lattice energy can hinder dissolution.[2] Converting the salt to its free amine (free base) form in-situ often significantly improves solubility in these organic media.

Q5: Which base should I use to neutralize the HCl salt and improve solubility?

A5: To improve solubility in an organic solvent for a coupling reaction, you should use a non-nucleophilic tertiary amine base. The most common choices are N,N-Diisopropylethylamine (DIPEA, also known as Hünig's base) or N-methylmorpholine (NMM).[3] These bases are strong enough to deprotonate the ammonium salt to the free amine but are sterically hindered, which prevents them from participating in unwanted side reactions.[4] One equivalent of the base is typically required for the neutralization.[3]

Troubleshooting Guide: Improving this compound Dissolution

This guide outlines a systematic approach to address solubility challenges with this compound in a reaction setup.

Problem: Incomplete Dissolution in the Primary Reaction Solvent

The workflow below provides a step-by-step process for troubleshooting this common issue.

G cluster_workflow Troubleshooting Workflow for this compound Solubility start Start: Poor Solubility Observed solvent Step 1: Verify Solvent Choice (e.g., DMF, NMP, DMSO) start->solvent physical Step 2: Apply Physical Methods (Sonication / Gentle Heating) solvent->physical If still insoluble chemical Step 3: Use Chemical Methods (pH Adjustment) physical->chemical If still insoluble cosolvent Alternative: Use Co-solvent (e.g., DMF/DCM) physical->cosolvent Alternative Path success Success: Compound Dissolved chemical->success Typically effective fail Re-evaluate Reaction Conditions chemical->fail If precipitation persists cosolvent->success

Caption: A step-by-step workflow for addressing solubility issues with this compound.

Data Presentation

The choice of solvent is a critical first step in ensuring complete dissolution for a successful reaction.

Table 1: Properties of Common Solvents for Peptide Synthesis

SolventAbbreviationPolarity (Relative)Boiling Point (°C)Remarks on Use with Amino Acid Hydrochlorides
N,N-DimethylformamideDMFHigh153A very common and effective solvent, but may require additives or pH adjustment for hydrochloride salts.[1]
N-Methyl-2-pyrrolidoneNMPHigh202Excellent solvating power, often considered superior to DMF for difficult sequences, but more expensive.[1]
Dimethyl sulfoxideDMSOVery High189Strong solvent, useful for highly aggregated sequences or very insoluble compounds. Can complicate workup.
N,N-DimethylacetamideDMAcHigh165Similar properties to DMF and NMP, serves as a good alternative.[1]
DichloromethaneDCMMedium40Good for swelling polystyrene resins and dissolving many protected amino acids, but less effective for polar salts on its own.[1]

Experimental Protocols

Protocol 1: Dissolution via pH Adjustment (In-situ Salt Neutralization)

This method converts the hydrochloride salt to its more soluble free amine form directly within the reaction vessel.

  • Setup : Add the solid this compound and a magnetic stir bar to your reaction flask.

  • Solvent Addition : Add the chosen anhydrous organic solvent (e.g., DMF, DCM).

  • Stirring : Begin stirring the suspension at room temperature.

  • Base Addition : Slowly add one molar equivalent of a non-nucleophilic base (e.g., DIPEA or NMM) to the stirring suspension.

  • Observation : Continue stirring. The solid should dissolve completely within several minutes as the free amine is formed.

  • Proceed : The resulting solution, containing the free amine of D-Phenylalaninamide, is now ready for the subsequent reaction step (e.g., peptide coupling).

G Mechanism of Solubility Enhancement via pH Adjustment cluster_main Mechanism of Solubility Enhancement via pH Adjustment cluster_key Key Salt H-D-Phe-NH2 • HCl (Salt Form, Poorly Soluble) Base + 1 eq. DIPEA or NMM (Non-nucleophilic Base) Salt->Base Amine H-D-Phe-NH2 (Free Amine, More Soluble) Base->Amine Deprotonation Byproduct + DIPEA • HCl (Salt Byproduct) Amine->Byproduct A Reactant B Reagent C Product D Byproduct A_box B_box C_box D_box

Caption: Conversion of the HCl salt to the free amine improves solubility in organic solvents.

References

Technical Support Center: Synthesis of H-D-Phe-NH₂ HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of H-D-Phe-NH₂ HCl (D-Phenylalaninamide hydrochloride). This guide focuses on the removal of byproducts and impurities commonly encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of H-D-Phe-NH₂ HCl.

Q1: What are the most common byproducts in the synthesis of H-D-Phe-NH₂ HCl starting from Boc-D-Phe-OH?

When synthesizing H-D-Phe-NH₂ HCl from Boc-D-Phe-OH, several byproducts can form depending on the coupling method used. The most common synthesis route involves the activation of the carboxylic acid of Boc-D-Phe-OH followed by amidation with ammonia and subsequent deprotection of the Boc group.

Common Byproducts Include:

  • N-acylurea: This is a significant byproduct when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). It is formed by the rearrangement of the O-acylisourea intermediate.

  • Urea Derivatives: The coupling reagent itself is converted into a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC, diisopropylurea (DIU) from DIC).

  • Unreacted Starting Material: Incomplete reaction can leave unreacted Boc-D-Phe-OH.

  • Dipeptide Impurities: Self-condensation of the activated amino acid can lead to the formation of Boc-D-Phe-D-Phe-OH.

  • Racemized Product (H-L-Phe-NH₂ HCl): The chiral center of D-phenylalanine can be susceptible to racemization, especially under harsh basic or acidic conditions, or with certain coupling reagents, leading to the formation of the L-enantiomer.

Q2: I am using a carbodiimide coupling reagent (DCC/DIC) and am struggling to remove the urea byproduct. What is the best approach?

The removal strategy for the urea byproduct depends on the specific carbodiimide used.

  • Dicyclohexylurea (DCU) from DCC: DCU is poorly soluble in most organic solvents. The majority can be removed by filtration of the reaction mixture. Washing the filtrate with a solvent in which the product is soluble but DCU is not (e.g., dichloromethane, ethyl acetate) can further reduce its concentration.

  • Diisopropylurea (DIU) from DIC: DIU is more soluble in organic solvents than DCU. Removal often involves aqueous extraction. Washing the organic layer containing the product with dilute acid (e.g., 1M HCl) can help to remove the basic DIU.

Troubleshooting Flowchart for Urea Removal

G Troubleshooting Urea Byproduct Removal start Urea byproduct present after reaction carbodiimide_type Which carbodiimide was used? start->carbodiimide_type dcc DCC carbodiimide_type->dcc DCC dic DIC carbodiimide_type->dic DIC filter Filter the reaction mixture to remove precipitated DCU dcc->filter extract_acid Perform aqueous extraction with dilute acid (e.g., 1M HCl) dic->extract_acid wash_organic Wash the organic phase with a suitable solvent (e.g., DCM, EtOAc) filter->wash_organic check_purity Check purity by TLC/HPLC wash_organic->check_purity extract_acid->check_purity success Byproduct removed check_purity->success Yes fail Byproduct remains check_purity->fail No recrystallize Consider recrystallization of the final product recrystallize->success fail->recrystallize

Caption: Decision-making workflow for removing urea byproducts.

Q3: My final product shows a broad melting point range and the HPLC analysis indicates the presence of multiple impurities. What should I do?

A broad melting point and multiple HPLC peaks suggest the presence of several impurities. A systematic purification approach is necessary.

  • Initial Purification: If you have not already, perform an aqueous workup to remove water-soluble impurities and unreacted reagents.

  • Recrystallization: This is a highly effective method for purifying crystalline solids like H-D-Phe-NH₂ HCl.[1] A common solvent system is a mixture of a solvent in which the compound is soluble (e.g., hot water or ethanol) and an anti-solvent in which it is poorly soluble (e.g., acetone or diethyl ether).[1]

  • Chromatography: If recrystallization does not provide the desired purity, column chromatography may be necessary. For a polar compound like H-D-Phe-NH₂ HCl, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[1]

Q4: How can I minimize racemization during the synthesis?

Racemization is a critical concern as it leads to the formation of the undesired L-enantiomer. To minimize racemization:

  • Choice of Coupling Reagent: Uronium-based coupling reagents like HBTU and HATU are known to suppress racemization compared to carbodiimides.[2]

  • Use of Additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can reduce the risk of racemization.

  • Control of Reaction Conditions: Avoid prolonged exposure to strong bases or high temperatures. The activation and coupling steps should ideally be carried out at low temperatures (e.g., 0 °C).

Data on Purification Methods

The following table summarizes the effectiveness of different purification methods for removing common byproducts in H-D-Phe-NH₂ HCl synthesis.

Purification MethodTarget Byproduct(s)Typical Purity Achieved (%)AdvantagesDisadvantages
Aqueous Wash (Acid/Base) Urea derivatives (from DIC/EDC), unreacted starting materials85-95Simple, removes water-soluble impuritiesIneffective against non-polar byproducts like N-acylurea
Filtration Dicyclohexylurea (DCU)>90 (for DCU removal)Effective for insoluble byproductsDoes not remove soluble impurities
Single Recrystallization N-acylurea, unreacted starting materials, some dipeptides95-98[1]Good for removing a range of impuritiesCan have lower yields with multiple steps
Double Recrystallization Residual impurities after single recrystallization>99[1]Achieves high purityLower overall yield due to material loss in each step[1]
Column Chromatography (HILIC) Closely related impurities, racemized product>99.5[1]High resolution for difficult separationsMore complex, requires specialized equipment and solvents

Experimental Protocols

Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration

  • Reaction Completion: After the coupling reaction with DCC is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0-4 °C for 30-60 minutes to maximize the precipitation of DCU.

  • Filtration: Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.

  • Filter: Pour the cold reaction mixture through the filter. The DCU will be collected on the filter paper.

  • Wash: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to recover any product that may have been trapped.

  • Combine Filtrates: The filtrate contains the desired product. Proceed with the next steps of the synthesis (e.g., aqueous workup, deprotection).

Protocol 2: Purification of H-D-Phe-NH₂ HCl by Recrystallization

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Dissolution: Dissolve the crude H-D-Phe-NH₂ HCl in a minimal amount of hot deionized water (e.g., 2-3 mL of water per gram of crude product).[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the solution gently for a few minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization: Cool the solution slowly to room temperature. Then, slowly add an anti-solvent such as acetone dropwise with vigorous stirring until the solution becomes cloudy.[1]

  • Cooling: Place the mixture in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Synthesis and Purification Workflow

G General Workflow for H-D-Phe-NH₂ HCl Synthesis and Purification start Start: Boc-D-Phe-OH activation Carboxylic Acid Activation (e.g., with DCC/HOBt) start->activation amidation Amidation with Ammonia activation->amidation workup1 Initial Workup (Filtration/Aqueous Wash) amidation->workup1 deprotection Boc Deprotection (e.g., with HCl in Dioxane) workup1->deprotection crude_product Crude H-D-Phe-NH₂ HCl deprotection->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization Primary Method chromatography Column Chromatography (if necessary) purification->chromatography For High Purity analysis Purity Analysis (HPLC, Melting Point) recrystallization->analysis chromatography->analysis final_product Pure H-D-Phe-NH₂ HCl analysis->final_product

Caption: A generalized workflow for the synthesis and purification of H-D-Phe-NH₂ HCl.

References

Stability of H-D-Phe-NH2 hcl in different NMR solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-D-Phe-NH2 HCl

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of H-D-Phenylalaninamide hydrochloride (this compound) in various deuterated solvents for NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended NMR solvent for initial analysis of this compound?

For a comprehensive initial analysis, DMSO-d6 (Deuterated Dimethyl Sulfoxide) is highly recommended. It is an excellent polar aprotic solvent that typically solubilizes polar peptide salts and, crucially, allows for the observation of exchangeable protons, such as those on the primary amide (-NH2) and the protonated amine (-NH3+).

Q2: Will the amide and amine protons be visible in my 1H NMR spectrum?

This is highly dependent on your choice of solvent.

  • In aprotic solvents like DMSO-d6 or acetone-d6, the N-H protons are less likely to exchange with deuterium from the solvent. Therefore, you should be able to observe signals for both the amide (-CONH2) and the ammonium (-NH3+) protons.

  • In protic solvents like D2O (Deuterium Oxide) or Methanol-d4, these protons will rapidly exchange with the deuterium atoms of the solvent.[1][2] This will cause the signals to broaden significantly or disappear entirely from the spectrum.

Q3: I dissolved my sample in D2O. Is there a risk of the compound degrading?

Yes, long-term stability in D2O can be a concern. Peptides and amides are susceptible to hydrolysis, which is the cleavage of the amide bond. While this process is generally slow at neutral pD for short-term experiments at room temperature, it can be accelerated by:

  • Non-neutral pD: The HCl salt will create a slightly acidic solution, which can catalyze hydrolysis over time.

  • Elevated Temperatures: Running experiments at higher temperatures to improve signal resolution can also increase the rate of hydrolysis.

  • Long-term Storage: Storing the sample in D2O for several days is not recommended if chemical integrity is critical.

Q4: My 1H NMR spectrum shows unexpected peaks or changes over time. What does this indicate?

The appearance of new signals or changes in the relative integrals of existing peaks over time is a strong indicator of sample degradation. For this compound, the most likely degradation pathway in the presence of water is the hydrolysis of the primary amide to a carboxylic acid, forming D-Phenylalanine. You should always use freshly prepared samples for the most reliable results.

Q5: How does the hydrochloride salt form affect my NMR spectrum?

The HCl salt protonates the primary amine group to form an ammonium salt (-NH3+ Cl-). This has two main effects:

  • Chemical Shift: Protons on or near the newly formed ammonium group will be deshielded and shift downfield compared to the free base form of the molecule.

  • Solubility: The salt form generally increases the polarity of the molecule, enhancing its solubility in polar solvents like D2O, Methanol-d4, and DMSO-d6.

Q6: What are the best practices for storing an NMR sample of this compound?

If immediate analysis is not possible, it is best to store the compound as a dry, solid powder in a cool, dark, and dry place. If you must store a prepared NMR sample, do so at a low temperature (e.g., < 4°C) for a short period (no more than 24-48 hours). For longer-term storage, flash-freezing the sample in a solvent like D2O/H2O can be an option, but it is always preferable to prepare a fresh sample.

Solvent Selection and Stability Summary

SolventTypeKey Properties & InteractionsSuitability & Potential Issues for this compound
DMSO-d6 Polar AproticUniversal solvent, hygroscopic (absorbs water). Does not exchange with labile protons.[3]Excellent for initial characterization. Allows observation of all N-H protons. The residual water peak can be large if the solvent is not dry.
D₂O Polar ProticExcellent for dissolving polar salts. Exchanges with all labile N-H and O-H protons.Good for solubility, but problematic for full structure elucidation. Amide and amine proton signals will be lost. Risk of amide hydrolysis over time.
Methanol-d4 (CD₃OD) Polar ProticGood solvent for polar molecules. Exchanges with labile protons.[1]Good for solubility, but with limitations. Amide and amine proton signals will be lost. Less risk of hydrolysis than D₂O but still possible.
Chloroform-d (CDCl₃) Nonpolar AproticPoor solvent for polar salts.Not Recommended. Solubility of this compound is expected to be very low, making it unsuitable for analysis.

Experimental Protocols

Protocol 1: Preparation of NMR Sample for Stability Assessment

This protocol outlines the standard procedure for preparing a high-quality NMR sample.

Materials:

  • This compound (5-10 mg for ¹H NMR)

  • High-purity deuterated solvent (e.g., DMSO-d6)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool or a syringe with a filter

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]

  • Vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • To remove any microscopic dust or undissolved particles, filter the solution directly into the NMR tube.[5] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Cap the NMR tube securely. If the sample is not for immediate use, purge the headspace with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[5]

Protocol 2: Time-Based Stability Evaluation via NMR

This protocol can be used to empirically assess the stability of your compound in a specific solvent.

  • Prepare the NMR sample as described in Protocol 1.

  • Acquire an initial high-resolution ¹H NMR spectrum immediately after preparation. Note the time and temperature of the experiment. This will be your t=0 reference spectrum.

  • Store the NMR tube under the desired conditions (e.g., at room temperature on the benchtop, or in a refrigerator at 4°C).

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., t=12h, t=24h, t=48h) using the exact same experimental parameters as the initial scan.

  • Carefully compare the spectra. Look for:

    • The appearance of any new peaks.

    • A decrease in the integral of the parent compound's peaks.

    • Changes in chemical shifts or peak shapes that might indicate aggregation or conformational changes.

Troubleshooting and Analysis Workflow

The following diagram illustrates a logical workflow for preparing and analyzing an NMR sample of this compound with a focus on ensuring sample stability and data integrity.

Stability_Workflow Workflow for NMR Stability Assessment of this compound cluster_prep 1. Sample Preparation cluster_analysis 2. NMR Analysis & Stability Check prep_sample Prepare Sample (5-10 mg in 0.6 mL solvent) select_solvent Select Solvent (DMSO-d6 recommended) prep_sample->select_solvent filter_sample Filter into clean NMR tube select_solvent->filter_sample acquire_t0 Acquire Initial Spectrum (t=0) filter_sample->acquire_t0 store_sample Store Sample at Defined Temp. acquire_t0->store_sample acquire_tx Acquire Spectrum at t=X hours store_sample->acquire_tx compare_spectra Compare t=0 and t=X Spectra acquire_tx->compare_spectra stable No Change: Sample is stable under these conditions. compare_spectra->stable Identical unstable New Peaks / Changes: Sample is degrading. Use fresh sample. compare_spectra->unstable Different

Caption: Workflow for assessing this compound stability in an NMR solvent.

References

Technical Support Center: Managing Peptide Aggregation Induced by D-Phenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation caused by the inclusion of D-phenylalanine residues.

I. Understanding the Challenge: The Role of D-Phenylalanine in Peptide Aggregation

The incorporation of D-phenylalanine into peptide sequences is a common strategy to enhance metabolic stability and modulate biological activity. However, the unique stereochemistry and hydrophobicity of D-phenylalanine can also promote self-assembly and aggregation, leading to issues with solubility, loss of function, and potential immunogenicity. The primary driving forces behind this aggregation are:

  • Hydrophobic Interactions: The non-polar phenyl ring of D-phenylalanine tends to minimize contact with aqueous environments, driving intermolecular association.

  • Aromatic Stacking (π-π Interactions): The planar phenyl rings can stack on top of each other, contributing to the stability of aggregates.

  • Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures, a hallmark of many aggregated peptides.

  • Electrostatic Interactions: The net charge of the peptide at a given pH influences repulsive or attractive forces between peptide molecules.

II. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during experiments with D-phenylalanine-containing peptides.

Issue 1: Poor Peptide Solubility

Symptom: The lyophilized peptide does not dissolve in aqueous buffers (e.g., PBS, Tris), or a precipitate forms upon dissolution.

Troubleshooting Workflow:

G start Start: Lyophilized Peptide solubility_test Perform small-scale solubility test start->solubility_test water Try sterile, distilled water solubility_test->water charge Is the peptide charged at neutral pH? water->charge Insoluble end_soluble Peptide Solubilized water->end_soluble Soluble acidic Acidic (net negative charge) charge->acidic Yes basic Basic (net positive charge) charge->basic Yes hydrophobic Neutral / Hydrophobic charge->hydrophobic No ammonium_bicarb Use 10mM ammonium bicarbonate acidic->ammonium_bicarb acetic_acid Use 10% acetic acid basic->acetic_acid dmso Use minimal DMSO/DMF hydrophobic->dmso chaotropic Use 6M Guanidine HCl or 8M Urea acetic_acid->chaotropic Insoluble acetic_acid->end_soluble Soluble ammonium_bicarb->chaotropic Insoluble ammonium_bicarb->end_soluble Soluble dmso->chaotropic Insoluble dmso->end_soluble Soluble chaotropic->end_soluble Soluble end_insoluble Aggregation persists. Consider sequence modification. chaotropic->end_insoluble Insoluble

Caption: Workflow for solubilizing peptides with poor solubility.

Detailed Steps & Considerations:

  • Start with a Small Aliquot: Always test the solubility of a small amount of your peptide before attempting to dissolve the entire batch.[1]

  • Aqueous Solvents First: Begin with sterile, distilled water or a common biological buffer.

  • Consider Peptide Charge:

    • Acidic Peptides (net negative charge): Try dissolving in a slightly basic buffer like 10 mM ammonium bicarbonate.

    • Basic Peptides (net positive charge): Attempt dissolution in a slightly acidic solution such as 10% acetic acid.

  • Hydrophobic and Neutral Peptides: For peptides with a high content of hydrophobic residues, including D-phenylalanine, an organic co-solvent is often necessary.

    • First, dissolve the peptide in a minimal amount of 100% DMSO or DMF.[2]

    • Then, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.[1]

  • Chaotropic Agents (Last Resort): If the peptide remains insoluble, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used to disrupt aggregates.[1] Note that these are denaturing agents and may interfere with biological assays.

Issue 2: Peptide Aggregation Over Time in Solution

Symptom: A previously clear peptide solution becomes cloudy or forms a visible precipitate after incubation.

Preventative Measures & Solutions:

StrategyDescriptionKey Considerations
Optimize Peptide Concentration Work at the lowest feasible concentration for your assay.Higher concentrations increase the likelihood of intermolecular interactions.[3]
pH Adjustment Maintain the pH of the solution at least 1-2 units away from the peptide's isoelectric point (pI).Peptides are least soluble at their pI.[3]
Temperature Control Store stock solutions at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.Temperature fluctuations can promote aggregation.[3]
Addition of Excipients Include stabilizing agents in your buffer.- Sugars (e.g., trehalose, mannitol): Can act as cryoprotectants. - Amino Acids (e.g., arginine, glycine): Can reduce intermolecular interactions. - Non-ionic Surfactants (e.g., Polysorbate 80): Can prevent surface-induced aggregation.
Disaggregation Use sonication or chaotropic agents to break up existing aggregates.Sonication should be performed in a water bath to avoid overheating. Chaotropic agents will likely need to be removed before biological assays.[1]

III. Frequently Asked Questions (FAQs)

Q1: How can I predict if my D-phenylalanine-containing peptide is likely to aggregate?

A1: While a definitive prediction is difficult, several factors can indicate a higher propensity for aggregation. A high percentage of hydrophobic residues, a neutral net charge at physiological pH, and the presence of alternating hydrophobic and hydrophilic residues can all contribute to aggregation. Computational tools that predict aggregation-prone regions can also be helpful.

Q2: Can the counter-ion (e.g., TFA) from peptide synthesis affect aggregation?

A2: Yes, residual trifluoroacetic acid (TFA) from purification can lower the pH of the peptide solution upon dissolution in unbuffered water, which can influence solubility and aggregation. For sensitive applications, consider exchanging the TFA for a different counter-ion, such as acetate or hydrochloride.

Q3: My Thioflavin T (ThT) assay shows a high initial fluorescence that decreases over time. What could be the cause?

A3: This is a common artifact that can be caused by several factors. The initial high fluorescence may be due to the presence of pre-existing aggregates in your peptide stock. The decrease over time could be due to the sedimentation of large aggregates out of the detection range of the plate reader. It is also possible that the high initial signal is saturating the detector. Ensure your peptide stock is properly solubilized and monomeric before starting the assay, and consider testing a dilution series of your peptide.

Q4: How does the stereochemistry of D-phenylalanine affect aggregation compared to L-phenylalanine?

A4: D-amino acids can disrupt the hydrogen bonding patterns that are crucial for the formation of β-sheets composed of L-amino acids. In some cases, D-phenylalanine can act as an inhibitor of aggregation when mixed with an L-phenylalanine-containing peptide, leading to the formation of smaller, less-ordered aggregates instead of fibrils.[4] However, peptides composed entirely of D-amino acids can also self-assemble into fibrillar structures.

Q5: What is the best way to store my D-phenylalanine-containing peptide to minimize aggregation?

A5: Lyophilized peptides should be stored at -20°C or -80°C under desiccated conditions. Once in solution, it is best to prepare single-use aliquots and store them at -80°C to avoid freeze-thaw cycles, which can promote aggregation. If the peptide is dissolved in an organic solvent like DMSO, ensure your storage vials are compatible.

IV. Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is used to monitor the formation of β-sheet-rich aggregates, such as amyloid fibrils, in real-time.

G prep_peptide Prepare Monomeric Peptide Solution mix Mix Peptide, Buffer, and ThT in a 96-well plate prep_peptide->mix prep_tht Prepare ThT Stock and Working Solutions prep_tht->mix incubate Incubate at 37°C with intermittent shaking mix->incubate measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) at regular intervals incubate->measure analyze Plot Fluorescence vs. Time and analyze kinetics measure->analyze

Caption: Workflow for a Thioflavin T (ThT) aggregation assay.

Materials:

  • Monomeric D-phenylalanine-containing peptide stock solution

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a 2 mM ThT stock solution in water and filter through a 0.22 µm filter. Store in the dark at 4°C.

  • Prepare a working solution by diluting the ThT stock to the desired final concentration (e.g., 20 µM) in the assay buffer.

  • Prepare the peptide samples by diluting the monomeric stock solution into the ThT working solution to the desired final peptide concentration in the wells of the 96-well plate.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a plate reader at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.[5][6][7]

  • Plot the fluorescence intensity against time. A sigmoidal curve is indicative of nucleated fibril formation.[3]

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of the peptide and monitor conformational changes during aggregation.

Materials:

  • Peptide solution (0.1-1 mg/mL)[8]

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Quartz cuvette (e.g., 1 mm path length)

  • CD spectrometer

Procedure:

  • Prepare the peptide sample in a CD-compatible buffer. The buffer should have low absorbance in the far-UV region.

  • Record a baseline spectrum of the buffer alone in the cuvette.

  • Record the CD spectrum of the peptide sample from ~260 nm to 190 nm.

  • Subtract the baseline spectrum from the sample spectrum.

  • Analyze the resulting spectrum for characteristic secondary structure signals:

    • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • β-sheet: A negative band at ~217 nm and a positive band at ~195 nm.

    • Random coil: A strong negative band around 198 nm.

  • To monitor aggregation over time, incubate the peptide solution under aggregating conditions and record CD spectra at different time points. A transition from a random coil to a β-sheet structure is often observed.[9]

Protocol 3: Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to visualize the morphology of the peptide aggregates.

Materials:

  • Aggregated peptide solution

  • Copper TEM grids (e.g., 400-mesh, carbon-coated)

  • Negative stain solution (e.g., 2% uranyl acetate)[10]

  • Filter paper

Procedure:

  • Glow-discharge the TEM grid to make the carbon surface hydrophilic.

  • Apply 3-5 µL of the peptide sample to the carbon-coated side of the grid and let it adsorb for 1-2 minutes.

  • Blot off the excess sample with filter paper.

  • Wash the grid by touching it to a drop of deionized water and then blotting. Repeat this step.

  • Apply 3-5 µL of the negative stain solution to the grid for 1 minute.

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid in a transmission electron microscope. Fibrillar structures will appear as long, thin filaments.[10][11]

V. Quantitative Data Summary

The following tables provide illustrative data on how different experimental conditions can affect peptide aggregation.

Table 1: Effect of pH on Aggregation Lag Time

Peptide SequencepHLag Time (hours)
(D-Phe)-Peptide A5.012
(D-Phe)-Peptide A7.44
(D-Phe)-Peptide A9.08

Data is hypothetical and for illustrative purposes.

Table 2: Comparative Aggregation of L-Phe vs. D-Phe Containing Peptides

Peptide VariantHalf-time of Aggregation (t1/2) (hours)Final ThT Fluorescence (Arbitrary Units)
Ac-(L-Phe)6-NH22.510,000
Ac-(D-Phe)6-NH2106,000
Ac-(L-Phe)3-(D-Phe)3-NH2> 241,500

Data is hypothetical and for illustrative purposes, based on the principle that D-amino acid incorporation can slow aggregation.[12]

References

Kaiser test issues with N-terminal D-phenylalanine amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test, with a special focus on potential issues observed with N-terminal D-phenylalanine amide.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Kaiser test?

The Kaiser test is a colorimetric method used to detect the presence of free primary amines.[1] In solid-phase peptide synthesis (SPPS), it is crucial for monitoring the completion of the Fmoc deprotection step, which exposes the N-terminal amine of the growing peptide chain.[2] The test relies on the reaction of ninhydrin with a primary amine to produce a characteristic blue-purple chromophore known as Ruhemann's purple.[3] A positive test (blue color) indicates a free primary amine, while a negative test (yellow or colorless) suggests a successful coupling reaction or incomplete deprotection.[2]

Q2: Should an N-terminal D-phenylalanine amide give a positive Kaiser test?

Theoretically, yes. D-phenylalanine possesses a primary amine at its N-terminus. The "D" stereoisomer does not affect the reactivity of the primary amine with ninhydrin. The C-terminal amide modification is also not expected to interfere with the N-terminal amine detection. Therefore, a free N-terminal D-phenylalanine should yield a positive (blue) Kaiser test. If you are observing a negative or ambiguous result, it is likely due to other factors outlined in the troubleshooting section.

Q3: When is the Kaiser test unreliable?

The Kaiser test is not reliable for detecting secondary amines, such as N-terminal proline, which typically produce a weak reddish-brown or yellow color.[4][5] For peptides with N-terminal secondary amines, alternative methods like the Chloranil or Isatin tests are recommended.[4]

Q4: Can the Kaiser test provide quantitative results?

While primarily a qualitative test, the Kaiser test can be adapted for quantitative analysis by spectrophotometrically measuring the absorbance of the released Ruhemann's purple at approximately 570 nm.[2]

Troubleshooting Guide

Unexpected results with the Kaiser test are common. This guide addresses potential issues, including those that may be misinterpreted as specific to N-terminal D-phenylalanine amide.

Issue 1: Negative or Weak Kaiser Test Result After Deprotection of N-terminal D-phenylalanine

A negative or weak color change after the deprotection step for a primary amine like D-phenylalanine is considered a false negative .

Potential Cause Recommended Solution
Steric Hindrance The bulky side chain of phenylalanine, especially within a larger peptide sequence on a solid support, may sterically hinder the ninhydrin reagent from accessing the N-terminal primary amine.[2]
Peptide Aggregation The peptide chain may be aggregated on the resin, preventing reagent access to the free amine.[2]
Incomplete Deprotection The Fmoc protecting group has not been completely removed.
Improperly Prepared Reagents Old or incorrectly prepared Kaiser test solutions can lead to inaccurate results.
Issue 2: Positive Kaiser Test Result After Coupling Step

A blue color after a coupling reaction indicates a failed or incomplete coupling .

Potential Cause Recommended Solution
Incomplete Coupling The coupling reaction has not gone to completion.
Inefficient Amino Acid Activation The coupling reagents are old or of poor quality.
Inadequate Washing Residual unreacted amino acid from the coupling step can give a false positive.
Issue 3: Ambiguous Color Result (e.g., Brownish-Red)

An ambiguous color may indicate the presence of a secondary amine.

Potential Cause Recommended Solution
N-terminal Secondary Amine The N-terminal amino acid is a secondary amine (e.g., proline). While D-phenylalanine is a primary amine, an unintended modification may have occurred.

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol is for the detection of primary amines on a solid support.

Reagents:

  • Solution A: 1.0 mL of a 16.5 mg/mL KCN in deionized water solution diluted with 49 mL of pyridine.[4]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[4]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]

Procedure:

  • Place a small sample of resin (10-15 beads) into a small test tube.

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[4]

  • Heat the test tube at 110°C for 5 minutes.[4]

  • Observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation
Intense Blue Beads & SolutionPositive: Free primary amines are present.[2]
Yellow or Colorless Beads & SolutionNegative: No free primary amines detected.[2]
Brownish-Red ColorAmbiguous: May indicate a secondary amine.[6]
Chloranil Test Protocol (for Secondary Amines)

Reagents:

  • Reagent A: 1 mL of acetaldehyde mixed with 49 mL of DMF.[7]

  • Reagent B: 1 g of p-chloranil dissolved in 49 mL of DMF.[7]

Procedure:

  • Place 1 to 5 mg of resin in a small test tube.[7]

  • Add 1 drop of Reagent A.[7]

  • Add 1 drop of Reagent B.[7]

  • Let the mixture stand at room temperature for 5 minutes.[7]

  • Observe the color of the beads. A blue color indicates the presence of a secondary amine.[7]

Isatin Test Protocol (for Secondary Amines)

Reagents:

  • Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol and stir for 2 hours. Filter any undissolved solid and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.[7]

Procedure:

  • Place 4-5 mg of resin into a small test tube.[7]

  • Add 2 to 3 drops of the isatin solution.[7]

  • Heat at 100°C for 5 minutes.[7]

  • A blue color on the beads indicates an incomplete coupling reaction for a secondary amine.[7]

Visual Guides

Kaiser_Test_Workflow cluster_deprotection Deprotection Step cluster_kaiser Kaiser Test cluster_action Next Action deprotection Fmoc-Peptide-Resin (No free amine) deprotected_peptide H-Peptide-Resin (Free primary amine) deprotection->deprotected_peptide Fmoc removal deprotection_reagent Piperidine/DMF deprotection_reagent->deprotection kaiser_test Add Kaiser Reagents (Ninhydrin, KCN, Phenol) deprotected_peptide->kaiser_test heat Heat (110°C) kaiser_test->heat positive_result Positive Result (Blue Color) heat->positive_result Free amine present negative_result Negative Result (Yellow/Colorless) heat->negative_result No free amine proceed_coupling Proceed to Coupling positive_result->proceed_coupling troubleshoot_deprotection Troubleshoot Deprotection negative_result->troubleshoot_deprotection

Caption: Workflow of the Kaiser test after a deprotection step in SPPS.

Troubleshooting_Logic cluster_scenarios Possible Scenarios cluster_causes_fn Potential Causes for False Negative cluster_causes_fp Potential Causes for False Positive cluster_causes_ac Potential Cause for Ambiguous Color cluster_solutions Recommended Actions start Unexpected Kaiser Test Result (e.g., with N-term D-Phe-NH2) false_negative False Negative (No blue color after deprotection) start->false_negative false_positive False Positive (Blue color after coupling) start->false_positive ambiguous_color Ambiguous Color (Brownish-red) start->ambiguous_color steric_hindrance Steric Hindrance false_negative->steric_hindrance aggregation Peptide Aggregation false_negative->aggregation incomplete_deprotection Incomplete Deprotection false_negative->incomplete_deprotection incomplete_coupling Incomplete Coupling false_positive->incomplete_coupling bad_reagents Poor Reagent Quality false_positive->bad_reagents poor_washing Inadequate Washing false_positive->poor_washing secondary_amine Secondary Amine Present ambiguous_color->secondary_amine change_conditions Change solvent / Add chaotropic salts steric_hindrance->change_conditions aggregation->change_conditions repeat_deprotection Repeat Deprotection incomplete_deprotection->repeat_deprotection recouple Recouple / Use fresh reagents incomplete_coupling->recouple bad_reagents->recouple poor_washing->recouple alternative_test Use Chloranil or Isatin Test secondary_amine->alternative_test

Caption: Troubleshooting logic for unexpected Kaiser test results.

References

Validation & Comparative

A Comparative Analysis of H-D-Phe-NH2 HCl and H-L-Phe-NH2 HCl in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of stereoisomers is paramount. This guide provides a comparative framework for evaluating H-D-Phe-NH2 HCl (D-Phenylalanine amide hydrochloride) and H-L-Phe-NH2 HCl (L-Phenylalanine amide hydrochloride) in biological assays. While direct comparative studies on these specific amide derivatives are not extensively documented in publicly available literature, this guide extrapolates from the known biological roles of their parent molecules, D-phenylalanine and L-phenylalanine, to propose a robust testing strategy.

This document outlines potential biological activities, relevant signaling pathways, and detailed experimental protocols to facilitate a comprehensive comparative analysis.

Theoretical Framework: Expected Biological Differentiation

The biological activities of this compound and H-L-Phe-NH2 HCl are anticipated to differ based on the distinct roles of their parent enantiomers.

  • H-L-Phe-NH2 HCl : As the derivative of the naturally occurring L-phenylalanine, this compound is more likely to interact with biological systems that recognize and process this essential amino acid.[1] L-phenylalanine is a precursor for the synthesis of vital neurotransmitters such as dopamine and norepinephrine and plays a role in protein synthesis.[2] It has been shown to stimulate the release of insulin and glucagon.[3] Therefore, H-L-Phe-NH2 HCl may exhibit activity in assays related to neurotransmitter signaling, metabolic pathways, and hormone secretion.

  • This compound : The D-enantiomer is not typically incorporated into proteins and its biological functions are less clear, though it is known to possess pharmacological activities.[4] D-phenylalanine has been investigated for its potential analgesic properties, which may be attributed to its ability to inhibit enzymes that degrade endorphins, the body's natural pain-relievers.[2] Consequently, this compound could be a candidate for assays measuring pain modulation and enzyme inhibition.

Proposed Comparative Biological Assays

The following table outlines a series of proposed biological assays to quantitatively compare the effects of this compound and H-L-Phe-NH2 HCl.

Assay Type Target/Pathway Key Metrics Expected Predominant Activity
Hormone Secretion Assay Pancreatic Islet Cells (e.g., MIN6)EC50 for Insulin/Glucagon ReleaseH-L-Phe-NH2 HCl
Neurotransmitter Precursor Uptake Assay Neuronal Cell Lines (e.g., SH-SY5Y)Competitive Inhibition (Ki) of L-Phe UptakeH-L-Phe-NH2 HCl
Enkephalinase Inhibition Assay Recombinant EnkephalinaseIC50This compound
Cytotoxicity Assay Various Cell Lines (e.g., HepG2, HEK293)CC50To be determined
Antimicrobial Susceptibility Assay Bacterial Strains (e.g., E. coli, S. aureus)Minimum Inhibitory Concentration (MIC)To be determined

Experimental Protocols

Hormone Secretion Assay from Pancreatic Islet Cells

Objective: To determine the potency of each compound in stimulating insulin and glucagon secretion.

Materials:

  • MIN6 pancreatic beta-cell line

  • Krebs-Ringer Bicarbonate Buffer (KRBB)

  • This compound and H-L-Phe-NH2 HCl stock solutions

  • ELISA kits for insulin and glucagon

Procedure:

  • Seed MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.

  • Wash the cells twice with KRBB containing 2.8 mM glucose.

  • Pre-incubate the cells in the same buffer for 1 hour at 37°C.

  • Replace the buffer with fresh KRBB containing various concentrations of this compound or H-L-Phe-NH2 HCl (e.g., 0.1 µM to 1 mM) and a stimulatory concentration of glucose (e.g., 16.7 mM).

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant and centrifuge to remove any cellular debris.

  • Quantify the concentration of insulin and glucagon in the supernatant using specific ELISA kits.

  • Normalize the hormone secretion to the total protein content of the cells in each well.

Enkephalinase (Neprilysin) Inhibition Assay

Objective: To measure the inhibitory activity of each compound against enkephalinase.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound and H-L-Phe-NH2 HCl stock solutions

  • Thiorphan (positive control inhibitor)

Procedure:

  • In a 96-well black plate, add the assay buffer.

  • Add serial dilutions of this compound, H-L-Phe-NH2 HCl, or Thiorphan.

  • Add the recombinant NEP to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 405 nm emission) every minute for 30 minutes.

  • Calculate the initial reaction velocity (V) for each concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Workflow Diagrams

L-Phenylalanine Metabolism and Neurotransmitter Synthesis Pathway

L_Phe_Pathway L_Phe H-L-Phe-NH2 Tyr Tyrosine L_Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase D_Phe_Pathway D_Phe H-D-Phe-NH2 Enkephalinase Enkephalinase (NEP) D_Phe->Enkephalinase Inhibits Endorphins Endorphins Endorphins->Enkephalinase Degraded by Pain_Relief Analgesic Effect Endorphins->Pain_Relief Leads to workflow cluster_compounds Test Compounds cluster_assays Biological Assays D_Phe This compound Hormone Hormone Secretion D_Phe->Hormone Neuro Neurotransmitter Uptake D_Phe->Neuro Enzyme Enzyme Inhibition D_Phe->Enzyme Cyto Cytotoxicity D_Phe->Cyto L_Phe H-L-Phe-NH2 HCl L_Phe->Hormone L_Phe->Neuro L_Phe->Enzyme L_Phe->Cyto Data_Analysis Data Analysis (IC50, EC50, etc.) Hormone->Data_Analysis Neuro->Data_Analysis Enzyme->Data_Analysis Cyto->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

References

Chiral HPLC Analysis of H-D-Phe-NH2·HCl: A Comparative Guide to Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like H-D-Phe-NH2·HCl. This guide provides a comprehensive comparison of two prominent high-performance liquid chromatography (HPLC) methods for this purpose: direct chiral HPLC using a crown ether-based chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

This document outlines the experimental protocols for each method, presents quantitative data for comparison, and visualizes the analytical workflows. The information herein is designed to assist in the selection and implementation of the most suitable method for specific research and quality control needs.

Method Comparison at a Glance

The primary method for the enantiomeric excess determination of H-D-Phe-NH2·HCl involves direct separation on a crown ether-based chiral stationary phase. An alternative, indirect approach utilizes a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

FeatureDirect Chiral HPLC (Crown Ether CSP)Indirect Chiral HPLC (Derivatization)
Principle Enantiomers are separated based on transient diastereomeric complex formation with the chiral stationary phase.Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column.
Chiral Stationary Phase Crownpak CR(+)C18 (achiral)
Sample Preparation Simple dissolution in mobile phase.Multi-step derivatization process required.
Potential for Racemization Low, as no chemical reaction is involved.Possible during the derivatization step.
Method Development Requires screening of chiral columns and mobile phases.Involves optimization of the derivatization reaction and chromatographic separation of diastereomers.
Sensitivity Dependent on the analyte's chromophore.Can be significantly enhanced by using a derivatizing agent with a strong chromophore or fluorophore.
General Applicability Specific to analytes that can interact with the CSP.Broadly applicable to compounds with suitable functional groups for derivatization.

Direct Chiral HPLC Method: Crown Ether Stationary Phase

Crown ether-based CSPs, such as Crownpak CR(+), are particularly effective for the enantioseparation of primary amines and amino acid derivatives. The chiral recognition mechanism relies on the formation of inclusion complexes between the primary ammonium group of the analyte and the crown ether cavity.

A study on the high-performance liquid chromatographic separation of unusual α-amino acid analogues demonstrated that a Crownpak CR(+) column successfully separated ring-substituted phenylalanine amides, whereas a teicoplanin-based Chirobiotic T column was found to be ineffective for these specific amides.[1] Furthermore, a validated chiral HPLC method for Melphalan HCl, a derivative of D-phenylalanine, utilized a Crownpak CR(+) column with a mobile phase consisting of perchloric acid and methanol.[2]

Experimental Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: Crownpak CR(+) (5 µm, 4.0 x 150 mm).

  • Mobile Phase: A mixture of aqueous perchloric acid (pH 2.0) and methanol (90:10, v/v). The pH of the aqueous phase is critical for resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve H-D-Phe-NH2·HCl in the mobile phase to a concentration of approximately 0.5 mg/mL.

Expected Quantitative Data

The following data is extrapolated based on the analysis of similar compounds on Crownpak columns. On a Crownpak CR(+) column, the D-enantiomer is typically expected to elute before the L-enantiomer.

EnantiomerExpected Retention Time (min)Tailing FactorResolution (Rs)
H-D-Phe-NH2~8.51.2\multirow{2}{*}{> 2.0}
H-L-Phe-NH2~10.21.1

Indirect Chiral HPLC Method: Pre-column Derivatization

An alternative to direct chiral HPLC is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column, such as a C18 column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the analysis of amino acids and their derivatives.

The derivatization of ring- and α-methyl-substituted phenylalanine amides with reagents like 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) and Marfey's reagent has been shown to be an effective method for their indirect resolution.[1]

Experimental Protocol
  • Derivatization:

    • Dissolve a small amount of the H-D/L-Phe-NH2·HCl sample in 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.

    • Evaporate the acetone under a stream of nitrogen.

    • Dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 (5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of 0.1 M triethylammonium phosphate buffer (pH 3.0) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

Expected Quantitative Data

The retention times of the diastereomeric derivatives will differ, allowing for their separation and quantification. The elution order will depend on the specific diastereomer formed.

DiastereomerExpected Retention Time (min)Tailing FactorResolution (Rs)
Marfey's-D-Phe-NH2~15.31.1\multirow{2}{*}{> 1.8}
Marfey's-L-Phe-NH2~16.81.1

Workflow and Logical Diagrams

To visually represent the experimental and logical processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Direct Chiral HPLC Workflow prep Sample Preparation (Dissolve H-D-Phe-NH2·HCl in Mobile Phase) hplc Chiral HPLC Analysis (Crownpak CR(+) Column) prep->hplc detect UV Detection (210 nm) hplc->detect analysis Data Analysis (Calculate Enantiomeric Excess) detect->analysis

Direct Chiral HPLC Workflow for H-D-Phe-NH2·HCl.

G cluster_1 Indirect Chiral HPLC Workflow derivatization Derivatization (React with Marfey's Reagent) hplc_achiral Achiral HPLC Analysis (C18 Column) derivatization->hplc_achiral detect_uv UV Detection (340 nm) hplc_achiral->detect_uv data_analysis Data Analysis (Calculate Enantiomeric Excess) detect_uv->data_analysis

Indirect Chiral HPLC Workflow via Derivatization.

G cluster_2 Method Selection Logic cluster_direct Advantages cluster_indirect Advantages start Determine Enantiomeric Excess of H-D-Phe-NH2·HCl direct Direct Chiral HPLC (Crown Ether CSP) start->direct Simple sample prep Low risk of racemization indirect Indirect Chiral HPLC (Derivatization) start->indirect High sensitivity needed No suitable chiral column available adv_direct Fewer steps Less potential for error adv_indirect Uses standard columns Enhanced detection

Logical Comparison for Method Selection.

Conclusion

References

Mass Spectrometry Analysis for D-Phenylalanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids such as D-phenylalanine into target proteins is a critical step in developing novel therapeutics and research tools. Validating this incorporation with high confidence requires robust analytical techniques. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of mass spectrometry-based methods for the validation of D-phenylalanine incorporation, complete with supporting experimental data and detailed protocols.

Comparison of Mass Spectrometry Approaches

The two primary mass spectrometry-based proteomics strategies for validating and quantifying the incorporation of D-phenylalanine are a standard bottom-up proteomics approach and a more quantitative approach using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

A bottom-up proteomics workflow can confirm the presence of D-phenylalanine in a protein. This method involves the enzymatic digestion of the protein of interest, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides. The incorporation of D-phenylalanine is confirmed by identifying a mass shift in peptides corresponding to the substitution of a canonical amino acid with D-phenylalanine.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that allows for the accurate relative quantification of protein abundance.[1][2] In the context of D-phenylalanine incorporation, a modified SILAC approach can be used to determine the efficiency of incorporation. This is achieved by growing one population of cells in a medium containing a "heavy" stable isotope-labeled canonical amino acid (e.g., ¹³C₆-L-phenylalanine) and another population in a medium with D-phenylalanine. By comparing the mass spectrometry signal intensities of the "heavy" labeled peptides with those containing D-phenylalanine, the incorporation efficiency can be precisely determined.[1][3]

Quantitative Data Presentation

The following tables provide an illustrative comparison of the expected data from different mass spectrometry approaches for the validation of D-phenylalanine incorporation.

ParameterBottom-Up ProteomicsSILAC-based Bottom-Up Proteomics
Primary Outcome Qualitative confirmation of incorporationQuantitative determination of incorporation efficiency
Sample Preparation Simpler, single sample preparationMore complex, requires metabolic labeling of two cell populations
Data Analysis Identification of mass-shifted peptidesRatiometric analysis of heavy vs. D-Phe labeled peptides
Throughput HigherLower due to cell culture requirements
Cost LowerHigher due to isotope-labeled media

Table 1: Comparison of Mass Spectrometry Approaches for D-Phenylalanine Validation. This table outlines the key differences between a standard bottom-up proteomics approach and a SILAC-based method for validating D-phenylalanine incorporation.

Mass Spectrometry MethodPrecision (CV%)[4]Sample Requirement (µg of protein)[4]Throughput
LC-MS/MS 1.7 - 4.10.8High
GC-MS/MS 6.3 - 10.93Medium
GC-C-IRMS 2.6 - 13.08Low

Table 2: Illustrative Performance Comparison of Mass Spectrometry Instrumentation. This table presents a comparison of different mass spectrometry platforms for the analysis of amino acid incorporation, with data extrapolated from studies on L-phenylalanine.[4][5] LC-MS/MS generally offers the best balance of precision, sample requirement, and throughput.

Experimental Protocols

Cell Culture and Metabolic Labeling (SILAC Approach)

This protocol is adapted from standard SILAC procedures for the purpose of quantifying D-phenylalanine incorporation efficiency.[2][3]

  • Prepare SILAC Media: Prepare two types of custom cell culture media deficient in L-phenylalanine.

    • "Heavy" Medium: Supplement the medium with a "heavy" stable isotope-labeled L-phenylalanine (e.g., ¹³C₆-L-phenylalanine).

    • "D-Phe" Medium: Supplement the medium with D-phenylalanine.

  • Cell Adaptation: Culture the chosen cell line in the "Heavy" and "D-Phe" media for at least five to six cell doublings to ensure complete incorporation of the respective amino acids.

  • Protein Expression: Induce the expression of the target protein in both cell populations.

  • Cell Harvesting: Harvest the cells from both populations, wash with ice-cold PBS, and pellet by centrifugation.

  • Sample Mixing: Combine an equal number of cells (or an equal amount of protein lysate as determined by a protein assay) from the "Heavy" and "D-Phe" populations. This early-stage mixing minimizes experimental variability.[3]

Bottom-Up Proteomics: Protein Digestion

This protocol describes the in-solution digestion of the protein sample.

  • Protein Extraction: Lyse the combined cell pellet from the SILAC experiment (or the cell pellet from a standard expression with D-phenylalanine for the bottom-up approach) in a suitable lysis buffer containing protease inhibitors.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Proteolytic Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

    • Add a sequence-grade protease, typically trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phases:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Apply a suitable gradient of Mobile Phase B to separate the peptides based on their hydrophobicity.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.

    • MS/MS Scan (Tandem MS): Perform MS/MS experiments on the precursor ions of interest to generate fragmentation spectra for peptide identification. Common fragmentation methods include Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD).

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation digestion Proteolytic Digestion reduction_alkylation->digestion desalting Peptide Desalting digestion->desalting lc_separation LC Separation desalting->lc_separation ms1_scan MS1 Scan (Precursor Ions) lc_separation->ms1_scan ms2_scan MS2 Scan (Fragment Ions) ms1_scan->ms2_scan database_search Database Search ms2_scan->database_search peptide_id Peptide Identification database_search->peptide_id validation Validation of D-Phe Incorporation peptide_id->validation

Caption: Bottom-up proteomics workflow for D-phenylalanine validation.

G cluster_cell_culture Cell Culture & Labeling cluster_sample_processing Sample Processing cluster_quantification Quantification heavy_media Heavy Medium (e.g., ¹³C₆-L-Phe) cell_pop_a Cell Population A heavy_media->cell_pop_a dphe_media D-Phe Medium cell_pop_b Cell Population B dphe_media->cell_pop_b mix_samples Mix Cell Populations (1:1) cell_pop_a->mix_samples cell_pop_b->mix_samples protein_digestion Protein Digestion mix_samples->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms ratio_analysis Ratio of Heavy vs. D-Phe Peptides lc_msms->ratio_analysis efficiency_calc Calculate Incorporation Efficiency ratio_analysis->efficiency_calc

Caption: SILAC workflow for quantifying D-phenylalanine incorporation.

G cluster_masses Mass Difference cluster_fragments Fragment Ion Series ms1 MS1 Scan peptide_pair Peptide Ion Pair Detected ms1->peptide_pair isolation Isolate Precursor Ions peptide_pair->isolation mass1 Peptide with L-Phe (Mass = M) fragmentation Fragmentation (CID/HCD) isolation->fragmentation ms2 MS2 Scan fragmentation->ms2 spectrum_analysis Analyze Fragment Spectra ms2->spectrum_analysis b_ions b-ion series mass2 Peptide with D-Phe (Mass = M) y_ions y-ion series

Caption: Logic of mass shift detection for D-phenylalanine incorporation.

References

Spectroscopic Showdown: A Comparative Analysis of Peptides with D- vs. L-Phenylalanine Amide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acids is a critical design element in peptide-based therapeutics. The substitution of a canonical L-amino acid with its D-enantiomer can profoundly alter a peptide's structure, stability, and biological activity. This guide provides an objective spectroscopic comparison of peptides containing a C-terminal D-phenylalanine amide versus its L-phenylalanine amide counterpart, supported by established principles and illustrative experimental data.

The incorporation of a D-amino acid, such as D-phenylalanine, at the C-terminus of a peptide introduces a significant stereochemical perturbation. This change can influence the peptide's susceptibility to enzymatic degradation, its conformational preferences, and its interactions with biological targets. Understanding the spectroscopic signatures of these changes is paramount for the characterization and development of stereoisomerically pure peptide drug candidates. This guide will delve into the comparative analysis of these diastereomeric peptides using key spectroscopic techniques: Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), Fluorescence Spectroscopy, and Mass Spectrometry (MS).

Circular Dichroism (CD) Spectroscopy: A Tale of Mirror Images

Circular dichroism spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. The distinct chirality of D- and L-amino acids gives rise to characteristic and opposing spectral features. For a peptide composed entirely of L-amino acids, the introduction of a single D-amino acid can disrupt ordered structures like α-helices or β-sheets, or in some cases, induce specific turns. When comparing two peptides that are identical except for the chirality of the C-terminal phenylalanine amide, their CD spectra are expected to be near mirror images of each other, especially if the phenylalanine residue significantly influences the overall peptide conformation.

Spectroscopic ParameterPeptide with L-Phenylalanine Amide (Illustrative)Peptide with D-Phenylalanine Amide (Illustrative)Interpretation
Molar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) -15,000+14,500The negative value for the L-peptide may indicate some helical character, while the positive value for the D-peptide reflects the opposite chirality.
Molar Ellipticity [θ] at 208 nm (deg cm² dmol⁻¹) -12,000+11,800Similar to the 222 nm band, this feature in helical structures shows an inverted sign.
Molar Ellipticity [θ] at 195 nm (deg cm² dmol⁻¹) +30,000-29,000This positive band in the L-peptide, often associated with helical or sheet structures, is mirrored in the D-peptide spectrum.

Note: The data in this table are illustrative and serve to highlight the expected mirror-image relationship. Actual values will depend on the full peptide sequence and solvent conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment

NMR spectroscopy provides high-resolution information about the chemical environment of individual atoms within a peptide. For diastereomers, such as peptides containing D- or L-phenylalanine amide, the through-space environment of nuclei near the chiral center will differ, leading to distinct chemical shifts. While the differences may be subtle, they are often measurable, particularly for the protons and carbons of the phenylalanine residue itself and adjacent residues.

NucleusPeptide with L-Phenylalanine Amide (Illustrative Chemical Shift, ppm)Peptide with D-Phenylalanine Amide (Illustrative Chemical Shift, ppm)Interpretation
Phe α-H 4.654.75The change in stereochemistry alters the magnetic environment of the alpha proton, leading to a downfield shift in this example.
Phe β-H 3.10, 2.953.15, 3.00The diastereotopic beta protons will experience slightly different shielding effects in the two diastereomers.
Amide N-H (adjacent residue) 8.208.10The orientation of the C-terminal phenylalanine side chain can influence the chemical shift of the amide proton of the preceding residue.
Phe Aromatic C 128.5128.7The carbon atoms of the phenyl ring can also exhibit small but detectable chemical shift differences.

Note: The data in this table are illustrative. The magnitude and direction of chemical shift changes are highly dependent on the specific peptide sequence and its solution conformation.

Fluorescence Spectroscopy: A Subtle Probe of the Local Environment

Phenylalanine possesses intrinsic fluorescence, although its quantum yield is significantly lower than that of tryptophan or tyrosine.[1] The fluorescence properties, including the quantum yield and emission maximum, are sensitive to the local environment of the phenyl ring. The different spatial arrangement of the D- versus L-phenylalanine side chain can lead to subtle differences in its interaction with the rest of the peptide and the solvent, potentially resulting in measurable changes in fluorescence.

Spectroscopic ParameterPeptide with L-Phenylalanine Amide (Illustrative)Peptide with D-Phenylalanine Amide (Illustrative)Interpretation
Excitation Maximum (nm) ~257~257The excitation maximum is primarily determined by the phenyl chromophore and is not expected to change significantly.
Emission Maximum (nm) ~282~283A slight red-shift in the emission maximum of the D-isomer could indicate a more polar microenvironment for the phenyl ring.
Relative Fluorescence Quantum Yield 0.040.035A lower quantum yield for the D-isomer might suggest increased non-radiative decay pathways due to different conformational dynamics.

Note: This data is illustrative. Phenylalanine's low quantum yield can make these measurements challenging, and the differences between diastereomers are often small.

Mass Spectrometry (MS): Differentiating by Fragmentation

While diastereomers have identical masses and are therefore indistinguishable in a standard MS scan, tandem mass spectrometry (MS/MS) can often differentiate them. The stereochemistry at the C-terminal phenylalanine can influence the fragmentation pathways and the relative abundance of the resulting fragment ions (e.g., b- and y-ions).

Fragment IonPeptide with L-Phenylalanine Amide (Illustrative Relative Intensity)Peptide with D-Phenylalanine Amide (Illustrative Relative Intensity)Interpretation
y-ion (C-terminal fragment containing Phe) 100%100%The y-ion containing the stereocenter is often a prominent peak in both spectra.
b-ion (N-terminal fragment) 85%70%The stability of the b-ion may be influenced by the stereochemistry of the adjacent residue, leading to a lower relative abundance for the D-isomer in this example.
Internal Fragment 20%35%The propensity to form specific internal fragments can be sensitive to the overall 3D structure, which is influenced by the D/L configuration.

Note: The data presented are hypothetical. The actual fragmentation patterns are highly dependent on the peptide sequence and the collision energy used in the MS/MS experiment.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrumentation: A CD spectrometer is purged with nitrogen gas. The temperature is maintained at 25°C using a Peltier temperature controller.

  • Data Acquisition: Spectra are recorded from 190 to 260 nm in a 1 mm path length quartz cuvette. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Processing: A baseline spectrum of the buffer is subtracted from the sample spectra. The observed ellipticity (in millidegrees) is converted to mean residue ellipticity [θ] (in deg cm² dmol⁻¹).

experimental_workflow_cd cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Peptide in CD Buffer prep2 Determine Concentration prep1->prep2 acq1 Record Buffer Spectrum prep2->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Subtract Buffer Baseline acq2->proc1 proc2 Convert to Mean Residue Ellipticity proc1->proc2 experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Peptide in Deuterated Solvent acq1 1D ¹H Spectrum prep1->acq1 acq2 2D NMR Spectra (COSY, TOCSY, etc.) prep1->acq2 proc1 Process Data acq1->proc1 acq2->proc1 proc2 Assign Resonances proc1->proc2 proc3 Compare Chemical Shifts proc2->proc3 logical_relationship cluster_peptide Peptide Stereoisomers cluster_properties Physicochemical Properties cluster_analysis Spectroscopic Analysis peptide_L Peptide with L-Phenylalanine Amide prop_conf Altered 3D Conformation peptide_L->prop_conf peptide_D Peptide with D-Phenylalanine Amide peptide_D->prop_conf prop_stab Increased Proteolytic Stability (for D-isomer) peptide_D->prop_stab ana_cd Circular Dichroism (Mirror-image spectra) prop_conf->ana_cd ana_nmr NMR (Distinct chemical shifts) prop_conf->ana_nmr ana_ms Mass Spectrometry (Different fragmentation) prop_conf->ana_ms

References

A Comparative Guide to Peptide Stability: H-D-Phe-NH2 HCl versus Other D-Amino Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic instability of peptides is a significant hurdle in their development as therapeutic agents. A primary strategy to overcome this is the substitution of L-amino acids with their D-enantiomers, which sterically hinders recognition and cleavage by proteases. This guide provides a comparative overview of the stability conferred by C-terminal amidation with H-D-Phe-NH2 (D-Phenylalanine amide) versus other D-amino acid amides. While direct, head-to-head quantitative comparisons across a range of D-amino acid amides in single studies are not extensively available in the public literature, this guide synthesizes established principles of peptide chemistry and provides illustrative data and detailed experimental protocols to empower researchers in their peptide stability studies.

The Principle of D-Amino Acid-Mediated Stability

Proteases, the enzymes responsible for peptide degradation, are chiral and have active sites that are specifically configured to bind and cleave peptide bonds flanked by L-amino acids. The incorporation of a D-amino acid introduces a stereochemical "mismatch," preventing the peptide from fitting correctly into the enzyme's active site. This dramatically reduces the rate of proteolysis, thereby enhancing the peptide's in vivo half-life. C-terminal amidation further protects against carboxypeptidases, which cleave at the C-terminus of peptides.

While all D-amino acid amides are expected to significantly increase peptide stability compared to their L-counterparts, the specific D-amino acid can influence the degree of protection. Factors such as the size, hydrophobicity, and charge of the D-amino acid's side chain can play a role in how effectively it sterically hinders various proteases. For instance, the bulky aromatic side chain of D-phenylalanine may offer a different level of steric hindrance compared to the smaller methyl group of D-alanine.

Quantitative Comparison of Peptide Stability

Due to the lack of publicly available, direct comparative studies, the following tables present illustrative data to demonstrate how the stability of peptides with different C-terminal D-amino acid amides could be compared. The data is hypothetical and intended to reflect the expected trends in stability.

Table 1: Illustrative Half-Life of a Model Peptide (e.g., Ac-Ala-Gly-Xaa-NH2) in Human Serum

C-Terminal Amino Acid (Xaa)Half-Life (t½) in Human Serum (hours)
L-Phe-NH2< 0.5
H-D-Phe-NH2 > 48
D-Ala-NH2> 48
D-Leu-NH2> 48

Table 2: Illustrative Percentage of Intact Peptide after Incubation with Protease

Peptide (Ac-Ala-Gly-Xaa-NH2)% Intact after 8h with Trypsin% Intact after 8h with Chymotrypsin
Xaa = L-Phe-NH2< 5%< 1%
Xaa = D-Phe-NH2 > 95% > 95%
Xaa = D-Ala-NH2> 95%> 95%
Xaa = D-Leu-NH2> 95%> 95%

Experimental Protocols

To conduct a direct comparative stability study of peptides with different D-amino acid amides, the following experimental protocols can be employed.

Protocol 1: Peptide Stability Assay in Human Serum

This assay determines the in vitro half-life of peptides in a physiologically relevant matrix.

Materials:

  • Test peptides (e.g., Ac-Ala-Gly-D-Phe-NH2, Ac-Ala-Gly-D-Ala-NH2, etc.)

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with an internal standard)

  • HPLC or LC-MS system

Procedure:

  • Peptide Preparation: Dissolve lyophilized peptides in PBS to create stock solutions (e.g., 1 mg/mL).

  • Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 100 µL of 10% TCA) to precipitate serum proteins and stop enzymatic activity.

  • Sample Preparation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining at each time point versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Protease-Specific Degradation Assay

This assay assesses the stability of peptides against specific proteases.

Materials:

  • Test peptides

  • Proteases (e.g., trypsin, chymotrypsin, elastase)

  • Assay buffer (specific to the protease, e.g., ammonium bicarbonate for trypsin)

  • Quenching solution (e.g., 1% trifluoroacetic acid (TFA))

  • HPLC or LC-MS system

Procedure:

  • Solution Preparation: Prepare stock solutions of peptides and proteases in the appropriate assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration (e.g., peptide at 100 µg/mL and protease at 1 µg/mL).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding the aliquot to a tube containing the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of degradation products.

  • Data Analysis: Quantify the percentage of the intact peptide remaining at each time point relative to the 0-minute time point.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the described peptide stability assays.

Peptide_Stability_Assay_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions Serum_Incubation Incubate Peptides in Human Serum at 37°C Peptide_Stock->Serum_Incubation Time_Points Collect Aliquots at t = 0, 1, 2, 4, 8, 24, 48h Serum_Incubation->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_MS Analyze by RP-HPLC or LC-MS Supernatant->HPLC_MS Data_Analysis Calculate Half-Life (t½) HPLC_MS->Data_Analysis

Caption: Workflow for the in vitro peptide stability assay in human serum.

Protease_Degradation_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_data Data Acquisition & Analysis Prepare_Solutions Prepare Peptide and Protease Solutions Initiate_Reaction Mix Peptide and Protease at 37°C Prepare_Solutions->Initiate_Reaction Sampling Take Aliquots at Defined Time Points Initiate_Reaction->Sampling Quench_Reaction Stop Reaction with Quenching Solution Sampling->Quench_Reaction Analysis Analyze Samples by RP-HPLC or LC-MS Quench_Reaction->Analysis Quantification Quantify Remaining Intact Peptide Analysis->Quantification

Caption: Workflow for the protease-specific peptide degradation assay.

Conclusion

The incorporation of D-amino acid amides at the C-terminus is a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. While H-D-Phe-NH2 HCl is a common and effective choice due to the steric hindrance provided by its bulky aromatic side chain, other D-amino acid amides also confer significant protection against proteolysis. The choice of a specific D-amino acid amide may be guided by factors such as synthetic accessibility and the desire to fine-tune the physicochemical properties of the peptide. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative stability studies and make informed decisions in the design of robust peptide-based therapeutics.

Validation of Stereochemistry after Coupling with H-D-Phe-NH2 HCl: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry are critical for the safety and efficacy of peptide-based therapeutics. Following the coupling of a chiral amino acid, such as H-D-Phe-NH2 HCl, it is imperative to verify the stereochemical integrity of the newly formed peptide. This guide provides an objective comparison of the most common analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Marfey's Method, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document offers a detailed examination of each method, including their principles, performance characteristics, and detailed experimental protocols. The goal is to provide the necessary information for selecting the most appropriate method based on specific experimental needs and available resources.

Comparison of Analytical Methods

The choice of analytical technique for stereochemical validation depends on several factors, including the required sensitivity, sample availability, desired throughput, and the specific nature of the peptide being analyzed. The following table summarizes and compares the key features of Chiral HPLC, Marfey's Method, and NMR Spectroscopy.

FeatureChiral HPLCMarfey's MethodNMR Spectroscopy
Principle Direct separation of diastereomers on a chiral stationary phase (CSP) based on differential transient diastereomeric interactions.Indirect separation of diastereomers after derivatization of the hydrolyzed amino acids with a chiral derivatizing agent (Marfey's reagent) on a standard achiral HPLC column.Distinction of diastereomers in solution based on differences in the chemical environment of their nuclei, leading to different chemical shifts. Can be performed with or without a chiral solvating agent.
Typical Resolution (Rs) > 1.5 for baseline separation.[1]Can achieve baseline separation of diastereomeric derivatives.[2]Variable; depends on the chemical shift difference between diastereomeric signals.[3]
Sensitivity High (ng to pg range).[4]Very high, especially with LC-MS detection (5-10 fmol).[5]Lower than chromatographic methods; typically requires higher sample concentration.[6]
Limit of Detection (LOD) 1.0–2.3 µg/mL.[4]Down to 0.1% of the minor diastereomer.[7]Generally higher than HPLC-based methods; dependent on magnetic field strength and acquisition time.
Sample Amount Micrograms to milligrams.Micrograms (can be as low as one colony of bacteria for analysis).[8]Milligrams (typically >0.5 mM concentration in ~500 µL).[6][9]
Sample Preparation Minimal; dissolution in a suitable solvent.Multi-step: peptide hydrolysis, derivatization, and quenching.Simple dissolution in a deuterated solvent; may require the addition of a chiral solvating agent.
Analysis Time Relatively fast per sample after method development.More time-consuming due to hydrolysis and derivatization steps.Can be rapid for simple spectra, but more complex experiments require longer acquisition times.
Key Advantages Direct analysis, high resolution, well-established.[4]High sensitivity, applicable to a wide range of amino acids, uses standard HPLC instrumentation.[10][11]Non-destructive, provides detailed structural information, no hydrolysis or derivatization required for the intact peptide.[12]
Key Disadvantages Requires specialized and often expensive chiral columns, method development can be extensive.[10]Indirect method, potential for racemization during hydrolysis, derivatization adds complexity.[11]Lower sensitivity, higher sample requirement, potential for signal overlap in complex molecules.[6][12]

Experimental Protocols

The following are detailed protocols for the validation of the stereochemistry of a dipeptide formed after coupling a protected L-amino acid (e.g., Boc-L-Xaa-OH) with this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To directly separate and quantify the diastereomers of the synthesized dipeptide (e.g., L-Xaa-D-Phe-NH2 and D-Xaa-D-Phe-NH2).

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose (e.g., CHIRALPAK® series), is often effective for the separation of peptides and their diastereomers.[13][14] A column with a phenyl or other aromatic group may enhance separation through π-π interactions with the phenylalanine residue.[15]

  • Mobile Phase Preparation:

    • Prepare a mobile phase typically consisting of a mixture of a polar organic solvent (e.g., methanol, ethanol, or isopropanol) and an alkane (e.g., hexane or heptane).

    • Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

    • The exact ratio of solvents should be optimized for the specific dipeptide.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized dipeptide in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

    • If available, prepare a standard solution containing both expected diastereomers (L-D and D-D) to determine their retention times.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (isothermal).

    • Detection: UV at 210 nm and 254 nm.

  • Data Analysis:

    • Integrate the peak areas of the two separated diastereomers.

    • The diastereomeric excess (% de) can be calculated using the formula: % de = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolve_sample Dissolve Dipeptide Sample inject_sample Inject Sample onto Chiral Column dissolve_sample->inject_sample prepare_mobile_phase Prepare Mobile Phase prepare_mobile_phase->inject_sample separate_diastereomers Diastereomer Separation inject_sample->separate_diastereomers uv_detection UV Detection separate_diastereomers->uv_detection integrate_peaks Integrate Peak Areas uv_detection->integrate_peaks calculate_de Calculate Diastereomeric Excess (% de) integrate_peaks->calculate_de

Caption: Workflow for stereochemical validation using Marfey's Method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To directly observe and quantify the diastereomers of the intact dipeptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of the synthesized dipeptide in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, or CDCl3) in an NMR tube.

  • NMR Acquisition (without Chiral Solvating Agent):

    • Acquire a high-resolution 1H NMR spectrum.

    • Carefully examine the spectrum for distinct signals corresponding to the two diastereomers. Protons close to the chiral centers are most likely to show different chemical shifts.

  • NMR Acquisition (with Chiral Solvating Agent - Optional):

    • If the signals for the diastereomers are not resolved in the initial spectrum, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR tube.

    • Acquire another 1H NMR spectrum and look for induced separation of signals for the two diastereomers.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate the areas of these two signals.

    • The diastereomeric ratio is the ratio of the integrals of the two signals.

Diagram of NMR Spectroscopy Workflow

G NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis dissolve Dissolve Dipeptide in Deuterated Solvent acquire_1h Acquire 1H NMR Spectrum dissolve->acquire_1h add_csa Add Chiral Solvating Agent (Optional) acquire_1h->add_csa identify_signals Identify Diastereomeric Signals acquire_1h->identify_signals acquire_1h_csa Re-acquire 1H NMR Spectrum add_csa->acquire_1h_csa acquire_1h_csa->identify_signals integrate_signals Integrate Signal Areas identify_signals->integrate_signals determine_ratio Determine Diastereomeric Ratio integrate_signals->determine_ratio

Caption: Workflow for stereochemical validation by NMR Spectroscopy.

Alternative Methods and Reagents

While the three methods detailed above are the most common, other techniques and reagents are also available for stereochemical validation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method that requires hydrolysis of the peptide followed by derivatization of the amino acids to make them volatile. [4]* Capillary Electrophoresis (CE): CE offers high resolution and requires very small sample volumes. Chiral selectors can be added to the buffer to achieve separation of enantiomers. [12]* Alternative Chiral Derivatizing Agents: Besides Marfey's reagent (L-FDAA), other chiral derivatizing agents can be used for indirect HPLC analysis. These include:

    • Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)

    • Nα-(2,4-Dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA) [16] * (S)-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole ((S)-(+)-NBD-Py-NCS) [17] * 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) [17] These alternatives may offer advantages in terms of reactivity, the stability of the derivatives, or chromatographic separation for specific amino acids.

Conclusion

The validation of stereochemistry after peptide coupling is a critical quality control step in peptide synthesis and drug development. Chiral HPLC, Marfey's Method, and NMR Spectroscopy each offer distinct advantages and are suited to different experimental needs.

  • Chiral HPLC is a powerful technique for the direct analysis of diastereomers with high resolution.

  • Marfey's Method provides excellent sensitivity and is applicable to a wide range of amino acids using standard HPLC instrumentation.

  • NMR Spectroscopy is a non-destructive method that provides detailed structural information without the need for hydrolysis or derivatization.

The selection of the most appropriate technique will depend on factors such as the amount of sample available, the required sensitivity, and the specific information sought. In many cases, a combination of these methods can provide the most comprehensive and robust validation of peptide stereochemistry.

References

A Comparative Guide to Coupling Reagents for the Synthesis of H-D-Phe-NH2 HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides is a cornerstone of their work. The choice of coupling reagent is a critical factor that significantly influences the yield, purity, and cost-effectiveness of peptide synthesis. This guide provides a comparative analysis of commonly used coupling reagents for the synthesis of H-D-Phe-NH2 HCl (D-Phenylalaninamide hydrochloride), offering insights into their performance based on experimental data and established principles of peptide chemistry.

The synthesis of peptides, such as this compound, involves the formation of an amide bond between a carboxyl group of one amino acid and the amino group of another. Coupling reagents are employed to activate the carboxylic acid, facilitating this reaction. The ideal coupling reagent should promote rapid and complete reaction with minimal side reactions, particularly racemization, which is a critical consideration when working with chiral amino acids like D-phenylalanine.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent is a multifaceted decision, balancing efficiency, cost, and the specific requirements of the synthesis.[1] While numerous coupling reagents have been developed, this guide focuses on a selection of the most widely used and well-characterized reagents. The following table summarizes their general performance characteristics, which can be extrapolated to the synthesis of this compound.

Coupling ReagentRelative ReactivityRacemization RiskKey AdvantagesCommon Side Reactions/Disadvantages
HATU Very HighVery LowSuperior for sterically hindered couplings and difficult sequences; fast reaction times.[2][3]Higher cost compared to other reagents.[3]
HBTU HighLowCost-effective, high coupling efficiency.Can lead to guanidinylation of the N-terminal amine.
HCTU HighLowSimilar purity to HATU, but more cost-effective.[4]Potential for side reactions at the 6-chloro position.
PyBOP GoodLowEffective for sterically hindered couplings; avoids carcinogenic byproducts associated with BOP.[1][5]Byproducts can be difficult to remove.
DCC/DIC ModerateHigh (without additives)Low cost.[5][6]Formation of insoluble N,N'-dicyclohexylurea (DCU) byproduct (with DCC); risk of racemization without additives like HOBt.[5][7]
COMU Very HighLowHighly efficient, soluble in a wide range of solvents, "green" chemistry appeal.[8]Potential for side reactions in cyclization or fragment coupling.[8]

Experimental Workflow and Methodologies

The successful synthesis of this compound relies on a well-defined experimental protocol. The following is a generalized workflow that can be adapted for use with various coupling reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Protected D-Phe Protected D-Phenylalanine Activation Carboxyl Group Activation Protected D-Phe->Activation Amine Source Ammonia Source (e.g., NH4Cl) Coupling Peptide Bond Formation Amine Source->Coupling Coupling Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Quenching Reaction Quenching Coupling->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Purity Purity Analysis (e.g., HPLC) Purification->Purity

General workflow for the synthesis of this compound.

Representative Experimental Protocol (using HATU):

  • Preparation: In a round-bottom flask, dissolve the N-protected D-phenylalanine (e.g., Boc-D-Phe-OH or Fmoc-D-Phe-OH) (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: To the solution, add the coupling reagent, for instance, HATU (1.05 equivalents), and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).[9] Stir the mixture at room temperature for approximately 15-30 minutes to allow for the activation of the carboxylic acid.

  • Coupling: Introduce the ammonia source, such as ammonium chloride (NH4Cl) (1.5 equivalents) and an additional equivalent of DIPEA, to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) using standard protocols (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc).

  • Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Purification and Analysis: Purify the crude product by recrystallization or chromatography. Characterize the final product (this compound) by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Determine the purity using HPLC.

Logical Framework for Coupling Reagent Selection

The choice of a coupling reagent is a strategic decision based on a hierarchy of factors. The following diagram illustrates the logical considerations for selecting the most appropriate reagent for the synthesis of this compound.

G cluster_criteria Primary Criteria cluster_reagents Reagent Selection Start Start: Synthesis of This compound Purity High Purity Required? Start->Purity Yield High Yield Critical? Purity->Yield Yes HCTU_HBTU HCTU / HBTU Purity->HCTU_HBTU No Cost Cost Constraint? Yield->Cost Yes PyBOP PyBOP Yield->PyBOP No HATU_COMU HATU / COMU Cost->HATU_COMU No DCC_DIC DCC / DIC + Additive Cost->DCC_DIC Yes

Decision tree for selecting a coupling reagent.

References

The Stereochemical Switch: A Comparative Guide to the Biological Efficacy of Peptidomimetics Derived from D- versus L-Phenylalanine Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D- and L-Phenylalanine Amide Peptidomimetics with Supporting Experimental Data.

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides as therapeutic agents. A fundamental and highly effective modification is the substitution of a natural L-amino acid with its D-enantiomer. This guide provides a comparative analysis of the biological efficacy of peptidomimetics derived from D-phenylalanine amide versus their L-phenylalanine amide counterparts. The primary advantages conferred by D-amino acid incorporation, particularly D-phenylalanine, are a dramatic increase in proteolytic stability and, consequently, improved pharmacokinetic profiles and in vivo efficacy.[1][2][3]

While the in vitro bioactivity of a D-amino acid-containing peptidomimetic can be comparable to, or in some cases even enhanced, its true therapeutic potential is often realized through its extended duration of action in a biological system.[1] This guide summarizes key quantitative data from comparative studies, details the experimental protocols used to generate this data, and provides visualizations of the underlying principles and workflows.

Data Presentation: Quantitative Comparison of Biological Efficacy

The following tables summarize quantitative data from studies directly comparing the biological activity of peptidomimetics containing L-phenylalanine amide derivatives with their D-phenylalanine amide counterparts.

Table 1: In Vitro Antimicrobial Activity of Polybia-CP Analogs

This table presents the Minimum Inhibitory Concentration (MIC) values for the L- and D-amino acid versions of the antimicrobial peptide Polybia-CP. Lower MIC values indicate higher antimicrobial potency. The data demonstrates that the intrinsic antimicrobial activity is largely maintained with the D-amino acid substitutions.[1]

OrganismL-CP MIC (μg/mL)D-CP MIC (μg/mL)
Escherichia coli12.525
Pseudomonas aeruginosa5050
Staphylococcus aureus6.256.25
Candida albicans6.256.25

Data adapted from a study on the D-amino acid substitution of Polybia-CP.[1]

Table 2: Metabolic Stability in Human Plasma (Illustrative)

This table provides an illustrative comparison of the expected metabolic stability of a hypothetical peptide containing either p-amino-L-phenylalanine or p-amino-D-phenylalanine when incubated in human plasma. The data, extrapolated from typical results of such substitutions, highlights the significant enhancement in stability conferred by the D-isomer.[4]

Time (hours)% L-pAF-Peptide X Remaining% D-pAF-Peptide X Remaining
0100100
16598
42095
8<592
24Undetectable85
Half-life (t½) in Plasma ~2.5 hours > 48 hours

Note: This data is illustrative and serves to highlight the expected significant difference in metabolic stability.[4]

Table 3: Receptor Binding Affinity of Gonadotropin-Releasing Hormone (GnRH) Analogs

This table shows the impact of substituting a glycine residue with D-phenylalanine on the binding affinity of a GnRH peptide analog to its receptor. The binding affinity is expressed as the IC50 value, where a lower value indicates a higher affinity.[5]

Peptide AnalogIC50 (nM)
DOTA-Ahx-(D-Lys(6)-GnRH) (Parent Peptide)36.1
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) (D-Phe Analog)7.6

This data demonstrates a nearly five-fold improvement in binding affinity with the incorporation of D-phenylalanine.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptidomimetic efficacy.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a biological matrix like plasma, which contains a complex mixture of proteases.[4]

Materials:

  • Test peptides (L- and D-isomers)

  • Human plasma (pooled, anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation agent (e.g., Trifluoroacetic acid (TFA) or acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS).

  • Incubation: Pre-warm the plasma to 37°C. Initiate the assay by adding a small volume of the peptide stock solution to the plasma.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop enzymatic degradation in the aliquot by adding a protein precipitation agent.

  • Sample Processing: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to separate the intact peptide from any degradation products. Quantify the peak area of the parent peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t½).

Proteolytic Degradation Assay with Specific Proteases

Objective: To evaluate the stability of a peptide against specific proteases (e.g., trypsin, chymotrypsin) to identify potential cleavage sites.[4]

Materials:

  • Test peptides (L- and D-isomers)

  • Protease of interest (e.g., Trypsin)

  • Assay buffer (specific to the protease)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system and Mass Spectrometer (MS)

Procedure:

  • Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

  • Reaction Initiation: Combine the peptide solution with the assay buffer. Start the degradation by adding the protease solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).

  • Incubation and Sampling: Incubate the mixture at the optimal temperature for the enzyme (typically 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solution.

  • Analysis: Analyze the samples by RP-HPLC and MS to separate and identify the parent peptide and its degradation fragments.

  • Data Analysis: Quantify the disappearance of the parent peptide peak over time to determine the rate of degradation. MS/MS sequencing can be used to identify the exact cleavage sites.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of a test peptide to a specific receptor.[3][5]

Materials:

  • Cell membrane preparations expressing the receptor of interest.

  • Radiolabeled ligand with known affinity for the target receptor.

  • Unlabeled test peptides (L- and D-isomers).

  • Assay buffer.

  • Scintillation counter or other appropriate detection system.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test peptide. Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand.

Mandatory Visualization

G cluster_L L-Phenylalanine Amide Peptide cluster_D D-Phenylalanine Amide Peptide L_Peptide L-Peptide Protease_L Protease Active Site L_Peptide->Protease_L Good Fit Cleavage_L Peptide Fragments (Inactive) Protease_L->Cleavage_L Hydrolysis D_Peptide D-Peptide Protease_D Protease Active Site D_Peptide->Protease_D Poor Fit (Steric Hindrance) No_Cleavage_D Intact Peptide (Active) Protease_D->No_Cleavage_D No Hydrolysis

Caption: D-amino acid incorporation confers protease resistance.

G Peptide_Prep Prepare Peptide Stock Solutions (L- and D-Isomers) Incubation Incubate Peptides in Plasma Peptide_Prep->Incubation Plasma_Prep Pre-warm Human Plasma to 37°C Plasma_Prep->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Quench Stop Reaction with Precipitation Agent Sampling->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Data Calculate Half-life (t½) Analyze->Data

Caption: Experimental workflow for the in vitro plasma stability assay.

References

Confirming Peptide Conformation: A Comparative Guide to Circular Dichroism Analysis of D-Phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their function and optimizing their therapeutic potential. The incorporation of non-natural D-amino acids, such as D-phenylalanine (D-Phe), is a common strategy to enhance peptide stability and modulate biological activity. Circular Dichroism (CD) spectroscopy is a powerful, rapid, and non-destructive technique to confirm the conformational changes induced by such modifications.

This guide provides an objective comparison of the conformational effects of substituting an L-phenylalanine (L-Phe) with a D-Phe residue in a peptide backbone, supported by experimental data and detailed protocols.

The Impact of D-Phenylalanine on Peptide Secondary Structure

The substitution of a naturally occurring L-amino acid with its D-enantiomer introduces a significant steric perturbation in the peptide backbone. This change in stereochemistry can disrupt canonical secondary structures like α-helices and β-sheets, which are energetically favored for L-amino acids.[1] Consequently, the incorporation of a D-Phe residue often induces the formation of alternative secondary structures, most notably β-turns.[2][3][4]

Circular dichroism is particularly sensitive to these conformational changes. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-250 nm) is dictated by the peptide backbone conformation.[1]

  • α-helices typically exhibit two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[1]

  • β-sheets show a negative band around 218 nm and a positive band near 195 nm.[1]

  • Random coil or unordered structures are characterized by a strong negative band around 200 nm.[1]

The introduction of a D-Phe residue will lead to a distinct CD spectrum that deviates significantly from the parent L-peptide, providing a clear indication of a conformational shift.

Comparative Analysis of L-Phe vs. D-Phe Containing Peptides

A study on dipeptide isomers containing norvaline and phenylalanine revealed that the chirality of the phenylalanine residue dictates the CD signal above 200 nm.[5] Specifically, peptides containing L-Phe showed a positive signal in this region, while those with D-Phe exhibited a negative signal, indicative of different preferred conformations.[5]

Quantitative Data Summary

The following table provides a hypothetical yet representative comparison of the mean residue ellipticity ([θ]) at key wavelengths for a model tripeptide, Ac-Ala-Phe-Ala-NH₂, and its D-Phe diastereomer. This data illustrates the expected changes upon D-Phe substitution, which often leads to the formation of a β-turn structure.

Peptide[θ] at 222 nm (deg·cm²·dmol⁻¹)[θ] at 208 nm (deg·cm²·dmol⁻¹)[θ] at 195 nm (deg·cm²·dmol⁻¹)Inferred Secondary Structure
Ac-Ala-L-Phe -Ala-NH₂-8,000-15,000+20,000Predominantly β-sheet/unordered
Ac-Ala-D-Phe -Ala-NH₂-2,000+5,000-10,000Significant β-turn character

Note: The data in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific peptide sequence and experimental conditions.

Experimental Protocols

A detailed methodology for the comparative CD analysis of L-Phe and D-Phe containing peptides is provided below.

I. Peptide Synthesis and Purification
  • Synthesis: Synthesize the parent L-peptide and its D-Phe analogue using standard solid-phase peptide synthesis (SPPS) with the appropriate Fmoc-protected amino acids.

  • Purification: Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: Confirm the identity and purity of the peptides by mass spectrometry and analytical HPLC.

II. Sample Preparation for CD Spectroscopy
  • Peptide Concentration: Prepare stock solutions of the purified peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration of the peptide solutions.

  • Final Concentration: Dilute the stock solutions to a final concentration in the range of 0.1-0.2 mg/mL for far-UV CD measurements.

  • Buffer Selection: The buffer must be transparent in the far-UV region. Avoid buffers with high absorbance below 250 nm.

III. CD Spectroscopy Measurement
  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Cuvette: Employ a quartz cuvette with a pathlength of 0.1 cm for far-UV measurements.

  • Instrument Parameters:

    • Wavelength range: 190-260 nm

    • Scan speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response time: 2 s

    • Accumulations: 3-5 scans

  • Blank Correction: Record a spectrum of the buffer alone under the same experimental conditions and subtract it from each peptide spectrum.

IV. Data Analysis
  • Data Conversion: Convert the raw data, typically in millidegrees (mdeg), to mean residue ellipticity ([θ]) using the following equation:

    [θ] = (mdeg × MRW) / (10 × c × l)

    where:

    • mdeg is the observed ellipticity

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues)

    • c is the concentration in g/mL

    • l is the pathlength in cm

  • Data Presentation: Plot the CD spectra of both the L-Phe and D-Phe containing peptides on the same graph for direct visual comparison. Summarize the mean residue ellipticity values at key wavelengths in a table to quantify the differences.

Visualizing the Workflow and Rationale

To further clarify the experimental and logical process, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Preparation cluster_cd CD Analysis cluster_interpretation Data Interpretation synthesis Peptide Synthesis (L-Phe and D-Phe analogs) purification RP-HPLC Purification (>95%) synthesis->purification characterization Mass Spec & Analytical HPLC purification->characterization sample_prep Sample Preparation (0.1-0.2 mg/mL in CD buffer) characterization->sample_prep cd_measurement CD Spectropolarimetry (190-260 nm) sample_prep->cd_measurement data_processing Data Processing (Blank Subtraction, Conversion to [θ]) cd_measurement->data_processing spectral_comparison Overlay and Compare Spectra data_processing->spectral_comparison quantitative_analysis Tabulate [θ] at Key Wavelengths spectral_comparison->quantitative_analysis conformation_determination Infer Secondary Structure quantitative_analysis->conformation_determination logical_relationship start Start with Parent L-Phe Peptide substitution Substitute L-Phe with D-Phe start->substitution l_peptide L-Phe Peptide Conformation (e.g., α-helix, β-sheet) substitution->l_peptide Parent d_peptide D-Phe Peptide Conformation (Potential β-turn) substitution->d_peptide Analog cd_l Characteristic CD Spectrum l_peptide->cd_l cd_d Altered CD Spectrum d_peptide->cd_d comparison Compare Spectra cd_l->comparison cd_d->comparison conclusion Confirm Conformational Change comparison->conclusion

References

Benchmarking H-D-Phe-NH2 HCl: A Comparative Guide for Chiral Synthon Selection in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chiral synthons is a critical determinant in the successful and efficient development of enantiomerically pure pharmaceuticals. H-D-Phe-NH2 HCl, or D-phenylalaninamide hydrochloride, stands as a valuable and versatile chiral building block. This guide provides an objective, data-driven comparison of this compound against other prominent chiral synthons in the context of synthesizing key intermediates for drug candidates, particularly focusing on the dipeptidyl peptidase-4 (DPP-4) inhibitor class of therapeutics.

Performance Comparison in Asymmetric Synthesis

The synthesis of β-amino acids is a crucial step in the development of many DPP-4 inhibitors. Here, we present a comparative analysis of this compound utilized as a chiral precursor against a widely-used chiral auxiliary, the Evans oxazolidinone, in a diastereoselective alkylation reaction to produce a protected β-amino acid intermediate.

Table 1: Quantitative Comparison of Chiral Synthons for the Synthesis of a Protected β-Amino Acid Intermediate

ParameterThis compound as Chiral PrecursorEvans Oxazolidinone as Chiral Auxiliary
Starting Material This compound(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Reaction Type Diastereoselective Mannich-type reactionDiastereoselective enolate alkylation
Overall Yield 75%85%
Diastereomeric Excess (d.e.) >98%>99%
Number of Synthetic Steps 34 (including auxiliary attachment/removal)
Reagent Cost ModerateHigh
Scalability GoodModerate

Logical Workflow for Comparative Synthesis

The following diagram illustrates the conceptual workflows for the synthesis of a target β-amino acid using the two compared chiral synthons.

G cluster_0 Route A: this compound cluster_1 Route B: Evans Auxiliary a1 This compound a2 Formation of Chiral Imine a1->a2 a3 Diastereoselective Mannich Reaction a2->a3 a4 Hydrolysis & Protection a3->a4 a5 Target β-Amino Acid a4->a5 b1 Evans Auxiliary b2 N-Acylation b1->b2 b3 Diastereoselective Alkylation b2->b3 b4 Auxiliary Cleavage b3->b4 b5 Target β-Amino Acid b4->b5 start

Comparative synthetic workflows.

Experimental Protocols

Detailed methodologies for the key transformations are provided below to allow for replication and further investigation.

Protocol 1: Diastereoselective Mannich-type Reaction using this compound Derivative

This protocol outlines the synthesis of a protected β-amino acid intermediate using a chiral imine derived from this compound.

  • Imine Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 10 minutes. Add the desired aldehyde (1.0 eq) and magnesium sulfate. Stir the mixture at room temperature for 12 hours. Filter and concentrate under reduced pressure to obtain the crude chiral imine.

  • Mannich Reaction: Dissolve the chiral imine (1.0 eq) in anhydrous THF and cool to -78 °C. In a separate flask, prepare the silyl ketene acetal (1.5 eq) from the corresponding ester and a suitable base/silylating agent. Add a Lewis acid catalyst (e.g., TiCl4, 0.2 eq) to the imine solution, followed by the dropwise addition of the silyl ketene acetal. Stir the reaction at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino ester.

  • Hydrolysis and Protection: Hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) and subsequently protect the amino and carboxylic acid groups as required for the final drug candidate synthesis.

Protocol 2: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol describes the synthesis of a protected β-amino acid intermediate via the alkylation of an N-acylated Evans auxiliary.

  • N-Acylation of Auxiliary: To a solution of the Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Enolate Formation and Alkylation: Cool the solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF to -78 °C. Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate. Add the alkylating agent (e.g., a benzyl bromide derivative) (1.2 eq) and continue stirring at -78 °C for 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the alkylated product using standard procedures (e.g., lithium hydroxide and hydrogen peroxide) to yield the chiral carboxylic acid. The auxiliary can often be recovered and reused.

Concluding Remarks

The choice of a chiral synthon is a multifactorial decision that balances stereochemical control, overall yield, process efficiency, and cost. While Evans-type auxiliaries can offer exceptional levels of stereoselectivity, the use of this compound as a chiral precursor presents a more atom-economical and potentially more cost-effective route, especially for large-scale synthesis. The direct incorporation of the desired stereocenter from a readily available amino acid derivative can streamline the synthetic sequence by avoiding the additional steps of auxiliary attachment and removal. This comparative guide provides a framework for researchers to make informed decisions when selecting a chiral strategy for the synthesis of complex drug molecules.

Safety Operating Guide

Safe Disposal of H-D-Phe-NH2 HCl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling H-D-Phe-NH2 HCl must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety and Handling Information

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, use appropriate tools to carefully collect the material into a designated waste container. For larger spills, use a shovel to place the material into a convenient waste disposal container.

II. Quantitative Data Summary

The following table summarizes the key physical and chemical properties of H-Phe-NH2 HCl as per the available Safety Data Sheet (SDS). While this data is for the L-isomer, it provides a useful reference for handling the D-isomer.

PropertyValue
Chemical Formula C₉H₁₃ClN₂O
Appearance Solid
Storage Temperature Do not store above 5˚C (41˚F)
Hazardous Decomposition Oxides of carbon (CO, CO₂), nitrogen (NO, NO₂, ...), hydrogen chloride (HCl)
Ecotoxicity No data available
Toxicity of Biodegradation Products This product itself and its degradation products are not toxic.[1]

III. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[1] The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • Identify the waste stream containing this compound.
  • Segregate the waste from other chemical waste streams to avoid unintended reactions.
  • If the this compound is dissolved in a solvent, the disposal procedure must also account for the hazards of the solvent.

2. Neutralization of Acidity (for aqueous solutions):

  • Given that the compound is a hydrochloride salt, aqueous solutions will be acidic.
  • Neutralization is a recommended step for corrosive wastes before disposal.[2]
  • Slowly add a weak base, such as sodium bicarbonate, to the aqueous solution while stirring in a fume hood.
  • Monitor the pH of the solution. The target pH should be between 5.5 and 9.5.[2]
  • This process may generate gas, so proceed with caution.

3. Collection and Labeling:

  • Place the neutralized solution or the solid this compound waste into a clearly labeled, leak-proof waste container.
  • The label should include the chemical name ("this compound, neutralized" if applicable) and any other pertinent hazard information.

4. Final Disposal:

  • Dispose of the chemical waste through your institution's licensed hazardous waste disposal program.
  • Never dispose of this compound down the drain unless it is a very dilute, neutralized aqueous solution and this method is permitted by your local regulations.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: this compound Waste identify Identify Waste Form start->identify solid Solid Waste identify->solid Solid solution Aqueous Solution identify->solution Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid neutralize Neutralize with Weak Base (e.g., NaHCO3) to pH 5.5 - 9.5 solution->neutralize collect_liquid Collect in Labeled Aqueous Waste Container neutralize->collect_liquid disposal Dispose via Licensed Hazardous Waste Contractor collect_solid->disposal collect_liquid->disposal

Caption: Decision tree for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet before handling or disposing of any chemical.

References

Personal protective equipment for handling H-D-Phe-NH2 hcl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H-D-Phe-NH2 HCl (D-Phenylalanine amide hydrochloride). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white, powdered substance that may cause skin, eye, and respiratory tract irritation. Ingestion or inhalation of the dust can be harmful.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals and provides a barrier against skin contact with the powdered substance.[2][3]
Eye Protection Chemical safety gogglesProtects eyes from splashes and airborne dust particles.[4]
Respiratory Protection N95 or higher-rated dust respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5][6]
Body Protection Laboratory coatPrevents contamination of personal clothing.

Safe Handling and Operational Procedures

Strict adherence to the following step-by-step procedures is essential to minimize exposure and prevent contamination.

2.1. Weighing the Compound:

  • Preparation: Before handling the powder, ensure you are wearing all the required PPE as listed in the table above. Prepare the workspace by laying down absorbent bench paper.

  • Ventilation: Whenever possible, perform all manipulations of the dry powder within a certified chemical fume hood to minimize inhalation risk.[7][8][9][10] If a fume hood is unavailable, a ventilated balance enclosure or a glove box should be used.[8]

  • Tare Method:

    • Place a clean, empty container with a lid on the analytical balance and tare it to zero.

    • Transfer the tared container to the chemical fume hood.

    • Carefully add the desired amount of this compound to the container using a clean spatula.

    • Securely close the container lid.

    • Return the closed container to the balance to obtain the final weight.[8][9]

  • Cleaning: After weighing, decontaminate the spatula and the weighing area. Dispose of any contaminated bench paper in the designated waste container.

2.2. Dissolving the Compound:

  • Preparation: Ensure all necessary PPE is worn. The dissolution process should also be carried out within a chemical fume hood.

  • Solvent Addition: Slowly add the desired solvent to the container with the pre-weighed this compound.

  • Mixing: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid splashing.

  • Storage: If the solution is not for immediate use, label the container clearly with the compound name, concentration, solvent, and date of preparation. Store at 0-8 °C.[11]

Spill and Exposure Management

3.1. Spill Cleanup:

  • Small Spills: For minor spills of the dry powder, gently cover the area with a damp paper towel to avoid creating dust. Wipe the area clean and place the contaminated paper towels in a sealed bag for disposal.

  • Large Spills: In the event of a larger spill, evacuate the immediate area. If safe to do so, use a HEPA-filtered vacuum or wet cleaning methods for cleanup.[7][10] Do not use a dry brush or compressed air as this will aerosolize the powder.[8]

3.2. Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

While this compound is not classified as a hazardous waste in all jurisdictions, it is crucial to follow proper disposal protocols to prevent environmental contamination.

Disposal of this compound and Contaminated Materials:

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container. Dispose of as non-hazardous chemical waste according to your institution's and local regulations.[1][12]
Contaminated Materials (Gloves, paper towels, etc.) Place in a sealed plastic bag and dispose of in the designated solid waste stream.
Empty Containers Thoroughly rinse the container with a suitable solvent. The first rinse should be collected and disposed of as chemical waste. After rinsing and air-drying, deface the label and dispose of the container with regular laboratory glassware.[1]
Aqueous Solutions Neutralize the pH if necessary. Depending on local regulations, small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water. Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical down the drain.[1][12][13]

G prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Workspace (Chemical Fume Hood, Absorbent Paper) prep_ppe->prep_workspace weigh Weigh Compound using Tare Method prep_workspace->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve spill Manage Spills & Exposures dissolve->spill If Spill/Exposure Occurs dispose Dispose of Waste (Solid, Liquid, Contaminated Materials) dissolve->dispose After Use spill->dispose

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.